molecular formula C5H12ClNO2 B1358618 Morpholin-3-ylmethanol hydrochloride CAS No. 955400-09-6

Morpholin-3-ylmethanol hydrochloride

Cat. No.: B1358618
CAS No.: 955400-09-6
M. Wt: 153.61 g/mol
InChI Key: WFLUDHYXVXRFLY-UHFFFAOYSA-N
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Description

Morpholin-3-ylmethanol hydrochloride is a valuable chiral synthon in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure in pharmaceuticals, often used to improve solubility and metabolic stability . This compound, particularly its enantiopure forms, serves as a critical intermediate for constructing more complex molecules. Researchers utilize this chemical scaffold in the development of targeted therapies, leveraging its potential as a building block for novel active compounds. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating handling and storage in a research environment. As a versatile intermediate, it provides a strategic starting point for synthesizing a diverse range of pharmacologically relevant candidates. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUDHYXVXRFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625020
Record name (Morpholin-3-yl)methanol--hydrogen chloride (1/1)
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955400-09-6
Record name (Morpholin-3-yl)methanol--hydrogen chloride (1/1)
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Record name (morpholin-3-yl)methanol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (Morpholin-3-yl)methanol Hydrochloride: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(Morpholin-3-yl)methanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with a reactive hydroxymethyl group and a stereocenter, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(Morpholin-3-yl)methanol hydrochloride exists as a pair of enantiomers, (R)- and (S)-, due to the chiral center at the C3 position of the morpholine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.[1]

Structural Information:

  • IUPAC Name: [(3R)-morpholin-3-yl]methanol;hydrochloride (for the R-enantiomer) and [(3S)-morpholin-3-yl]methanol;hydrochloride (for the S-enantiomer)

  • Chemical Formula: C₅H₁₂ClNO₂

  • Molecular Weight: 153.61 g/mol [2]

The key structural identifiers for the enantiomers are provided in the table below.

Identifier(R)-Enantiomer(S)-EnantiomerRacemic Mixture
CAS Number 1212377-10-0[3]218594-79-7[4]955400-09-6[5]
InChI Key WFLUDHYXVXRFLY-NUBCRITNSA-N[6]UCDFBOLUCCNTDQ-YFKPBYRVSA-N[7]Not available
SMILES C1COC--INVALID-LINK--CO.Cl[6]C1COC--INVALID-LINK--CO.Cl[7]C1COCC(N1)CO.Cl

Physicochemical Properties:

The physicochemical properties of (Morpholin-3-yl)methanol and its hydrochloride salt are summarized below. It is important to note that enantiomers have identical physical properties in an achiral environment, such as melting point and solubility.[1]

PropertyValueNotes
Appearance White to off-white solid[8]For the free base and hydrochloride salt.
Melting Point 78-81 °C[8]This value is reported for the free base, (3R)-morpholin-3-ylmethanol. The melting point of the hydrochloride salt may differ.
Boiling Point 218 °C[8]This value is reported for the free base, (3R)-morpholin-3-ylmethanol.
Solubility Soluble in water, ethanol, and chloroform.[7][8]The hydrochloride salt is noted to be more soluble in water than the free base.[7] For the (S)-hydrochloride salt, solubility in water is >50 mg/mL.[7]
pKa 14.85 ± 0.10 (Predicted)[8]For the free base.
Specific Rotation (α) +12.5° (c = 1, MeOH)For the (S)-free base.[7]

Synthesis and Purification

The synthesis of enantiomerically pure (Morpholin-3-yl)methanol hydrochloride often involves the use of chiral starting materials to establish the desired stereochemistry.[1]

Experimental Protocols

Synthesis of (R)-(Morpholin-3-yl)methanol:

A common strategy for the synthesis of (R)-(Morpholin-3-yl)methanol involves the use of a chiral C3 synthon, such as (R)-epichlorohydrin or its derivatives.[1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve (R)-epichlorohydrin in a suitable solvent like methanol.

  • Nucleophilic Opening: Cool the solution to 0-5 °C and slowly add a solution of a suitable amine, such as benzylamine, to perform a nucleophilic ring-opening of the epoxide.

  • Cyclization: After the initial reaction is complete, add a base, such as sodium hydroxide, and heat the mixture to induce cyclization to the N-benzyl protected morpholine derivative.

  • Deprotection: The benzyl protecting group can be removed by catalytic hydrogenation. Dissolve the protected morpholine in ethanol, add a palladium on carbon (Pd/C) catalyst, and stir under a hydrogen atmosphere.[9]

  • Workup: After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (R)-(Morpholin-3-yl)methanol.

Formation of the Hydrochloride Salt:

The free base is often converted to the hydrochloride salt to improve its stability and handling properties.[9]

  • Dissolution: Dissolve the crude (Morpholin-3-yl)methanol free base in an anhydrous organic solvent such as diethyl ether or ethyl acetate.[10]

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.[1]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.[10]

Purification by Recrystallization:

Recrystallization is a common method for purifying the hydrochloride salt.[10]

  • Solvent Selection: Choose a suitable solvent system. This is often a solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. A mixture of solvents, like methanol and ethyl acetate, can also be effective.[11]

  • Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of the chosen boiling solvent.[10]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.[10]

Analytical Characterization

The structure and purity of (Morpholin-3-yl)methanol hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the morpholine ring protons, typically in the range of 3.4-3.9 ppm, and the hydroxymethyl group.[9] The proton on the chiral carbon (C3) will appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is used to determine the enantiomeric purity of the final product.

  • Column: A chiral stationary phase is used to separate the (R) and (S) enantiomers.

  • Mobile Phase: A mixture of solvents such as hexane and isopropanol is commonly used.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Application in Drug Synthesis

(Morpholin-3-yl)methanol is a key building block in the synthesis of several pharmaceuticals. Its chiral nature is crucial for the biological activity of the final drug molecule.[12] A notable example is its use in the synthesis of the antibiotic Linezolid .[13]

The following diagram illustrates a generalized workflow for the incorporation of a (Morpholin-3-yl)methanol derivative into a more complex molecule, representing its role as a building block.

G Generalized Synthetic Workflow A Protected (Morpholin-3-yl)methanol B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B C Nucleophilic Substitution with Biologically Active Moiety B->C D Deprotection C->D E Final Drug Molecule D->E

Caption: Synthetic workflow for drug synthesis.

Safety and Handling

(Morpholin-3-yl)methanol hydrochloride should be handled with care in a laboratory setting. It is important to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[8] Avoid contact with skin and eyes, and prevent inhalation of dust.[8] Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[8]

Conclusion

(Morpholin-3-yl)methanol hydrochloride is a fundamentally important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups allow for its incorporation into a wide range of complex drug molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective use in research and development.

References

An In-depth Technical Guide to the Synthesis of Chiral (Morpholin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing chiral (Morpholin-3-yl)methanol hydrochloride, a valuable building block in pharmaceutical research and development. The document details various methodologies, including chiral pool synthesis, asymmetric reduction, and the use of chiral auxiliaries, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual workflows for each synthetic pathway are also included to facilitate understanding.

Introduction

Chiral (Morpholin-3-yl)methanol is a key intermediate in the synthesis of a variety of biologically active molecules. Its stereochemistry plays a crucial role in the pharmacological activity of the final compounds. This guide explores the principal strategies for obtaining enantiomerically pure (R)- and (S)-(Morpholin-3-yl)methanol hydrochloride.

Synthetic Strategies

Several distinct strategies have been developed for the asymmetric synthesis of (Morpholin-3-yl)methanol. The most prominent approaches are:

  • Chiral Pool Synthesis from Serine: This method utilizes the readily available and inexpensive chiral building blocks, D- or L-serine, to establish the desired stereocenter.

  • Chiral Pool Synthesis from Epichlorohydrin: This approach leverages the chirality of (R)- or (S)-epichlorohydrin to construct the morpholine ring with the correct stereochemistry.

  • Asymmetric Synthesis using Chiral Auxiliaries: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.

The following sections will provide detailed experimental protocols and data for each of these synthetic routes.

Chiral Pool Synthesis from Serine

This strategy is a common and cost-effective method for preparing both enantiomers of (Morpholin-3-yl)methanol. The synthesis begins with the protection of the amino and carboxyl groups of serine, followed by cyclization and subsequent reduction and deprotection steps.

Experimental Protocol: Synthesis of (S)-(Morpholin-3-yl)methanol from L-Serine

Step 1: Methyl Esterification of L-Serine

In an inert atmosphere, L-Serine (9.59 mmol) is dissolved in methanol (2 mL/mmol) and cooled to below 0°C using a brine/ice bath. Thionyl chloride (56.69 mmol, 5.9 eq.) is added slowly via syringe. The reaction mixture is then refluxed for 3 hours. After completion, the solvent is concentrated under reduced pressure and co-evaporated with ether to yield L-serine methyl ester hydrochloride.[1]

Step 2: N-Boc Protection

The L-serine methyl ester hydrochloride is dissolved in a suitable solvent, and di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield N-Boc-L-serine methyl ester.

Step 3: Reduction of the Ester

The N-Boc-L-serine methyl ester is dissolved in a suitable solvent like tetrahydrofuran (THF) or methanol and cooled to 0°C. A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction is stirred until completion, and then quenched carefully with water or an acidic solution. The product, N-Boc-(S)-serinol, is extracted with an organic solvent.

Step 4: Cyclization to form N-Boc-(S)-(Morpholin-3-yl)methanol

This step can be achieved through various methods, including an intramolecular Williamson ether synthesis. The hydroxyl groups of N-Boc-(S)-serinol are typically activated, for example, by conversion to a mesylate or tosylate, followed by treatment with a base to induce cyclization.

Step 5: N-Boc Deprotection

The N-Boc protected morpholin-3-ylmethanol is dissolved in a suitable solvent such as methanol or dichloromethane. An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.[2][3][4][5] The solvent and excess acid are removed under reduced pressure.

Step 6: Hydrochloride Salt Formation

The resulting (S)-(Morpholin-3-yl)methanol free base is dissolved in a suitable anhydrous organic solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of (S)-(Morpholin-3-yl)methanol hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

Quantitative Data for Synthesis from L-Serine
StepProductReagents and ConditionsYield (%)Enantiomeric Excess (e.e.) (%)
1L-Serine methyl ester hydrochlorideThionyl chloride, Methanol, Reflux80>99
2N-Boc-L-serine methyl ester(Boc)₂O, Base>95>99
3N-Boc-(S)-serinolNaBH₄ or LiAlH₄, THF or Methanol85-95>99
4N-Boc-(S)-(Morpholin-3-yl)methanolMesyl chloride, Base70-80>99
5(S)-(Morpholin-3-yl)methanolTFA or HCl in dioxane>90>99
6(S)-(Morpholin-3-yl)methanol hydrochlorideHCl in ether or ethyl acetate>95>99

Synthetic Workflow: Chiral Pool Synthesis from Serine

G cluster_0 Synthesis from L-Serine L-Serine L-Serine L-Serine_methyl_ester_HCl L-Serine methyl ester hydrochloride L-Serine->L-Serine_methyl_ester_HCl SOCl₂, MeOH N-Boc-L-serine_methyl_ester N-Boc-L-serine methyl ester L-Serine_methyl_ester_HCl->N-Boc-L-serine_methyl_ester (Boc)₂O, Base N-Boc-(S)-serinol N-Boc-(S)-serinol N-Boc-L-serine_methyl_ester->N-Boc-(S)-serinol Reduction (e.g., NaBH₄) N-Boc-(S)-(Morpholin-3-yl)methanol N-Boc-(S)-(Morpholin-3-yl)methanol N-Boc-(S)-serinol->N-Boc-(S)-(Morpholin-3-yl)methanol Cyclization S_Morpholin_3_yl_methanol (S)-(Morpholin-3-yl)methanol N-Boc-(S)-(Morpholin-3-yl)methanol->S_Morpholin_3_yl_methanol N-Boc Deprotection (e.g., TFA) S_Morpholin_3_yl_methanol_HCl (S)-(Morpholin-3-yl)methanol hydrochloride S_Morpholin_3_yl_methanol->S_Morpholin_3_yl_methanol_HCl HCl G cluster_1 Synthesis from (S)-Epichlorohydrin S_Epichlorohydrin (S)-Epichlorohydrin Amino_alcohol_intermediate Amino alcohol intermediate S_Epichlorohydrin->Amino_alcohol_intermediate Benzylamine N_Benzyl_R_Morpholin_3_yl_methanol N-Benzyl-(R)-(Morpholin-3-yl)methanol Amino_alcohol_intermediate->N_Benzyl_R_Morpholin_3_yl_methanol Base-induced cyclization R_Morpholin_3_yl_methanol (R)-(Morpholin-3-yl)methanol N_Benzyl_R_Morpholin_3_yl_methanol->R_Morpholin_3_yl_methanol Hydrogenolysis (H₂, Pd/C) R_Morpholin_3_yl_methanol_HCl (R)-(Morpholin-3-yl)methanol hydrochloride R_Morpholin_3_yl_methanol->R_Morpholin_3_yl_methanol_HCl HCl G cluster_2 Logic of Chiral Auxiliary Synthesis Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Attachment Stereoselective_Reaction Stereoselective Reaction Substrate_Auxiliary_Adduct->Stereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomeric_Product Diastereoselective Transformation Chiral_Product Chiral Product Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary Cleavage

References

(R)-morpholin-3-ylmethanol hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-morpholin-3-ylmethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-morpholin-3-ylmethanol hydrochloride, a chiral morpholine derivative that serves as a crucial building block in the synthesis of complex molecules for pharmaceutical and research applications.

Core Chemical Identity

(R)-morpholin-3-ylmethanol hydrochloride is a specific stereoisomer of morpholin-3-ylmethanol, presented as its hydrochloride salt. The presence of a stereocenter at the 3-position of the morpholine ring and a reactive hydroxymethyl group makes it a valuable synthon in asymmetric synthesis.[1]

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for (R)-morpholin-3-ylmethanol hydrochloride.

PropertyValueSource
CAS Number 1212377-10-0[1][2]
Molecular Formula C₅H₁₂ClNO₂[2]
Molecular Weight 153.61 g/mol [2][3]
Physical State Solid[3]
Purity ≥95%[3]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 41.5 Ų[2]
Complexity 67.4[2]

Note: Some properties like melting and boiling points are reported for the free base, (3R)-morpholin-3-ylmethanol, which are 78-81°C and 218°C, respectively.[4]

Synthesis and Manufacturing

The synthesis of (R)-morpholin-3-ylmethanol hydrochloride is a multi-step process that requires precise stereochemical control.

General Synthesis Strategy

A common strategy involves utilizing a chiral precursor from the chiral pool, such as (R)-epichlorohydrin or its derivatives. The synthesis typically involves three key stages: the formation of the chiral center, the construction of the morpholine ring, and the final derivatization to the hydrochloride salt.[1] To prevent unwanted side reactions, protecting groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) are often employed on the nitrogen atom of the morpholine ring during intermediate steps.[1]

G cluster_0 Synthesis Workflow start Chiral Precursor ((R)-epichlorohydrin) intermediate1 N-Protected Intermediate start->intermediate1 Protection intermediate2 Morpholine Ring Construction intermediate1->intermediate2 Ring Formation free_base (R)-morpholin-3-ylmethanol (Free Base) intermediate2->free_base Deprotection final_product (R)-morpholin-3-ylmethanol HCl (Final Product) free_base->final_product HCl Salt Formation

Caption: General synthesis workflow for (R)-morpholin-3-ylmethanol hydrochloride.

Experimental Protocol: Hydrochloride Salt Formation

The final step in the synthesis is the conversion of the free base to its hydrochloride salt, which often improves stability and handling.

Protocol:

  • Dissolve the crude (R)-morpholin-3-ylmethanol free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).[1]

  • While stirring the solution, add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise.[1]

  • The addition of HCl protonates the basic nitrogen atom of the morpholine ring, leading to the precipitation of the hydrochloride salt.[1]

  • The resulting solid is then collected by filtration and dried to yield the final product.

Applications in Drug Discovery and Development

(R)-morpholin-3-ylmethanol hydrochloride is not typically an active pharmaceutical ingredient itself but rather a critical building block for the synthesis of novel therapeutic agents. Its stereochemistry plays a vital role in the interaction between a drug and its biological target.[1]

Role as a Chiral Building Block

The compound's utility stems from its defined stereochemistry and the presence of both a secondary amine and a primary alcohol, which allows for sequential and regioselective reactions. This makes it an ideal scaffold for generating libraries of diverse compounds for high-throughput screening.[1]

Synthesis of Triazine Derivatives

One notable application is in the synthesis of substituted triazines. Cyanuric chloride, a triazine with three reactive chlorine atoms, can be reacted sequentially with nucleophiles. (R)-morpholin-3-ylmethanol can act as the initial nucleophile, with its nitrogen atom displacing one of the chlorine atoms. The remaining two chlorines on the triazine ring can then be substituted by other amines, anilines, or thiols to create a diverse library of molecules with potential therapeutic applications, such as anticancer and antimicrobial agents.[1]

G cluster_1 Application in Diversity-Oriented Synthesis start (R)-morpholin-3-ylmethanol HCl intermediate Monosubstituted Triazine Intermediate start->intermediate triazine Cyanuric Chloride triazine->intermediate library Diverse Molecular Library intermediate->library Sequential Substitution nucleophile1 Nucleophile A nucleophile1->library nucleophile2 Nucleophile B nucleophile2->library

Caption: Use as a building block in triazine library synthesis.

Safety and Handling

(R)-morpholin-3-ylmethanol hydrochloride is associated with the following hazards based on the Globally Harmonized System (GHS):

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.[4] It should be stored in an inert atmosphere at room temperature or under refrigeration (2-8°C).[5]

Conclusion

(R)-morpholin-3-ylmethanol hydrochloride is a fundamentally important chiral building block for synthetic and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the creation of complex molecular architectures, driving the discovery of new therapeutic agents. Researchers and drug development professionals can leverage this compound to generate novel chemical entities with diverse biological activities.

References

The Versatile Role of the Morpholine Moiety in CNS Drug Discovery: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged" scaffold in the design of drugs targeting the central nervous system (CNS).[1][2][3][4][5] Its unique physicochemical properties, including a pKa that enhances solubility and brain permeability, metabolic stability, and the ability to engage in various molecular interactions, make it a valuable component in the medicinal chemist's toolkit.[1][2][3][4] This guide provides a detailed exploration of the diverse mechanisms of action of morpholine-containing compounds in CNS drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Monoamine Oxidase B (MAO-B) Inhibition: The Case of Safinamide

Safinamide is a morpholine-containing compound that acts as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[6][7] By inhibiting MAO-B, safinamide increases dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease.[6][7] Safinamide also exhibits non-dopaminergic actions, including the modulation of glutamate release, which may contribute to its clinical efficacy.[6][7][8]

Quantitative Data: Safinamide
ParameterValueSpeciesTargetReference
IC₅₀ 0.079 µMHumanMAO-B[9][10][11]
IC₅₀ 80 µMHumanMAO-A[9][11]
Selectivity Index (MAO-A/MAO-B) ~1000Human[10][11]
IC₅₀ (Dopamine Uptake) 8.44 µMRatDopamine Transporter[9]
IC₅₀ (Serotonin Uptake) 21 µMRatSerotonin Transporter[9]

Signaling Pathway: MAO-B Inhibition by Safinamide

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_cleft Increased Dopamine Dopamine->Dopamine_cleft Release DOPAC DOPAC (inactive metabolite) MAO_B->DOPAC Safinamide Safinamide Safinamide->MAO_B Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding & Activation

Caption: Mechanism of MAO-B inhibition by safinamide in a dopaminergic synapse.

Norepinephrine Reuptake Inhibition: The Case of Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) that contains a morpholine ring.[12][13] It exerts its antidepressant effects by blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[12][14][15] This enhances noradrenergic neurotransmission, which is implicated in the regulation of mood and arousal.[14][15]

Quantitative Data: Reboxetine
ParameterValueSpeciesTargetReference
Kᵢ (NET) >1,000 nmol/LHumanMuscarinic, Histaminergic H1, Adrenergic α1, Dopaminergic D2 Receptors[16]
Pharmacokinetics
t½ (half-life)~12 hoursHuman[17]
Absolute Bioavailability94.5%Human[17]
Protein Binding>97%Human[17]

Signaling Pathway: Norepinephrine Reuptake Inhibition by Reboxetine

NRI_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine NE_cleft Increased Norepinephrine Norepinephrine->NE_cleft Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibition NE_cleft->NET Adrenergic_Receptor Adrenergic Receptor NE_cleft->Adrenergic_Receptor Binding & Activation

Caption: Mechanism of norepinephrine reuptake inhibition by reboxetine.

Serotonin Release and Sigma-1 Receptor Modulation: The Case of Fenfluramine

Fenfluramine, a morpholine derivative, has a more complex mechanism of action. It is known to be a potent serotonin-releasing agent, acting on serotonin transporters to increase synaptic serotonin levels.[18] More recently, it has been identified as a positive modulator of the sigma-1 receptor, which may contribute to its anti-seizure effects observed in conditions like Dravet syndrome.

Quantitative Data: Fenfluramine
ParameterValueSpeciesTargetReference
Kᵢ 266 nMNot SpecifiedSigma Receptors
IC₅₀ (p-chloroamphetamine-induced [³H]serotonin release) 5.9 µMRatSerotonin Transporter[9]

Signaling Pathway: Dual Action of Fenfluramine

Fenfluramine_Mechanism cluster_serotonergic Serotonergic Synapse cluster_sigma Sigma-1 Receptor Modulation Fenfluramine Fenfluramine SERT Serotonin Transporter (SERT) Fenfluramine->SERT Sigma1R Sigma-1 Receptor Fenfluramine->Sigma1R Positive Modulation Serotonin_Release Increased Serotonin Release SERT->Serotonin_Release Neuronal_Modulation Modulation of Neuronal Excitability Serotonin_Release->Neuronal_Modulation Anti-seizure Effects Sigma1R->Neuronal_Modulation

Caption: Dual mechanism of action of fenfluramine.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC₅₀ value of a test compound for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine)

  • Developer

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compound (e.g., safinamide)

  • Positive Control Inhibitor (e.g., selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in MAO-B Assay Buffer.

  • Enzyme and Inhibitor Incubation: Add 50 µL of MAO-B enzyme solution (containing 49 µL of MAO-B Assay Buffer and 1 µL of diluted MAO-B enzyme) to each well of the microplate. Add 10 µL of the diluted test compound or control to the respective wells. Incubate for 10 minutes at 37°C.

  • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer. Add 40 µL of this solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Norepinephrine Reuptake Inhibition Assay ([³H]-Norepinephrine Uptake)

This protocol describes a method to measure the inhibition of norepinephrine uptake by a test compound in cells expressing the norepinephrine transporter (NET).

Materials:

  • Cells expressing hNET (e.g., SK-N-BE(2)C or HEK293-hNET cells)

  • [³H]-Norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compound (e.g., reboxetine)

  • Non-specific uptake inhibitor (e.g., desipramine)

  • 24-well or 96-well cell culture plates

  • Scintillation counter and scintillation fluid

  • Cell harvester and filter mats

Procedure:

  • Cell Culture: Plate the hNET-expressing cells in the appropriate culture plates and grow to confluency.

  • Assay Preparation: On the day of the assay, wash the cells with KRH buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Radioligand Addition: Initiate the uptake by adding [³H]-Norepinephrine to each well at a final concentration near its Kₘ value (e.g., 416 nM for SK-N-BE(2)C cells). Incubate for a predetermined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Serotonin Release Assay

This assay measures the ability of a compound to induce the release of serotonin from platelets or synaptosomes.

Materials:

  • Washed donor platelets or prepared synaptosomes

  • ¹⁴C-Serotonin or [³H]-Serotonin

  • Test compound (e.g., fenfluramine)

  • Assay buffer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Loading: Incubate the platelets or synaptosomes with radiolabeled serotonin to allow for its uptake.

  • Washing: Wash the loaded platelets/synaptosomes to remove extracellular radiolabel.

  • Compound Incubation: Resuspend the loaded platelets/synaptosomes in fresh buffer and add the test compound at various concentrations. Incubate for a specific period.

  • Separation: Centrifuge the samples to pellet the platelets/synaptosomes.

  • Quantification: Measure the radioactivity in the supernatant (representing released serotonin) and in the pellet (representing retained serotonin) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of serotonin release for each concentration of the test compound. Determine the EC₅₀ value for serotonin release.

Experimental Workflow in CNS Drug Discovery

The discovery and development of morpholine-containing CNS drugs typically follow a structured workflow, from initial hit identification to preclinical and clinical evaluation.

CNS_Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) or Virtual Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy & safety) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval & Market Launch Clinical->Approval

Caption: A generalized workflow for CNS drug discovery and development.

Conclusion

The morpholine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its favorable physicochemical properties and versatile binding capabilities have led to the development of a diverse range of CNS drugs with distinct and effective mechanisms of action. From the targeted inhibition of enzymes like MAO-B and transporters like NET to the more complex modulation of multiple targets, morpholine derivatives continue to be a rich source of therapeutic innovation for neurological and psychiatric disorders. A thorough understanding of their mechanisms, supported by robust quantitative data and detailed experimental validation, is crucial for the continued success of CNS drug discovery and development.

References

Spectroscopic and Synthetic Overview of (Morpholin-3-yl)methanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of (Morpholin-3-yl)methanol hydrochloride, a chiral building block crucial in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for obtaining such data, and presents a general synthetic and analytical workflow.

Introduction

(Morpholin-3-yl)methanol hydrochloride (C₅H₁₂ClNO₂) is a valuable intermediate in the synthesis of complex chiral molecules, particularly for drug candidates targeting neurological and other disorders.[1] Its structure, featuring a morpholine ring with a stereocenter at the C3 position and a hydroxymethyl group, makes it a versatile synthon. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various chemical reactions.[1] Accurate spectroscopic characterization is paramount for confirming its structure, purity, and stereochemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of (Morpholin-3-yl)methanol hydrochloride in solution. The protonation of the morpholine nitrogen by HCl significantly influences the chemical shifts of adjacent protons and carbons, causing them to shift downfield compared to the free base.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for (Morpholin-3-yl)methanol Hydrochloride

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H2 (axial, equatorial)~ 4.0 - 4.2mProtons on the carbon adjacent to oxygen.
H3~ 3.5 - 3.7mChiral proton, coupling to H2, H5, and CH₂OH protons.
H5 (axial, equatorial)~ 3.1 - 3.4mProtons on the carbon adjacent to the protonated nitrogen.
H6 (axial, equatorial)~ 3.8 - 4.0mProtons on the carbon adjacent to oxygen.
CH₂OH~ 3.6 - 3.8d or mMethylene protons of the hydroxymethyl group.
OH, NH₂⁺Variablebr sExchangeable protons, signal may be broad and its position is concentration and temperature dependent.

Predicted data is based on general principles and data for related morpholine derivatives. The use of a deuterated solvent such as D₂O is common for hydrochloride salts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (Morpholin-3-yl)methanol Hydrochloride

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~ 69.0Carbon adjacent to oxygen.
C3~ 58.0Chiral carbon bearing the hydroxymethyl group.
C5~ 45.0Carbon adjacent to the protonated nitrogen.
C6~ 65.0Carbon adjacent to oxygen.
CH₂OH~ 62.0Carbon of the hydroxymethyl group.

Predictions are based on analysis of similar morpholine derivatives. Chemical shifts are sensitive to solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (Morpholin-3-yl)methanol hydrochloride is expected to show characteristic absorption bands for the hydroxyl, amine, and ether functionalities.

Table 3: Predicted IR Absorption Data for (Morpholin-3-yl)methanol Hydrochloride

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 3200 (broad)O-H and N⁺-HStretching
3000 - 2850C-HStretching
1260 - 1000C-OStretching (Ether and Alcohol)

The broadness of the 3400-3200 cm⁻¹ band is due to hydrogen bonding.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of (Morpholin-3-yl)methanol hydrochloride.

Synthesis and Salt Formation

A common route to (R)- or (S)-(Morpholin-3-yl)methanol involves the use of chiral starting materials to establish the stereocenter.[1] The hydrochloride salt is then typically formed in the final step.

  • Dissolution : The crude (Morpholin-3-yl)methanol free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[1]

  • Acidification : A solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the free base.[1]

  • Precipitation : The addition of HCl protonates the basic nitrogen atom of the morpholine ring, leading to the precipitation of the hydrochloride salt.[1]

  • Isolation : The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.

NMR Spectroscopy Protocol
  • Sample Preparation : 5-10 mg of (Morpholin-3-yl)methanol hydrochloride is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean NMR tube.

  • Instrumentation : Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled carbon experiment (e.g., zgpg30) is performed. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an appropriate internal or external standard.

IR Spectroscopy Protocol

As (Morpholin-3-yl)methanol hydrochloride is a solid, the KBr pellet method is appropriate.

  • Sample Preparation : Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation : The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of (Morpholin-3-yl)methanol hydrochloride.

G cluster_synthesis Synthesis start Chiral Precursor step1 Cyclization/ Functional Group Manipulation start->step1 free_base (Morpholin-3-yl)methanol (Free Base) step1->free_base hcl_add HCl Addition in Anhydrous Solvent free_base->hcl_add product (Morpholin-3-yl)methanol Hydrochloride hcl_add->product G cluster_analysis Spectroscopic Analysis sample Solid Sample of (Morpholin-3-yl)methanol HCl nmr_prep Dissolve in Deuterated Solvent (e.g., D2O) sample->nmr_prep ir_prep Prepare KBr Pellet sample->ir_prep nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq nmr_data NMR Data (Chemical Shifts, Coupling Constants) nmr_acq->nmr_data verify Structure & Purity Verification nmr_data->verify ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_data IR Data (Absorption Bands) ir_acq->ir_data ir_data->verify

References

Crystal structure analysis of morpholine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Morpholine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including a pKa that confers weak basicity and the capacity for hydrogen bonding, make it a "privileged structure" in drug design.[2] The incorporation of the morpholine moiety can enhance a molecule's solubility, metabolic stability, bioavailability, and target-binding affinity.[3][2] Consequently, it is a feature in numerous FDA-approved drugs, particularly in oncology and for the central nervous system, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[2][4][5]

Understanding the three-dimensional structure of these compounds at an atomic level is paramount for rational drug design and development. X-ray crystallography is a powerful and essential technique that provides precise details of molecular geometry, conformation, and intermolecular interactions.[6] This technical guide offers an in-depth overview of the crystal structure analysis of morpholine-containing compounds, presenting key crystallographic data, detailing experimental protocols, and illustrating the logical workflows and molecular interactions that are critical for drug discovery professionals.

Methodologies: From Synthesis to Structure

The journey from a conceptual molecule to a fully characterized crystal structure involves several critical stages. The general workflow encompasses synthesis, crystallization, and X-ray diffraction analysis.

Experimental Protocols

1. Synthesis of Morpholine Derivatives: The synthesis of morpholine-containing compounds is highly versatile. Common strategies include:

  • Nucleophilic Substitution: A frequent method involves reacting morpholine with an appropriate electrophile. For instance, 1,2-dimorpholinoethane and 1-morpholino-3-morpholinium bromide propane can be synthesized by reacting two molar ratios of morpholine with 1,2-dibromoethane or 1,3-dibromopropane, respectively, in acetone with potassium carbonate (K₂CO₃) as a base. The mixture is stirred overnight at room temperature, filtered, and the solvent is removed under a vacuum to yield the crystalline product.[7]

  • Mannich Reaction: New Mannich bases can be synthesized by reacting a compound with formaldehyde and morpholine in refluxing absolute ethanol. The reaction mixture is stirred for a set period, then cooled to allow the product to crystallize before being filtered.[8]

  • Palladium-Catalyzed Reactions: Modern synthetic methods, such as Pd-catalyzed carboamination or Wacker-type aerobic oxidative cyclization, provide efficient routes to substituted morpholine derivatives.[9][10]

2. Single Crystal Growth: Obtaining high-quality single crystals is often the most challenging step.

  • Slow Evaporation: A common and simple method is the slow evaporation of a saturated solution of the compound. For example, crystals of 1,2-dimorpholinoethane and 1-morpholino-3-morpholinium bromide propane were obtained by letting the final product stand at room temperature for several days.[7]

  • Flash-Freezing and Annealing: For low-melting-point solids like pure morpholine, a single crystal can be obtained by flash-freezing the liquid to a polycrystalline powder. The sample is then warmed to just below its melting point to partially melt, leaving a small seed crystal. The temperature is then slowly lowered to allow the seed to grow into a larger single crystal suitable for diffraction.[11]

3. X-ray Data Collection and Structure Refinement:

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 120-170 K) to minimize thermal vibrations of the atoms.[7][11] It is then irradiated with a monochromatic X-ray beam (e.g., MoKα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map allows for the building of an initial molecular model. The model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.[6][13]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for crystal structure analysis.

G cluster_workflow Crystal Structure Analysis Workflow Synthesis Synthesis of Morpholine Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (Phase Determination) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation & Analysis Refinement->Validation G mTOR mTOR Active Site Inhibitor Morpholine-Containing Inhibitor (e.g., PI-103) Val2240 Val2240 (Hinge Region) Inhibitor->Val2240 H-Bond Interaction HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket Hydrophobic Interaction MorpholineRing Morpholine Ring

References

Solubility and stability of (Morpholin-3-yl)methanol hydrochloride salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (Morpholin-3-yl)methanol Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Morpholin-3-yl)methanol hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development. The morpholine scaffold is a privileged structure in drug design, often incorporated to improve the physicochemical properties, metabolic stability, and pharmacokinetic profile of drug candidates.[1] The addition of a hydroxymethyl group provides a key point for further functionalization, while the hydrochloride salt form is typically employed to enhance aqueous solubility and stability compared to the free base.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of (Morpholin-3-yl)methanol hydrochloride salts. Given the limited publicly available quantitative data for this specific molecule, this document focuses on providing detailed, robust experimental protocols derived from established pharmaceutical guidelines and studies on analogous compounds. These methodologies will enable researchers to generate the necessary data for drug development, formulation, and regulatory submissions.

Physicochemical Properties

The fundamental physicochemical properties of (Morpholin-3-yl)methanol hydrochloride are summarized in Table 1. These characteristics are essential for understanding the compound's behavior in various experimental and physiological settings.

Table 1: Physicochemical Properties of (Morpholin-3-yl)methanol Hydrochloride

Property Value Source
Molecular Formula C₅H₁₂ClNO₂ [4]
Molecular Weight 153.61 g/mol [4]
IUPAC Name [(3R)-morpholin-3-yl]methanol;hydrochloride (for R-enantiomer) [4]
Appearance Typically an off-white to yellow solid

| Storage Conditions | 2-8°C, Inert atmosphere | |

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The hydrochloride salt of (Morpholin-3-yl)methanol is expected to have significantly greater aqueous solubility than its free base form.[1]

Known Solubility Data

Quantitative solubility data for (Morpholin-3-yl)methanol hydrochloride is scarce in peer-reviewed literature. However, some qualitative and semi-quantitative information is available.

Table 2: Summary of Known Solubility Data

Compound Form Solvent Solubility Source
(S)-Morpholin-3-yl)methanol HCl Water >50 mg/mL [1]
(3R)-Morpholin-3-yl)methanol (Free Base) Water Soluble [5]
(3R)-Morpholin-3-yl)methanol (Free Base) Ethanol Soluble [5]
(3R)-Morpholin-3-yl)methanol (Free Base) Chloroform Soluble [5]

| (S)-(4-Benzylmorpholin-3-yl)methanol HCl | Water | ~30% higher than free base |[2] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by multiple regulatory bodies.[6][7] This protocol outlines the procedure for determining the solubility of (Morpholin-3-yl)methanol hydrochloride in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of the salt in solvents such as water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4), methanol, ethanol, and isopropanol.

Materials:

  • (Morpholin-3-yl)methanol hydrochloride

  • Selected solvents (HPLC grade)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of (Morpholin-3-yl)methanol hydrochloride to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Tightly seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[6]

  • Equilibrate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[8]

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant. For viscous or finely dispersed samples, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended before taking the aliquot.

  • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved salt using a validated HPLC-UV or other suitable method.

  • For buffered aqueous solutions, measure and report the final pH of the saturated solution.[9]

  • Perform the experiment in triplicate for each solvent.

G Workflow for Shake-Flask Solubility Determination A Add excess salt to solvent in vial B Seal vial and place in temperature- controlled shaker (e.g., 24-48h) A->B C Allow suspension to settle (or centrifuge) B->C D Withdraw and filter supernatant (e.g., 0.22 µm filter) C->D E Dilute filtrate to known volume D->E G Measure final pH (for aqueous buffers) D->G F Quantify concentration via validated analytical method (e.g., HPLC) E->F H Calculate and report solubility (e.g., in mg/mL) F->H G->H

Caption: A flowchart of the shake-flask method for solubility.

Stability Profile

Assessing the chemical stability of a drug substance is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation (stress testing) is a critical component of this assessment, used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11]

Potential Degradation Pathways

While specific degradation pathways for (Morpholin-3-yl)methanol hydrochloride are not published, the chemistry of the morpholine ring and secondary amines provides insight into likely routes of decomposition.

  • Hydrolysis: The ether linkage in the morpholine ring is generally stable to hydrolysis. However, under extreme pH and temperature, ring-opening could be possible.

  • Oxidation: Secondary amines are susceptible to oxidation.[12] Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of hydroxylamines, nitrones, or ring-opened products.[13][14][15][16]

  • Microbial Degradation: Studies on morpholine show that certain bacteria, particularly of the Mycobacterium genus, can degrade the ring structure.[17][18][19][20] This process is often initiated by a cytochrome P-450 monooxygenase, which catalyzes the cleavage of a C-N bond, leading to intermediates like 2-(2-aminoethoxy)acetic acid and eventually smaller molecules such as glycolate and ammonia.[21][22]

G Known Microbial Degradation Pathway of the Morpholine Ring Morpholine Morpholine Ring Intermediate1 Ring Cleavage (C-N bond) Morpholine->Intermediate1 [Mycobacterium sp.] Enzyme Cytochrome P450 Monooxygenase Enzyme->Intermediate1 Intermediate2 2-(2-aminoethoxy)acetic acid Intermediate1->Intermediate2 Product1 Glycolate Intermediate2->Product1 Product2 Ethanolamine Intermediate2->Product2 Product3 Ammonia Product1->Product3 Product2->Product3

Caption: Microbial degradation pathway of the morpholine ring.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline for stress testing of drug substances.[10][11] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[10]

Objective: To investigate the intrinsic stability of (Morpholin-3-yl)methanol hydrochloride under various stress conditions.

General Procedure:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions (or solid drug substance for thermal/photolytic studies) to the stress conditions outlined in Table 3.

  • Include a control sample (unstressed) stored at 2-8°C for comparison.

  • At appropriate time points, withdraw samples, neutralize if necessary (e.g., acid-stressed sample neutralized with base), and dilute to the target concentration for analysis.

  • Analyze all samples using a developed and validated stability-indicating HPLC method.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress Condition Typical Parameters Purpose
Acid Hydrolysis 0.1 M HCl, reflux at 60°C for 2-8 hours To test stability in acidic conditions
Base Hydrolysis 0.1 M NaOH, reflux at 60°C for 2-8 hours To test stability in alkaline conditions
Oxidation 3-30% H₂O₂, room temperature for 24 hours To assess susceptibility to oxidation
Thermal (Solid) 60-80°C in a calibrated oven for up to 7 days To evaluate solid-state thermal stability
Thermal (Solution) 60°C in a calibrated oven for up to 7 days To evaluate solution-state thermal stability

| Photostability | Expose solid or solution to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m² (ICH Q1B) | To assess light sensitivity |

G Workflow for a Forced Degradation Study Start Prepare Stock Solution of (Morpholin-3-yl)methanol HCl Control Control Sample (Stored at 2-8°C) Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid/Solution) Start->Thermal Photo Photolytic Stress (ICH Q1B Light Conditions) Start->Photo Sample Sample, Neutralize (if needed), and Dilute at Time Points Control->Sample Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze Report Identify Degradants, Assess Mass Balance, and Elucidate Pathways Analyze->Report

Caption: A workflow outlining the key stages of a forced degradation study.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[23]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating (Morpholin-3-yl)methanol hydrochloride from its process impurities and all potential degradation products generated during stress testing.

Starting Conditions (Recommendation):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Phosphate Buffer in Water (pH ~3.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV, monitor at a wavelength of maximum absorbance (e.g., ~210 nm, as the compound lacks a strong chromophore) or use a universal detector like a Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject solutions from the forced degradation studies. The method must demonstrate baseline resolution between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed.

  • Linearity: Establish a linear relationship between detector response and concentration over a specified range (e.g., 50-150% of the target concentration).

  • Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use.[23][24][25][26][27]

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. It is a critical parameter as moisture uptake can induce physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.[28]

Experimental Protocol: Hygroscopicity Classification

This protocol is based on the method described in the European Pharmacopoeia for classifying the hygroscopicity of a substance.[28][29][30][31]

Objective: To classify (Morpholin-3-yl)methanol hydrochloride based on its moisture uptake under defined conditions.

Materials:

  • (Morpholin-3-yl)methanol hydrochloride (pre-dried in a vacuum oven to a constant weight)

  • Weighing bottle

  • Desiccator containing a saturated solution of ammonium sulfate or another appropriate salt to maintain 80% ± 2% relative humidity (RH).

  • Calibrated analytical balance

  • Temperature-controlled chamber or room (25°C ± 1°C)

Procedure:

  • Accurately weigh a pre-dried sample of the substance into a tared weighing bottle.

  • Place the open weighing bottle in the desiccator maintained at 25°C and 80% RH.

  • Store for 24 hours.

  • After 24 hours, remove the weighing bottle, immediately close it, and re-weigh.

  • Calculate the percentage increase in mass.

  • Classify the substance according to the criteria in Table 4.

Table 4: Hygroscopicity Classification (per European Pharmacopoeia)

Classification Mass Increase (% w/w)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%

| Deliquescent | Sufficient water is absorbed to form a liquid |

Note: Dynamic Vapor Sorption (DVS) is a more advanced instrumental method that provides a detailed moisture sorption-desorption profile across a wide range of relative humidity.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a drug substance, including its melting point, purity, polymorphism, and thermal stability.[32][33][34]

Experimental Protocol: DSC and TGA Analysis

Objective: To characterize the thermal behavior of (Morpholin-3-yl)methanol hydrochloride.

A. Thermogravimetric Analysis (TGA):

  • Purpose: To measure changes in mass as a function of temperature, identifying water/solvent loss and decomposition temperatures.

  • Procedure:

    • Place an accurately weighed sample (e.g., 5-10 mg) into a TGA pan.

    • Heat the sample under a controlled nitrogen purge (e.g., 20 mL/min).

    • Use a linear heating ramp (e.g., 10°C/min) from ambient temperature to a temperature beyond any expected decomposition (e.g., 300°C).

    • Record the mass loss as a function of temperature. The resulting thermogram for a hydrated HCl salt may show an initial weight loss corresponding to water, followed by decomposition at a higher temperature.[32][35][36]

B. Differential Scanning Calorimetry (DSC):

  • Purpose: To measure the heat flow into or out of a sample as a function of temperature, identifying events like melting, crystallization, and glass transitions.

  • Procedure:

    • Accurately weigh a sample (e.g., 2-5 mg) into a DSC pan and hermetically seal it.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample under a nitrogen purge using a linear heating ramp (e.g., 10°C/min) over a relevant temperature range (e.g., 25°C to 250°C).

    • Record the heat flow. The resulting thermogram will show endothermic peaks for events like melting and exothermic peaks for events like crystallization or decomposition.[33]

Conclusion

(Morpholin-3-yl)methanol hydrochloride is a key synthetic intermediate with favorable physicochemical properties for drug development, largely due to its salt form. While specific, comprehensive data on its solubility and stability are not widely published, this guide provides the necessary framework for any research or pharmaceutical development team to generate this critical information. By employing the detailed experimental protocols outlined herein—from shake-flask solubility and ICH-compliant forced degradation to hygroscopicity and thermal analysis—scientists can thoroughly characterize the compound. This will enable the development of robust, stable formulations and support the advancement of new chemical entities that incorporate this valuable morpholine-based scaffold.

References

The Morpholine Moiety: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered saturated heterocycle containing an oxygen and a nitrogen atom, has emerged as a cornerstone in contemporary drug discovery. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety as a pharmacophore, detailing its impact on drug design, its interaction with key biological targets, and its presence in numerous clinically successful therapeutic agents.

Physicochemical Properties and Pharmacokinetic Advantages

The incorporation of a morpholine ring into a drug candidate can significantly enhance its pharmaceutical properties. The nitrogen atom imparts basicity, allowing for salt formation which can improve solubility and facilitate formulation. The ether oxygen is a hydrogen bond acceptor, contributing to target binding and aqueous solubility. This balanced hydrophilic and lipophilic character often leads to an improved pharmacokinetic profile, including enhanced absorption, distribution, metabolism, and excretion (ADME) properties.

A Versatile Pharmacophore Across Therapeutic Areas

The true power of the morpholine moiety lies in its versatility as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, leading to the development of drugs for a wide range of diseases.

Anticancer Activity

A significant number of FDA-approved and investigational anticancer agents feature a morpholine ring. This is largely due to its crucial role in the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. The morpholine oxygen can act as a key hydrogen bond acceptor in the hinge region of kinase domains, a common interaction motif for kinase inhibitors.

Table 1: Examples of FDA-Approved Morpholine-Containing Drugs

Drug NameTherapeutic AreaMechanism of Action
Gefitinib AnticancerEGFR Tyrosine Kinase Inhibitor
Linezolid AntibacterialProtein Synthesis Inhibitor
Reboxetine AntidepressantNorepinephrine Reuptake Inhibitor
Aprepitant AntiemeticNK1 Receptor Antagonist
Central Nervous System (CNS) Activity

The ability of the morpholine moiety to improve blood-brain barrier permeability has made it a valuable component in the design of CNS-active drugs. Several antidepressants, anxiolytics, and other neuropharmacological agents incorporate this scaffold to achieve optimal brain penetration and target engagement.

Anti-infective and Anti-inflammatory Properties

The morpholine ring is also present in a number of anti-infective and anti-inflammatory drugs. Its ability to modulate the properties of a molecule allows for the fine-tuning of activity against various pathogens and inflammatory targets.

Targeting Key Signaling Pathways: The PI3K/Akt/mTOR Cascade

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Numerous potent and selective inhibitors of this pathway incorporate a morpholine moiety, which often forms a crucial hydrogen bond with the hinge region of the kinase domain of PI3K and/or mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibition of inhibitor Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

Synthetic Strategies

The synthetic accessibility of the morpholine scaffold is a key advantage in medicinal chemistry. Various synthetic routes have been developed to construct the morpholine ring and its derivatives. Common strategies include the cyclization of amino alcohols, the reaction of diethanolamine with a dehydrating agent, and more recently, the use of transition-metal-catalyzed reactions to form C-N and C-O bonds. The choice of synthetic route often depends on the desired substitution pattern on the morpholine ring.

Due to technical limitations, specific, detailed experimental protocols for the synthesis of various morpholine derivatives could not be retrieved for this guide.

Quantitative Structure-Activity Relationship (QSAR) Data

The development of potent and selective morpholine-containing drugs is often guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the structure of a lead compound and evaluate the impact on its biological activity. This allows researchers to identify key structural features required for optimal target engagement and desired pharmacological effects. Quantitative data from these studies, such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half-maximal effective concentration), are crucial for lead optimization.

Due to technical limitations, a comprehensive table of quantitative bioactivity data for a wide range of morpholine derivatives could not be compiled for this guide.

Experimental Workflow in Drug Discovery

The discovery and development of a new morpholine-containing drug follows a rigorous and multi-step process. The general workflow involves target identification and validation, lead discovery through screening or rational design, lead optimization through medicinal chemistry efforts, preclinical development including in vitro and in vivo studies, and finally, clinical trials in humans.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target Target Identification LeadGen Lead Generation Target->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt InVitro In Vitro Assays LeadOpt->InVitro InVivo In Vivo Models InVitro->InVivo Phase1 Phase I InVivo->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval Phase3->Approval PostMarket Post-Market Surveillance Approval->PostMarket

Caption: A generalized workflow for the discovery and development of a new drug.

Conclusion

The morpholine moiety continues to be a highly valuable and frequently utilized scaffold in medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its versatility as a pharmacophore across a wide range of biological targets, ensures its continued prominence in the design and development of new therapeutic agents. Future research will undoubtedly continue to uncover novel applications for this remarkable heterocyclic system, further solidifying its role in the advancement of human health.

The Evolving Synthesis of Substituted Morpholines: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have led to its incorporation into numerous FDA-approved drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted morpholine synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

A Historical Perspective: From Knorr's Discovery to Industrial Production

The journey of morpholine synthesis began in the late 19th century with the pioneering work of German chemist Ludwig Knorr, who is also credited with the synthesis of the analgesic drug antipyrine. While investigating the structure of morphine, Knorr synthesized the parent morpholine heterocycle, though he incorrectly postulated it as a structural component of the alkaloid.

Early industrial-scale production of morpholine primarily relied on the dehydration of diethanolamine using strong acids like sulfuric acid. This method, while effective for the unsubstituted ring system, offered limited scope for the introduction of substituents. A significant advancement in industrial synthesis was the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst. These early methods laid the groundwork for the development of more sophisticated and versatile synthetic strategies.

Modern Synthetic Strategies for Substituted Morpholines

The demand for structurally diverse and stereochemically defined substituted morpholines in drug discovery has spurred the development of a wide array of synthetic methodologies. This section details some of the most significant and widely adopted approaches.

Synthesis from Amino Alcohols

The cyclization of amino alcohols remains a fundamental and versatile strategy for constructing the morpholine core. Various methods have been developed to effect this transformation, ranging from classical cyclodehydration to modern catalytic approaches.

A notable advancement in this area is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines. This method allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.

Palladium_Catalyzed_Carboamination cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Pd-Catalyzed Cyclization Amino_Alcohol N-Protected Amino Alcohol O_Allyl_Ethanolamine O-Allyl Ethanolamine Derivative Amino_Alcohol->O_Allyl_Ethanolamine 1. NaH 2. Deprotection 3. N-Arylation Allyl_Bromide Allyl Bromide Allyl_Bromide->O_Allyl_Ethanolamine Morpholine cis-3,5-Disubstituted Morpholine O_Allyl_Ethanolamine->Morpholine Pd_Catalyst Pd(OAc)2, P(2-furyl)3, NaOtBu Pd_Catalyst->Morpholine Aryl_Bromide Aryl/Alkenyl Bromide Aryl_Bromide->Morpholine

Experimental Protocol: Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines [1][2]

  • Preparation of the Catalyst Mixture: In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol%), and NaOtBu (96.1 mg, 1.0 mmol, 2.0 equiv). The tube is sealed with a rubber septum.

  • Reaction Setup: The Schlenk tube is removed from the glovebox and connected to a nitrogen line. Toluene (1.25 mL) is added, followed by the aryl bromide (1.0 mmol, 2.0 equiv) and a solution of the O-allyl ethanolamine substrate (0.50 mmol, 1.0 equiv) in toluene.

  • Reaction Execution: The reaction mixture is heated to 105 °C in an oil bath and stirred for the time indicated for the specific substrate (typically 12-24 hours).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.

EntryR¹ (in Amino Alcohol)R² (in Aryl Bromide)ProductYield (%)Diastereomeric Ratio (dr)
1PhPh3,5-diphenylmorpholine66>20:1
2i-Pr4-MeO-C₆H₄3-isopropyl-5-(4-methoxyphenyl)morpholine61>20:1
3Bn4-CF₃-C₆H₄3-benzyl-5-(4-(trifluoromethyl)phenyl)morpholine55>20:1
4Me2-naphthyl3-methyl-5-(naphthalen-2-yl)morpholine63>20:1

Table 1: Substrate Scope and Yields for Palladium-Catalyzed Morpholine Synthesis. [2]

Asymmetric Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure substituted morpholines is of paramount importance for the development of chiral drugs. Asymmetric hydrogenation of dehydromorpholines has emerged as a powerful strategy to achieve this.

Asymmetric_Hydrogenation Dehydromorpholine 2-Substituted Dehydromorpholine Chiral_Morpholine Chiral 2-Substituted Morpholine Dehydromorpholine->Chiral_Morpholine Catalyst [Rh(cod)₂]SbF₆ (R,R,R)-SKP ligand Catalyst->Chiral_Morpholine Hydrogen H₂ (30 atm) Hydrogen->Chiral_Morpholine

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [3]

  • Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(cod)₂]SbF₆ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%) are added to a vial. Anhydrous and degassed dichloromethane (DCM) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Reaction Setup: The dehydromorpholine substrate (0.2 mmol) is placed in a glass vial inside a stainless-steel autoclave. The catalyst solution is then added to the vial.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 30 atm of H₂. The reaction is stirred at the specified temperature (e.g., 35 °C) for 24 hours.

  • Workup and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

EntrySubstituent (R)Yield (%)ee (%)
1Phenyl>9992
24-Fluorophenyl>9993
34-(Trifluoromethyl)phenyl>9994
42-Methoxyphenyl>9999
5Naphthalen-2-yl9891

Table 2: Substrate Scope for Asymmetric Hydrogenation of Dehydromorpholines. [3]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. The Ugi four-component reaction (U-4CR) has been successfully applied to the de novo synthesis of substituted morpholines.

Ugi_Reaction cluster_reactants Ugi Four-Component Reaction Aldehyde Aldehyde Ugi_Adduct Ugi Adduct Aldehyde->Ugi_Adduct Amine Amino Alcohol Amine->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Cyclization Intramolecular SN2 Cyclization Ugi_Adduct->Cyclization Substituted_Morpholine Substituted Morpholine Cyclization->Substituted_Morpholine

Experimental Protocol: Ugi-Based Synthesis of Substituted Morpholines

  • Ugi Reaction: To a solution of the amino alcohol (1.0 equiv) in methanol is added the aldehyde (1.0 equiv) and the carboxylic acid (1.0 equiv). The mixture is stirred at room temperature for 30 minutes. The isocyanide (1.0 equiv) is then added, and the reaction is stirred for a further 24-48 hours. The solvent is removed under reduced pressure, and the crude Ugi adduct is purified by column chromatography.

  • Cyclization: The purified Ugi adduct is dissolved in a suitable solvent (e.g., acetonitrile). A base such as potassium tert-butoxide (1.5 equiv) is added, and the mixture is stirred at room temperature or heated as required to effect cyclization. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the resulting substituted morpholine is purified by chromatography.

Modern Industrial and Greener Approaches

Recent research has focused on developing more sustainable and efficient methods for morpholine synthesis. One such "green" approach involves the use of ethylene sulfate as a dielectrophile for the annulation of 1,2-amino alcohols. This method avoids the use of harsh reagents and generates fewer byproducts compared to traditional methods.[4][5][6]

Conclusion

The synthesis of substituted morpholines has evolved significantly from its origins in the late 19th century. The development of modern catalytic and multicomponent strategies has provided medicinal chemists with powerful tools to access a vast chemical space of morpholine-containing compounds. The methods outlined in this guide, from palladium-catalyzed carboaminations to asymmetric hydrogenations and Ugi reactions, represent the state-of-the-art in this field. As the demand for novel therapeutics continues to grow, the innovation in synthetic methodologies for constructing this privileged scaffold will undoubtedly continue to be a vibrant and crucial area of research.

References

A Technical Guide to (Morpholin-3-yl)methanol Hydrochloride: A Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Morpholin-3-yl)methanol hydrochloride is a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural features, including a stereocenter at the C3 position and a reactive hydroxymethyl group, make it a valuable synthon for the development of complex, biologically active molecules. This technical guide provides an in-depth analysis of the therapeutic applications of this morpholine derivative, focusing on its role in the synthesis of key pharmaceuticals such as the antiemetic Aprepitant, the antibiotic Linezolid, and the antidepressant Reboxetine. Detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant signaling pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. (Morpholin-3-yl)methanol, a substituted morpholine, provides a chiral handle that is crucial for stereospecific interactions with biological targets. The hydrochloride salt form enhances its stability and handling properties, making it a readily usable starting material in multi-step syntheses.[1] This guide will explore the chemical properties, synthesis, and, most importantly, the therapeutic applications of drugs derived from this versatile building block.

Physicochemical Properties

(Morpholin-3-yl)methanol hydrochloride is a chiral compound that exists as two enantiomers, (R)- and (S)-(Morpholin-3-yl)methanol hydrochloride. The specific enantiomer used is critical for the desired pharmacological activity of the final drug product.

Property(R)-Enantiomer(S)-EnantiomerRacemate
IUPAC Name [(3R)-morpholin-3-yl]methanol;hydrochloride[2][(3S)-morpholin-3-yl]methanol;hydrochloride(Morpholin-3-yl)methanol hydrochloride
CAS Number 1212377-10-0[2][3]218594-79-7[4][5]955400-09-6[6]
Molecular Formula C₅H₁₂ClNO₂[2]C₅H₁₂ClNO₂C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol [2]153.61 g/mol 153.61 g/mol
Appearance White to off-white solidData not availableData not available
Solubility Soluble in water, ethanol, and chloroform[7]The hydrochloride form is more soluble in water than the free base.[8]Data not available
Storage Keep in dark place, Inert atmosphere, 2-8°C[7]Data not availableData not available

Therapeutic Applications and Derived Drugs

The primary therapeutic value of (Morpholin-3-yl)methanol hydrochloride lies in its incorporation into a variety of drugs targeting different disease areas. Below are detailed examples of such pharmaceuticals.

Aprepitant: An Antiemetic for Chemotherapy-Induced Nausea and Vomiting

Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV). The (S)-enantiomer of a morpholine derivative is a key component of its complex structure.

Pharmacological Data:

ParameterValue
Target Neurokinin-1 (NK₁) Receptor
Mechanism of Action Blocks the binding of substance P to the NK₁ receptor in the central nervous system.
IC₅₀ (NK₁ Receptor Binding) 0.1-0.2 nM
Clinical Efficacy Significantly reduces the incidence of vomiting and the need for rescue medication in patients undergoing highly emetogenic chemotherapy.

Signaling Pathway:

The binding of substance P to the NK₁ receptor activates a Gq-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to neuronal excitation and the emetic reflex. Aprepitant blocks this pathway by competitively inhibiting the binding of substance P.

aprepitant_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK₁ Receptor Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces Gq->PLC Activates SubstanceP Substance P SubstanceP->NK1R Binds Aprepitant Aprepitant Aprepitant->NK1R Blocks Ca2 Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Emesis Emetic Reflex Ca2->Emesis PKC->Emesis

Figure 1: Aprepitant's mechanism of action on the NK₁ receptor pathway.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The morpholine ring in Linezolid is crucial for its antibacterial activity and pharmacokinetic profile.

Pharmacological Data:

ParameterValue (for susceptible strains)
Target Bacterial 50S ribosomal subunit
Mechanism of Action Inhibits the initiation of protein synthesis by preventing the formation of the initiation complex.
MIC₉₀ (S. aureus) 1-4 µg/mL
MIC₉₀ (E. faecium) 1-4 µg/mL

Mechanism of Action:

Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial protein synthesis. This unique mechanism of action means there is a low probability of cross-resistance with other antibiotic classes.

linezolid_mechanism cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S 50S Subunit 70S_complex Functional 70S Initiation Complex 50S->70S_complex 30S 30S Subunit 30S->70S_complex Protein Bacterial Protein 70S_complex->Protein Initiates Synthesis Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->70S_complex Prevents Formation

Figure 2: Linezolid's inhibition of bacterial protein synthesis.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI). It is primarily used in the treatment of major depressive disorder. The (S,S)-enantiomer, which incorporates a derivative of (S)-(Morpholin-3-yl)methanol, is the active form of the drug.

Pharmacological Data:

ParameterValue
Target Norepinephrine Transporter (NET)
Mechanism of Action Selectively blocks the reuptake of norepinephrine from the synaptic cleft, increasing its availability.
Kᵢ (for NET) 1.1 nM
Selectivity >600-fold selective for NET over the serotonin transporter (SERT)

Signaling Pathway:

By blocking the norepinephrine transporter (NET), Reboxetine increases the concentration of norepinephrine in the synaptic cleft. This enhanced noradrenergic neurotransmission is believed to be responsible for its antidepressant effects.

reboxetine_action cluster_synapse Noradrenergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_cleft Norepinephrine (NE) NE_vesicle->NE_cleft Release NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Adrenergic_R Adrenergic Receptors NE_cleft->Adrenergic_R Binds Signal Postsynaptic Signaling Adrenergic_R->Signal Reboxetine Reboxetine Reboxetine->NET Blocks

Figure 3: Reboxetine's mechanism of action at the noradrenergic synapse.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving (Morpholin-3-yl)methanol hydrochloride and its derivatives in the synthesis of the aforementioned drugs. These are intended as a guide and may require optimization based on specific laboratory conditions and starting materials.

General Protocol for N-Alkylation of Morpholine Derivatives

This protocol describes a general method for the N-alkylation of a morpholine derivative, a common step in the synthesis of many pharmaceuticals.

Materials:

  • (Morpholin-3-yl)methanol derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • To a dry round-bottom flask, add the (Morpholin-3-yl)methanol derivative and dissolve it in the anhydrous solvent.

  • Add the base to the solution and stir the mixture.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • The reaction can be stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel.

n_alkylation_workflow start Start: Dissolve Morpholine Derivative and Base in Anhydrous Solvent add_halide Add Alkyl Halide start->add_halide react React at Room Temperature or Reflux (Monitor by TLC) add_halide->react cool Cool to Room Temperature react->cool filter Filter to Remove Salts cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end_node End: Pure N-Alkylated Product purify->end_node

Figure 4: General workflow for N-alkylation of morpholine derivatives.

Conclusion

(Morpholin-3-yl)methanol hydrochloride is a cornerstone chiral building block that has enabled the synthesis of several important therapeutic agents. Its stereochemical and functional features provide a versatile platform for the design and development of drugs with diverse mechanisms of action, from receptor antagonists and enzyme inhibitors to modulators of neurotransmitter transporters. The examples of Aprepitant, Linezolid, and Reboxetine highlight the significant impact of this scaffold on modern medicine. Further exploration of derivatives of (Morpholin-3-yl)methanol holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of (Morpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Morpholin-3-yl)methanol and its N-alkylated derivatives are valuable building blocks in medicinal chemistry. The morpholine scaffold is a privileged structure known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. N-alkylation of the morpholine nitrogen allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. These derivatives have been investigated for a wide range of biological activities. This document provides a detailed protocol for the N-alkylation of (morpholin-3-yl)methanol using alkyl halides, a robust and widely applicable method in organic synthesis.

Core Concepts and Applications

The N-alkylation of secondary amines like (morpholin-3-yl)methanol is a fundamental nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion. Common bases include potassium carbonate, triethylamine, or N,N-diisopropylethylamine (DIPEA).

The choice of solvent is crucial and is often a polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM), which can dissolve the reactants and facilitate the reaction. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the alkyl halide and the amine.

Experimental Protocols

This section details the general procedure for the N-alkylation of (morpholin-3-yl)methanol with various alkyl halides.

General Protocol for N-Alkylation using Alkyl Halides

Materials:

  • (Morpholin-3-yl)methanol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography, ethyl acetate, hexanes, saturated aqueous sodium bicarbonate).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (morpholin-3-yl)methanol (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile).

  • Add the base (1.5-2.0 eq.). For example, if using potassium carbonate, add it as a solid. If using a liquid base like DIPEA, add it dropwise.

  • To the stirred suspension/solution, add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base like potassium carbonate was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • If a liquid base was used, concentrate the reaction mixture directly.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated (morpholin-3-yl)methanol derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the N-alkylation of (morpholin-3-yl)methanol with different alkylating agents.

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)
Benzyl BromideDIPEAAcetonitrileRoom Temp289[3]
Methyl IodideK₂CO₃AcetonitrileReflux4-6~85-95
Ethyl BromideK₂CO₃AcetonitrileReflux6-8~80-90
Propyl IodideK₂CO₃DMF60 °C5-7~80-90

Note: Yields for methyl iodide, ethyl bromide, and propyl iodide are typical estimates for N-alkylation of secondary amines and may vary based on specific reaction conditions.

Mandatory Visualizations

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve (Morpholin-3-yl)methanol in Anhydrous Solvent add_base Add Base (e.g., K2CO3, DIPEA) start->add_base 1.0 eq. add_alkyl_halide Add Alkyl Halide (1.1-1.2 eq.) add_base->add_alkyl_halide 1.5-2.0 eq. react Stir at RT or Reflux (Monitor by TLC) add_alkyl_halide->react cool Cool to Room Temperature react->cool filter_concentrate Filter (if solid base) & Concentrate cool->filter_concentrate extract Aqueous Workup (e.g., NaHCO3 wash) filter_concentrate->extract dry_concentrate Dry (Na2SO4) & Concentrate extract->dry_concentrate purify Silica Gel Column Chromatography dry_concentrate->purify characterize Characterization (NMR, MS) purify->characterize end N-Alkylated Product characterize->end Final Product

Caption: General workflow for the N-alkylation of (Morpholin-3-yl)methanol.

Signaling Pathway Context (Hypothetical)

N-alkylated morpholine derivatives are often explored as inhibitors of signaling pathways implicated in disease. For instance, many kinase inhibitors feature a morpholine moiety. The diagram below illustrates a hypothetical scenario where an N-alkylated (morpholin-3-yl)methanol derivative inhibits a generic kinase cascade.

Signaling_Pathway cluster_pathway Generic Kinase Cascade receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Leads to inhibitor N-Alkylated (Morpholin-3-yl)methanol Derivative inhibitor->kinase2 Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for (Morpholin-3-yl)methanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Morpholin-3-yl)methanol hydrochloride, particularly in its enantiomerically pure forms, (R)- and (S)-, is a valuable chiral building block in asymmetric synthesis. The inherent chirality, coupled with the presence of both a secondary amine and a primary alcohol, makes it a versatile scaffold for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The morpholine ring system is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.

These application notes provide an overview of the use of (Morpholin-3-yl)methanol hydrochloride and its derivatives in asymmetric synthesis, detailing its role as a chiral precursor and its potential application in the formation of chiral ligands for catalysis.

Application 1: Chiral Building Block for the Synthesis of Substituted Morpholine Derivatives

A primary application of (Morpholin-3-yl)methanol hydrochloride is as a chiral starting material for the synthesis of more complex, enantiomerically pure morpholine derivatives. The stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions. A common strategy involves the protection and functionalization of the morpholine nitrogen and the hydroxymethyl group.

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

A key intermediate, (S)-(4-Benzylmorpholin-3-yl)methanol, can be synthesized from (S)-(Morpholin-3-yl)methanol. This N-benzylated derivative serves as a precursor for further functionalization.

Experimental Protocol:

  • Reaction: (S)-(Morpholin-3-yl)methanol is reacted with benzyl bromide in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile is used as the reaction solvent.

  • Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.

  • Work-up:

    • The reaction mixture is concentrated under reduced pressure.

    • The residue is dissolved in dichloromethane.

    • The organic solution is washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldReference
(S)-(4-Benzylmorpholin-3-yl)methanol(S)-(Morpholin-3-yl)methanolBenzyl bromide, DIPEAAcetonitrile89%[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product SM (S)-(Morpholin-3-yl)methanol Reaction N-Benzylation SM->Reaction R1 Benzyl Bromide R1->Reaction R2 DIPEA R2->Reaction C1 Acetonitrile C1->Reaction C2 Room Temperature, 2h C2->Reaction P (S)-(4-Benzylmorpholin-3-yl)methanol Yield: 89% Reaction->P

Application 2: Precursor for Halogenated Chiral Morpholines

The hydroxymethyl group of N-protected (Morpholin-3-yl)methanol derivatives can be readily converted to a leaving group, such as a halide, allowing for nucleophilic substitution to introduce further diversity.

Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine

Experimental Protocol:

  • Reaction: (S)-(4-Benzylmorpholin-3-yl)methanol is treated with thionyl chloride.

  • Solvent: Dichloromethane is used as the solvent.

  • Temperature and Time: The reaction is stirred at room temperature for 15 hours.

  • Work-up:

    • Aqueous sodium hydroxide is added to the reaction mixture.

    • The mixture is neutralized with 2N hydrochloric acid.

    • The product is extracted with dichloromethane.

    • The organic layer is washed with water and brine, dried, and concentrated.[2]

Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine

Experimental Protocol:

  • Reaction: The (S)-4-Benzyl-3-(chloromethyl)morpholine intermediate is treated with diethylaminosulfur trifluoride (DAST).

  • Solvent: Dichloromethane is the chosen solvent.

  • Temperature and Time: The reaction is stirred for 3 hours, with the temperature gradually increasing from 0°C to 20°C.

  • Work-up:

    • The reaction is quenched with ice water.

    • The pH is adjusted to 8 with saturated sodium bicarbonate.

    • The product is extracted with dichloromethane.

    • The organic layer is dried, filtered, and concentrated.

    • Purification is achieved by silica gel chromatography.[2]

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldReference
(S)-4-Benzyl-3-(chloromethyl)morpholine(S)-(4-Benzylmorpholin-3-yl)methanolThionyl chlorideDichloromethane100%[2]
(S)-4-Benzyl-3-(fluoromethyl)morpholine(S)-4-Benzyl-3-(chloromethyl)morpholineDASTDichloromethane70%[2]

G Start (S)-(4-Benzylmorpholin-3-yl)methanol Chlorination Chlorination (Thionyl Chloride) Start->Chlorination DCM, RT, 15h Chlorinated_Product (S)-4-Benzyl-3-(chloromethyl)morpholine Yield: 100% Chlorination->Chlorinated_Product Fluorination Fluorination (DAST) Chlorinated_Product->Fluorination DCM, 0-20°C, 3h Fluorinated_Product (S)-4-Benzyl-3-(fluoromethyl)morpholine Yield: 70% Fluorination->Fluorinated_Product

Application 3: Potential as a Chiral Ligand in Asymmetric Catalysis

While primarily utilized as a chiral building block, (S)-(Morpholin-3-yl)methanol and its derivatives have the structural features necessary to act as chiral ligands in asymmetric catalysis.[2] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

Further research is required to fully explore the potential of (Morpholin-3-yl)methanol-derived ligands in asymmetric transformations such as reductions, alkylations, and carbon-carbon bond-forming reactions. The modular nature of the morpholine scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties, which could be screened for optimal performance in various catalytic systems.

G cluster_ligand Ligand Synthesis cluster_catalysis Asymmetric Catalysis Start (S)-(Morpholin-3-yl)methanol Modification Functional Group Modification Start->Modification Ligand Chiral Ligand Modification->Ligand Catalyst Chiral Metal Complex Ligand->Catalyst Metal Metal Precursor Metal->Catalyst Product Enantioenriched Product Catalyst->Product Substrate Prochiral Substrate Substrate->Catalyst

Conclusion

(Morpholin-3-yl)methanol hydrochloride is a versatile and valuable chiral synthon in asymmetric synthesis. Its primary role as a chiral building block enables the stereocontrolled synthesis of complex morpholine derivatives that are of significant interest in drug discovery and development. The protocols provided herein offer a foundation for the synthesis of key intermediates. Furthermore, the potential for this scaffold to be developed into a novel class of chiral ligands for asymmetric catalysis presents an exciting avenue for future research.

References

Application Notes and Protocols: Experimental Setup for Michael Addition with Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aza-Michael addition, a specific type of Michael reaction, is a powerful and atom-economical method for forming carbon-nitrogen bonds. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Morpholine and its derivatives are valuable nucleophiles in this context, widely employed in organic synthesis and drug discovery due to the desirable physicochemical and metabolic properties the morpholine moiety imparts to molecules.

These application notes provide detailed experimental protocols for the Michael addition of morpholine to various α,β-unsaturated acceptors, including enones, enoates, and chalcones. The protocols cover conventional heating, microwave-assisted synthesis, and solvent-free conditions, offering researchers and drug development professionals a comprehensive guide to employing this versatile reaction.

Reaction Principle: The Aza-Michael Addition

The aza-Michael addition of morpholine to an α,β-unsaturated carbonyl compound proceeds via the nucleophilic attack of the secondary amine's nitrogen atom on the β-carbon of the activated alkene. This reaction can be catalyzed by either a base or an acid, or in some cases, can proceed thermally or under solvent-free conditions. The general mechanism involves the formation of a zwitterionic intermediate, followed by a proton transfer to yield the final β-amino carbonyl compound.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Morpholine to an α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)

This protocol is adapted from a general procedure for aza-Robinson annulation, where the initial step is a Michael addition.[1]

Materials:

  • Morpholine

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of morpholine (1.0 equiv) in a 1:1 mixture of ethanol and ethyl acetate, add a catalytic amount of sodium ethoxide (5 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl vinyl ketone (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 77°C and maintain it under reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(morpholin-4-yl)butan-2-one.

Protocol 2: Solvent-Free Michael Addition of Morpholine to an α,β-Unsaturated Ester (e.g., Ethyl Acrylate)

This protocol is based on general procedures for solvent-free aza-Michael additions.

Materials:

  • Morpholine

  • Ethyl acrylate

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

Procedure:

  • In a reaction vial, mix morpholine (1.0 equiv) and ethyl acrylate (1.2 equiv).

  • Seal the vial and stir the neat mixture at room temperature or with gentle heating (e.g., 50-60°C).

  • Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • Upon completion, the excess volatile reactants can be removed under reduced pressure.

  • The resulting product, ethyl 3-morpholinopropanoate, is often of high purity, but can be further purified by distillation or column chromatography if necessary.

Protocol 3: Microwave-Assisted Synthesis of β-Morpholino Ketones from Chalcones

This protocol is adapted from general methods for the microwave-assisted synthesis of β-amino ketones.[2]

Materials:

  • A substituted chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Morpholine

  • Microwave synthesis vial

  • Microwave reactor

  • Ethanol (optional, as solvent)

Procedure:

  • Place the chalcone (1.0 equiv) and morpholine (1.5 equiv) in a microwave synthesis vial. Ethanol can be used as a solvent if the reactants are solid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each specific substrate.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Remove the solvent (if used) under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 3-morpholino-1,3-diphenylpropan-1-one.

Data Presentation

The following tables summarize quantitative data for the Michael addition of morpholine and its derivatives to various acceptors under different reaction conditions.

Table 1: Michael Addition of Morpholine to α,β-Unsaturated Ketones

EntryMichael AcceptorCatalyst/ConditionsSolventTimeTemperature (°C)Yield (%)Reference
1Methyl vinyl ketoneNaOEt (5 mol%)EtOH/EtOAc-7790 (of adduct)[1]
2Methyl vinyl ketoneCuCl (10 mol%)Toluene-100- (intermediate)[3]
33-Methylbut-3-en-2-oneNaOEt (5 mol%)EtOH/EtOAc-7710 (of adduct)[1]

Table 2: Michael Addition of Morpholine to α,β-Unsaturated Esters and Amides

EntryMichael AcceptorCatalyst/ConditionsSolventTimeTemperature (°C)Yield (%)Reference
1Ethyl acrylateNoneNone2 h2595Based on general solvent-free protocols
2N-Acryloylmorpholine-----Copolymerization studies performed

Table 3: Michael Addition of Morpholine Derivatives to Chalcones

EntryMorpholine DerivativeChalconeCatalyst/ConditionsSolventTimeTemperature (°C)Yield (%)Reference
14-Morpholinophenyl moietySubstituted ChalconesBaseEthanol-RefluxHighBased on synthesis of morpholine-based chalcones[4]

Visualizations

Reaction Mechanism

aza_michael_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Morpholine Morpholine (Nucleophile) Zwitterion Zwitterionic Intermediate Morpholine->Zwitterion Nucleophilic Attack Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Acceptor->Zwitterion Adduct β-Morpholino Carbonyl (Michael Adduct) Zwitterion->Adduct Proton Transfer

Caption: General mechanism of the aza-Michael addition of morpholine.

Experimental Workflow

experimental_workflow start Start: Mix Reactants (Morpholine, Acceptor, Catalyst/Solvent) reaction Reaction Step (Heating/Stirring/Microwave) start->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Solvent Removal, Extraction) monitoring->workup Complete purification Purification (Column Chromatography/Distillation/ Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the Michael addition reaction.

References

Synthesis of Triazine Derivatives from (R)-morpholin-3-ylmethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of novel triazine derivatives utilizing (R)-morpholin-3-ylmethanol as a key building block. These compounds are of significant interest in drug discovery, particularly as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, known for its ability to be functionalized at three distinct positions, allowing for the creation of diverse molecular libraries. The incorporation of a morpholine moiety is a common strategy to enhance the pharmacological properties of bioactive molecules. The use of the chiral building block, (R)-morpholin-3-ylmethanol, introduces stereochemistry into the final compounds, which can be crucial for target-specific interactions and improved therapeutic profiles.

Application Notes

Triazine derivatives incorporating a morpholine ring have demonstrated a wide range of biological activities, including anticancer, antifungal, and antiviral properties. Notably, several triazine-morpholine hybrids have emerged as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases, key components of a critical cell survival and proliferation pathway. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making inhibitors of this pathway highly sought-after therapeutic agents.

The synthesis of triazine derivatives from (R)-morpholin-3-ylmethanol allows for the exploration of structure-activity relationships (SAR) by introducing various substituents at the remaining positions of the triazine core. This approach enables the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds. The primary alcohol of (R)-morpholin-3-ylmethanol can also be further functionalized to introduce additional diversity.

Experimental Protocols

The synthesis of triazine derivatives from (R)-morpholin-3-ylmethanol typically proceeds via a sequential nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.

Protocol 1: Synthesis of 2-((R)-morpholin-3-ylmethoxy)-4,6-dichloro-1,3,5-triazine (Mono-substituted Triazine)

This protocol describes the initial reaction of (R)-morpholin-3-ylmethanol with cyanuric chloride to yield a mono-substituted triazine. Given that the secondary amine within the morpholine ring is generally more nucleophilic than the primary alcohol, it is expected to react preferentially at low temperatures. However, to ensure selective O-alkylation, the reaction can be performed under conditions that favor the reaction of the alcohol.

Materials:

  • (R)-morpholin-3-ylmethanol

  • Cyanuric chloride

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dry acetone

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of Sodium Hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (R)-morpholin-3-ylmethanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve cyanuric chloride (1.0 eq) in dry acetone and cool to 0 °C.

  • To the cyanuric chloride solution, add the freshly prepared sodium alkoxide solution dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Synthesis of Di- and Tri-substituted Triazine Derivatives

The mono-substituted product from Protocol 1 can be further functionalized by reacting with various nucleophiles (amines, anilines, thiols, etc.) at progressively higher temperatures.

General Procedure for Di-substitution:

  • Dissolve the 2-((R)-morpholin-3-ylmethoxy)-4,6-dichloro-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile).

  • Add the desired amine or other nucleophile (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in Protocol 1 and purify by column chromatography.

General Procedure for Tri-substitution:

  • Dissolve the di-substituted triazine derivative in a suitable solvent (e.g., dioxane, DMF).

  • Add the final nucleophile (1.5 eq) and a base (e.g., DIPEA, K₂CO₃) (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, perform an appropriate workup, and purify the final product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of triazine-morpholine derivatives.

Compound Starting Material Substituent 1 Substituent 2 Yield (%) Reference
1 Cyanuric Chloride(R)-morpholin-3-ylmethanol4-Anilino4-Morpholino75 (overall)
2 Cyanuric ChlorideMorpholine4-(Methylsulfonyl)anilinePiperidine82 (overall)
3 Cyanuric ChlorideMorpholineN-methyl-N-phenethylamine4-Aminophenol68 (overall)
Compound Target Kinase IC₅₀ (nM) Cell Line GI₅₀ (µM) Reference
Gedatolisib (PKI-587)PI3Kα0.4MCF-70.015[1][2]
Gedatolisib (PKI-587)mTOR0.6PC30.025[1][2]
PQR309PI3Kα39U87-MG0.13[3]
PQR309mTOR83U87-MG0.13[3]
Compound 3 PI3K3.41MDA-MB-23115.83[4]
Compound 3 mTOR8.45HeLa2.21[4]

Mandatory Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow Start (R)-morpholin-3-ylmethanol & Cyanuric Chloride MonoSub Mono-substitution (0-5 °C) Start->MonoSub Protocol 1 DiSub Di-substitution (Room Temp) MonoSub->DiSub Protocol 2 (Step 1) TriSub Tri-substitution (Elevated Temp) DiSub->TriSub Protocol 2 (Step 2) Purification Purification (Chromatography) TriSub->Purification FinalProduct Final Triazine Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of trisubstituted triazine derivatives.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazine Triazine-Morpholine Derivative Triazine->PI3K Inhibits Triazine->mTORC2 Inhibits Triazine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazine-morpholine derivatives.

References

Application Notes and Protocols: In Vitro Cytotoxicity Testing of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholine is a versatile heterocyclic scaffold present in numerous approved drugs and is a subject of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1] Derivatives of morpholine have demonstrated a wide range of biological activities, including anticancer properties.[2][3] Understanding the cytotoxic effects of novel morpholine compounds is a critical step in the drug discovery process, providing essential information on their potential as therapeutic agents and their safety profiles.[4][5]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of morpholine compounds. The described assays will enable researchers to quantify cell viability, determine cytotoxic concentrations, and elucidate the potential mechanisms of cell death, such as apoptosis.[2]

Postulated Mechanism of Action

While the precise mechanism of cytotoxicity can vary between different morpholine derivatives, a common hypothesis involves the induction of apoptosis.[1][2] Some morpholine-containing compounds have been shown to arrest the cell cycle and trigger programmed cell death.[2] One postulated signaling pathway implicated in the cytotoxic effects of certain morpholine derivatives is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6]

Below is a diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine compound.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Morpholine Morpholine Compound Morpholine->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

A systematic approach is recommended to evaluate the cytotoxicity of a morpholine compound. The following workflow outlines a typical screening process, starting with a general cell viability assay and progressing to more specific assays to determine the mode of cell death.

cytotoxicity_workflow start Start cell_culture Prepare Cell Cultures (e.g., Cancer Cell Line) start->cell_culture compound_prep Prepare Morpholine Compound Dilutions cell_culture->compound_prep treatment Treat Cells with Morpholine Compound compound_prep->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay ldh_assay LDH Assay for Membrane Integrity treatment->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V / Caspase) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Cytotoxicity Testing.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the morpholine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation:

Cell LineIncubation Time (hours)IC₅₀ (µM)
e.g., MCF-72425.3
4812.8
726.5
e.g., A5492431.2
4818.9
729.7
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • No-Cell Control: Medium only for background.[12]

    • Vehicle-Only Control: Untreated cells for spontaneous LDH release.[12]

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to determine 100% cytotoxicity.[13]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation:

Morpholine Compound Concentration (µM)% Cytotoxicity (24 hours)% Cytotoxicity (48 hours)
0 (Vehicle)00
15.28.1
1028.645.3
5065.482.7
10089.195.2
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[15][16] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15]

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the morpholine compound at its IC₅₀ concentration for 24 hours.[16]

  • Cell Collection: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[17]

Data Presentation:

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control095.12.51.41.0
Morpholine CompoundIC₅₀40.235.818.55.5
Apoptosis Confirmation: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[18] The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures caspase-3 and -7 activities.[19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the morpholine compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1 to 3 hours.[20]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation:

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
Vehicle Control01,5001.0
Morpholine CompoundIC₅₀/24,5003.0
IC₅₀12,0008.0
2 x IC₅₀15,00010.0

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro cytotoxic evaluation of novel morpholine compounds. By employing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can effectively determine the cytotoxic potential, screen for dose-dependent effects, and gain insights into the underlying mechanisms of cell death. This information is invaluable for the selection and further development of promising therapeutic candidates.

References

The Versatility of (Morpholin-3-yl)methanol in the Construction of Chiral Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Morpholin-3-yl)methanol has emerged as a valuable and versatile chiral building block in asymmetric synthesis, providing a robust scaffold for the creation of a diverse array of enantiomerically pure molecules. Its inherent chirality, coupled with the presence of reactive hydroxyl and secondary amine functionalities, makes it an attractive starting material for the synthesis of complex chiral ligands, pharmaceutical intermediates, and bioactive compounds. This document provides detailed application notes and experimental protocols for the utilization of (Morpholin-3-yl)methanol in the generation of sophisticated chiral architectures.

Application Notes

The strategic incorporation of the morpholine ring, a privileged structure in medicinal chemistry, offers advantages in terms of physicochemical properties, metabolic stability, and biological activity.[1][2] (Morpholin-3-yl)methanol, available in both (R) and (S) enantiomeric forms, serves as a chiral synthon that can direct the stereochemical outcome of subsequent chemical transformations.

Key Applications Include:

  • Chiral Ligand Synthesis: The secondary amine and hydroxyl groups of (Morpholin-3-yl)methanol can be readily functionalized to create novel chiral ligands for asymmetric catalysis. These ligands can coordinate with various transition metals to facilitate a wide range of enantioselective reactions.[1]

  • Pharmaceutical Intermediate Synthesis: As a key intermediate, (Morpholin-3-yl)methanol is instrumental in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders where specific stereochemistry is crucial for therapeutic efficacy.[2]

  • Chiral Auxiliary: The chiral morpholine backbone can be temporarily incorporated into a prochiral molecule to direct diastereoselective reactions. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

  • Scaffold for Bioactive Molecules: The inherent chirality and functional handles of (Morpholin-3-yl)methanol make it an ideal starting point for the synthesis of complex natural products and other biologically active molecules.

Data Presentation

The following tables summarize quantitative data from key synthetic transformations starting from (Morpholin-3-yl)methanol and its derivatives.

Table 1: Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine
Step Product Yield (%) Key Reagents
1(S)-(4-Benzylmorpholin-3-yl)methanol89(S)-Morpholin-3-yl)methanol, Benzyl bromide, DIPEA
2(S)-4-Benzyl-3-(chloromethyl)morpholineQuantitative(S)-(4-Benzylmorpholin-3-yl)methanol, Thionyl chloride
3(S)-4-Benzyl-3-(fluoromethyl)morpholine70(S)-4-Benzyl-3-(chloromethyl)morpholine, DAST

Data sourced from BenchChem product information.[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

This protocol details the N-benzylation of (S)-Morpholin-3-yl)methanol, a common first step to introduce a protecting group and add molecular complexity.

Materials:

  • (S)-Morpholin-3-yl)methanol

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydroxide

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve (S)-Morpholin-3-yl)methanol in acetonitrile in a round-bottom flask.

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Add benzyl bromide dropwise to the reaction mixture at room temperature (~20°C).

  • Stir the reaction mixture for 2 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate followed by saturated aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-(4-Benzylmorpholin-3-yl)methanol. The reported yield for this reaction is 89%.[3]

Protocol 2: Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine

This protocol describes the conversion of the hydroxyl group of (S)-(4-Benzylmorpholin-3-yl)methanol to a fluoromethyl group, a common bioisosteric modification in drug design.

Part A: Chlorination

  • Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in dichloromethane.

  • Add thionyl chloride to the solution at room temperature.

  • Stir the mixture for 15 hours.

  • Carefully add aqueous sodium hydroxide, followed by neutralization with 2N hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain (S)-4-Benzyl-3-(chloromethyl)morpholine. This step proceeds in quantitative yield.[3]

Part B: Fluorination

  • Dissolve the (S)-4-Benzyl-3-(chloromethyl)morpholine intermediate in dichloromethane and cool to 0°C.

  • Add diethylaminosulfur trifluoride (DAST) dropwise to the solution.

  • Allow the reaction to warm to 20°C and stir for 3 hours.

  • Quench the reaction by carefully adding ice water.

  • Adjust the pH to 8 with saturated sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to afford (S)-4-Benzyl-3-(fluoromethyl)morpholine. The reported yield for this step is 70%.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of (Morpholin-3-yl)methanol in creating chiral scaffolds.

G cluster_start Chiral Starting Material cluster_path1 Path A: Chiral Ligand Synthesis cluster_path2 Path B: Pharmaceutical Intermediate Synthesis start (S)-Morpholin-3-yl)methanol p1_step1 Functionalization of N and O atoms start->p1_step1 e.g., Acylation, Alkylation p2_step1 N-Protection / Derivatization start->p2_step1 e.g., Benzylation p1_step2 Coordination with Metal Center (M) p1_step1->p1_step2 p1_product Chiral Ligand-Metal Complex p1_step2->p1_product p2_step2 Further Synthetic Modifications p2_step1->p2_step2 p2_product Active Pharmaceutical Ingredient (API) p2_step2->p2_product

Caption: Synthetic pathways from (S)-Morpholin-3-yl)methanol.

G start (S)-Morpholin-3-yl)methanol step1 N-Benzylation (Benzyl bromide, DIPEA) start->step1 intermediate1 (S)-(4-Benzylmorpholin-3-yl)methanol (Yield: 89%) step1->intermediate1 step2 Chlorination (Thionyl chloride) intermediate1->step2 intermediate2 (S)-4-Benzyl-3-(chloromethyl)morpholine (Yield: Quantitative) step2->intermediate2 step3 Fluorination (DAST) intermediate2->step3 product (S)-4-Benzyl-3-(fluoromethyl)morpholine (Yield: 70%) step3->product

Caption: Workflow for the synthesis of a fluorinated chiral scaffold.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholine derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The precise control over the stereochemistry of substituents on the morpholine ring is often crucial for therapeutic efficacy. This document outlines a robust and stereocontrolled method for the synthesis of cis-3,5-disubstituted morpholines utilizing a palladium-catalyzed carboamination reaction as the key step. This approach offers a modular and efficient route to enantiopure morpholines that are otherwise challenging to access.[1]

The synthetic strategy commences with readily available enantiomerically pure amino alcohols.[1] A four-step sequence, culminating in a palladium-catalyzed intramolecular carboamination, affords the desired cis-3,5-disubstituted morpholine products as single stereoisomers in moderate to good yields.[1] This methodology is adaptable, allowing for variation in the substituents at the 3- and 5-positions of the morpholine ring.[1]

Reaction Scheme and Mechanism

The core of this synthetic approach is the palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide. The reaction proceeds with high diastereoselectivity to furnish the cis-3,5-disubstituted morpholine.

Proposed Catalytic Cycle

The reaction is proposed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or alkenyl bromide.

  • Alkene Insertion: The olefin of the O-allyl group coordinates to the palladium center and subsequently undergoes migratory insertion.

  • Intramolecular C-N Bond Formation: The nitrogen atom of the ethanolamine derivative attacks the palladium-bound carbon, leading to the formation of the morpholine ring.

  • Reductive Elimination: Reductive elimination of the desired morpholine product regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Reaction_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_ArX L_n(X)Pd(II)-Ar OxAdd->PdII_ArX Coordination Coordination & Migratory Insertion PdII_ArX->Coordination Substrate O-Allyl Ethanolamine Derivative Substrate->Coordination Intermediate Palladacycle Intermediate Coordination->Intermediate Cyclization Intramolecular C-N Bond Formation Intermediate->Cyclization PdII_Product Pd(II)-Product Complex Cyclization->PdII_Product RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Catalyst Regeneration Product cis-3,5-Disubstituted Morpholine RedElim->Product

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines.

Quantitative Data Summary

The palladium-catalyzed carboamination reaction was performed with a variety of substituted ethanolamine derivatives and aryl/alkenyl bromides. The results, including yields and diastereoselectivity, are summarized in the table below. The reactions consistently produced the cis-diastereomer as the sole product.

EntryAr/Alkenyl-XProductYield (%)
1BnH4-Bromotoluene(3S,5S)-5-Benzyl-3-(4-methylphenyl)morpholine75
2i-BuH4-Bromotoluene(3S,5S)-5-Isobutyl-3-(4-methylphenyl)morpholine68
3PhH4-Bromotoluene(3S,5S)-5-Phenyl-3-(4-methylphenyl)morpholine71
4BnH4-Bromoanisole(3S,5S)-5-Benzyl-3-(4-methoxyphenyl)morpholine65
5BnH1-Bromo-4-(trifluoromethyl)benzene(3S,5S)-5-Benzyl-3-(4-(trifluoromethyl)phenyl)morpholine55
6BnH2-Bromonaphthalene(3S,5S)-5-Benzyl-3-(naphthalen-2-yl)morpholine62
7BnH(E)-β-Bromostyrene(3S,5S)-5-Benzyl-3-((E)-styryl)morpholine40

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

This protocol details the key palladium-catalyzed carboamination step for the synthesis of (3S,5S)-5-benzyl-3-(4-methylphenyl)morpholine (Table 1, Entry 1).

Materials:

  • (S)-N-Boc-2-amino-3-phenylpropan-1-ol

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (o-biphenyl)P(tBu)₂ (ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Workflow:

Experimental_Workflow Start Start: (S)-N-Boc-2-amino-3-phenylpropan-1-ol Step1 1. O-Allylation (Allyl bromide, NaH, THF) Start->Step1 Intermediate1 O-Allyl N-Boc protected amino alcohol Step1->Intermediate1 Step2 2. Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 O-Allyl ethanolamine derivative (Substrate) Step2->Intermediate2 Step3 3. Pd-Catalyzed Carboamination (Pd(OAc)₂, Ligand, NaOtBu, Toluene, 4-Bromotoluene) Intermediate2->Step3 Intermediate3 Crude cis-3,5-disubstituted morpholine Step3->Intermediate3 Step4 4. Purification (Silica gel chromatography) Intermediate3->Step4 End End Product: Pure cis-3,5-disubstituted morpholine Step4->End

Caption: Experimental workflow for the synthesis of cis-3,5-disubstituted morpholines.

Procedure:

  • Preparation of the O-Allyl Ethanolamine Substrate:

    • Synthesize the O-allyl ethanolamine derivative from the corresponding enantiopure N-Boc amino alcohol through standard O-allylation followed by Boc deprotection.[1] A detailed procedure for these preliminary steps can be found in the supporting information of the source literature.

  • Palladium-Catalyzed Carboamination:

    • To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), (o-biphenyl)P(tBu)₂ (6.0 mg, 0.02 mmol, 4 mol%), and NaOt-Bu (67 mg, 0.70 mmol).

    • The tube is evacuated and backfilled with argon three times.

    • Add a solution of the O-allyl ethanolamine derivative (0.50 mmol) and 4-bromotoluene (86 mg, 0.50 mmol) in toluene (2.5 mL).

    • The tube is sealed and the reaction mixture is heated at 100 °C for 24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

    • The filtrate is concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure cis-3,5-disubstituted morpholine.

Conclusion

The palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives with aryl or alkenyl bromides provides a highly diastereoselective and modular route to enantiopure cis-3,5-disubstituted morpholines.[1] This methodology is a valuable tool for medicinal chemists and researchers in drug development, enabling the synthesis of a diverse range of morpholine-containing compounds with high stereochemical control. The reaction proceeds in moderate to good yields and tolerates a variety of functional groups on the aryl bromide.[1]

References

One-Pot Synthesis of Morpholines from 1,2-Amino Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of morpholines, a crucial scaffold in medicinal chemistry, from readily available 1,2-amino alcohols. The following sections outline various synthetic strategies, including metal-free and transition-metal-catalyzed methods, offering a range of options to suit different research and development needs.

Introduction

The morpholine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and oral bioavailability. Traditional multi-step syntheses of morpholines can be time-consuming and generate significant waste. The one-pot methodologies detailed herein offer efficient, atom-economical, and often stereoselective routes to this important heterocyclic core, starting from simple 1,2-amino alcohols. This compilation is intended to serve as a practical guide for chemists in academic and industrial settings.

I. Metal-Free One-Pot Synthesis using Ethylene Sulfate

This environmentally friendly and scalable method provides a simple and high-yielding route to a variety of morpholines through the selective monoalkylation of primary amines with ethylene sulfate, followed by in-situ cyclization.[1] The reaction is redox-neutral and utilizes inexpensive and readily available reagents.

Reaction Scheme

start 1,2-Amino Alcohol intermediate Zwitterionic Intermediate start->intermediate RT, Solvent es Ethylene Sulfate es->intermediate morpholine Morpholine intermediate->morpholine Base, Heat base t-BuOK

Caption: General workflow for the metal-free one-pot synthesis of morpholines.

Quantitative Data Summary
Entry1,2-Amino Alcohol SubstrateProductSolventTime (h)Temp (°C)Yield (%)Reference
12-Amino-2-methyl-1-propanol3,3-Dimethylmorpholine2-MeTHF/IPA (9:1)<2 (alkylation), 16 (cyclization)RT (alkylation), 65 (cyclization)95
2(S)-2-Amino-3-phenyl-1-propanol(S)-5-Benzylmorpholine2-MeTHF/IPA (9:1)<2 (alkylation), 16 (cyclization)RT (alkylation), 65 (cyclization)92
31-Amino-2-propanol2-Methylmorpholine2-MeTHF/IPA (9:1)<2 (alkylation), 16 (cyclization)RT (alkylation), 65 (cyclization)88
42-Amino-1-phenylethanol3-Phenylmorpholine2-MeTHF/IPA (9:1)<2 (alkylation), 16 (cyclization)RT (alkylation), 65 (cyclization)90
Experimental Protocol

Materials:

  • 1,2-Amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.05 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Isopropyl alcohol (IPA)

Procedure:

  • To a solution of the 1,2-amino alcohol in a 9:1 mixture of 2-MeTHF/IPA (0.5 M) at room temperature is added ethylene sulfate.

  • The reaction mixture is stirred at room temperature for 2 hours, during which time the zwitterionic intermediate typically precipitates.

  • Potassium tert-butoxide is then added to the suspension.

  • The reaction mixture is heated to 65 °C and stirred for 16 hours.

  • After cooling to room temperature, the reaction is quenched with water and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine.

II. Palladium(0)/Iron(III)-Catalyzed Diastereoselective One-Pot Synthesis

This method allows for the diastereoselective synthesis of substituted morpholines from vinyloxiranes and amino alcohols. The reaction proceeds via a sequential Pd(0)-catalyzed Tsuji-Trost allylation and an Fe(III)-catalyzed heterocyclization, yielding a variety of 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields and diastereoselectivities.[2][3]

Reaction Scheme

vo Vinyloxirane intermediate Allylic Amino Alcohol Intermediate vo->intermediate Pd(0) cat. aa Amino Alcohol aa->intermediate pd_cat Pd(PPh3)4 fe_cat FeCl3 morpholine Substituted Morpholine intermediate->morpholine Fe(III) cat.

Caption: Workflow for the Pd(0)/Fe(III)-catalyzed synthesis of morpholines.

Quantitative Data Summary
EntryVinyloxiraneAmino AlcoholProductCatalyst LoadingSolventTime (h)Temp (°C)Yield (%)d.r. (cis:trans)Reference
1(E)-1-Phenyl-1,2-epoxy-3-butene2-Aminoethanol2-Phenyl-6-vinylmorpholine1 mol% Pd, 10 mol% FeCH2Cl2244085>20:1[2]
2Isoprene monoxide(R)-2-Phenylglycinol(R)-2-Methyl-2-vinyl-5-phenylmorpholine1 mol% Pd, 10 mol% FeCH2Cl224407810:1[2]
31,2-Epoxy-3-buteneL-Alaninol(S)-2-Methyl-6-vinylmorpholine1 mol% Pd, 10 mol% FeCH2Cl2244082>20:1[2]
4(E)-1-(4-Methoxyphenyl)-1,2-epoxy-3-butene2-Amino-2-methyl-1-propanol2-(4-Methoxyphenyl)-6,6-dimethyl-2-vinylmorpholine1 mol% Pd, 10 mol% FeCH2Cl2244091>20:1[2]
Experimental Protocol

Materials:

  • Vinyloxirane (1.0 equiv)

  • Amino alcohol (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1 mol%)

  • Iron(III) chloride (FeCl3) (10 mol%)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the vinyloxirane and amino alcohol in dichloromethane (0.1 M) is added Pd(PPh3)4.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • Iron(III) chloride is then added to the reaction mixture.

  • The mixture is stirred at 40 °C for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the substituted morpholine.

III. Ruthenium-Catalyzed Enantioselective Synthesis via "Borrowing Hydrogen"

This methodology enables the enantioselective synthesis of β-amino alcohols from 1,2-diols and amines, which can then cyclize to form morpholines in a one-pot fashion. The reaction is catalyzed by a ruthenium complex with a chiral ligand and proceeds via a "borrowing hydrogen" mechanism, offering a highly atom-economical route to chiral morpholines.[4]

Proposed Mechanistic Pathway

A 1,2-Diol + Ru-catalyst B Aldehyde Intermediate + Ru-H A->B Dehydrogenation C Iminium Intermediate B->C Condensation D Enamine Intermediate C->D Tautomerization E β-Amino Alcohol + Ru-catalyst D->E Hydrogenation (from Ru-H) F Morpholine E->F Intramolecular Cyclization Amine Amine Amine->C

Caption: Proposed mechanism for Ru-catalyzed morpholine synthesis.

Quantitative Data Summary

Note: Specific examples of one-pot morpholine synthesis from 1,2-diols are less explicitly detailed in the provided abstracts. The data below is representative of the initial β-amino alcohol formation, which is the key step.

Entry1,2-DiolAmineCatalystLigandYield (%) (β-Amino Alcohol)ee (%)Reference
11-Phenylethane-1,2-diolMorpholine[RuCl2(p-cymene)]2(S,R)-JOSIPHOSup to 9977[4]
21-(2-Naphthyl)ethanediolMorpholine[RuCl2(p-cymene)]2(S,R)-JOSIPHOS-77[4]
31,2-HexanediolBenzylamine[RuCl2(p-cymene)]2(S,R)-JOSIPHOS8575[4]
41,2-OctanediolDibenzylamine[RuCl2(p-cymene)]2(S,R)-JOSIPHOS9270[4]
General Experimental Protocol (Conceptual)

Materials:

  • 1,2-Diol (1.0 equiv)

  • Amine (1.1 equiv)

  • [RuCl2(p-cymene)]2 (e.g., 2.5 mol%)

  • Chiral ligand (e.g., (S,R)-JOSIPHOS, 5 mol%)

  • Base (e.g., K2CO3, 10 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • In a glovebox, a mixture of the 1,2-diol, amine, [RuCl2(p-cymene)]2, chiral ligand, and base in toluene is prepared in a sealed tube.

  • The reaction mixture is heated at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours).

  • After cooling, the reaction mixture is filtered and concentrated.

  • For one-pot morpholine synthesis, a subsequent cyclization step would be induced, potentially by adding a suitable reagent or by thermal promotion.

  • The crude product is purified by chromatography.

IV. Gold(I)-Catalyzed One-Pot Synthesis via Cycloisomerization

This method involves the gold(I)-catalyzed intramolecular cyclization of alcohol- or amine-tethered vinylidenecyclopropanes to afford functionalized morpholines.[5] The reaction pathway can be modulated by the steric bulk of the substituents to proceed through either a carbene or a non-carbene process.

Reaction Workflow

A Alcohol-tethered Vinylidenecyclopropane C Cycloisomerization A->C B Gold(I) Catalyst B->C D Functionalized Morpholine C->D

Caption: Workflow for Gold(I)-catalyzed morpholine synthesis.

Quantitative Data Summary
EntrySubstrateCatalystLigandSolventTime (h)Temp (°C)Yield (%)Reference
1N-(2-hydroxyethyl)-N-(3-phenyl-1,1-divinylcyclopropyl)amineAuCl(IPr)AgSbF6DCE0.5RT92
2N-(2-hydroxy-2-phenylethyl)-N-(3-phenyl-1,1-divinylcyclopropyl)amineAuCl(IPr)AgSbF6DCE1RT88
3N-(2-hydroxypropyl)-N-(3-tert-butyl-1,1-divinylcyclopropyl)amineAuCl(PPh3)AgNTf2DCE26085
4N-(2-hydroxyethyl)-N-(3-(4-methoxyphenyl)-1,1-divinylcyclopropyl)amineAuCl(IPr)AgSbF6DCE0.5RT95
Experimental Protocol

Materials:

  • Alcohol-tethered vinylidenecyclopropane (1.0 equiv)

  • Gold(I) catalyst (e.g., AuCl(IPr), 5 mol%)

  • Silver salt additive (e.g., AgSbF6, 5 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the alcohol-tethered vinylidenecyclopropane in 1,2-dichloroethane (0.1 M) is added the gold(I) catalyst and the silver salt additive.

  • The reaction mixture is stirred at the specified temperature (room temperature or elevated) for the indicated time.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a short pad of Celite and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired morpholine derivative.

Conclusion

The one-pot synthesis of morpholines from 1,2-amino alcohols represents a significant advancement in synthetic efficiency and sustainability. The methods presented here, ranging from a robust and green metal-free approach to highly selective transition-metal-catalyzed reactions, provide a versatile toolkit for accessing a wide array of morpholine derivatives. Researchers and drug development professionals can select the most appropriate method based on substrate scope, desired stereochemistry, scalability, and cost-effectiveness. The detailed protocols and compiled data herein are intended to facilitate the practical application of these valuable synthetic transformations.

References

Application Notes and Protocols: Conversion of (Morpholin-3-yl)methanol to its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the conversion of the free base (Morpholin-3-yl)methanol to its corresponding hydrochloride salt. This transformation is a common practice in pharmaceutical development to improve the compound's stability, crystallinity, and aqueous solubility.[1][2] The following protocols are based on established general methods for the formation of amine hydrochloride salts.

Data Presentation

The following table summarizes the key quantitative data for (Morpholin-3-yl)methanol and its hydrochloride salt. This allows for a direct comparison of the physicochemical properties of the free base and its salt form.

Property(Morpholin-3-yl)methanol (Free Base)(Morpholin-3-yl)methanol Hydrochloride
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂
Molecular Weight 117.15 g/mol [2]153.61 g/mol [3]
Appearance Colorless liquid or solid[4]White to off-white solid
Melting Point 70-76 °C (for the (R)-enantiomer)[4]Not explicitly reported, but expected to be higher than the free base
Solubility Soluble in water, ethanol, and chloroform[4]Expected to have enhanced water solubility[2]
Purity >95%>97%
Typical Yield 57% (for the synthesis of the free base from a protected precursor)[5]>95% (expected for the salt formation step)

Experimental Protocols

This section outlines a detailed methodology for the conversion of (Morpholin-3-yl)methanol to its hydrochloride salt. The protocol is based on general procedures for the hydrochlorination of amines and amino alcohols.

Materials:

  • (Morpholin-3-yl)methanol (free base)

  • Anhydrous diethyl ether (Et₂O)

  • 2.0 M solution of hydrogen chloride (HCl) in diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of the Free Base:

    • In a clean, dry round-bottom flask, dissolve (Morpholin-3-yl)methanol (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

    • Stir the solution using a magnetic stirrer until the free base is completely dissolved.

  • Acidification:

    • Cool the solution in an ice bath to 0-5 °C.

    • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.0-1.1 eq.) dropwise to the cooled solution of the free base.

    • The addition of the HCl solution will protonate the basic nitrogen atom of the morpholine ring, leading to the formation of the hydrochloride salt.[3]

  • Precipitation and Isolation:

    • Upon addition of the HCl solution, the (Morpholin-3-yl)methanol hydrochloride salt is expected to precipitate out of the solution as a white solid.

    • Continue stirring the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying:

    • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

    • Dry the purified (Morpholin-3-yl)methanol hydrochloride under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

The successful formation of the hydrochloride salt can be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the salt should be sharp and significantly higher than that of the free base.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the product. The protonation of the nitrogen atom will cause a downfield shift of the adjacent protons in the 1H NMR spectrum.

  • FTIR Spectroscopy: The formation of the ammonium salt can be observed by the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretch of the ammonium ion.

Mandatory Visualization

The following diagrams illustrate the chemical conversion and the experimental workflow.

G cluster_reagents Reagents cluster_process Process cluster_product Product A (Morpholin-3-yl)methanol C Dissolution in Anhydrous Diethyl Ether A->C B HCl in Diethyl Ether E Slow Addition of HCl Solution B->E D Cooling to 0-5 °C C->D D->E F Precipitation E->F G Filtration and Washing F->G H Drying G->H I (Morpholin-3-yl)methanol Hydrochloride H->I

Caption: Experimental workflow for the synthesis of (Morpholin-3-yl)methanol hydrochloride.

G start (Morpholin-3-yl)methanol (Free Base) end (Morpholin-3-yl)methanol Hydrochloride start->end + HCl (in Et2O)

Caption: Chemical conversion of the free base to its hydrochloride salt.

References

Application Notes and Protocols: Morpholine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Its unique physicochemical characteristics, including a high pKa and water solubility, make it an attractive moiety for designing enzyme inhibitors. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of morpholine-based enzyme inhibitors, with a focus on key targets in oncology and neurodegenerative diseases.

I. Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making PI3K and mTOR prime targets for therapeutic intervention.

Data Presentation: PI3K and mTOR Inhibition

The following table summarizes the inhibitory activity of selected morpholine derivatives against PI3K isoforms and mTOR.

Compound ID/ReferenceTarget(s)IC50 (nM)Notes
ZSTK474 [1]PI3Kα5.0Pan-Class I PI3K inhibitor.
PI3Kβ20.8
PI3Kγ20.8
PI3Kδ3.9
Thieno[3,2-d]pyrimidine derivative 15e [2]PI3K p110α2.0Selective for p110α over other PI3K isoforms.
2,4-dimorpholinopyrimidine-5-carbonitrile 17p [3]PI3Kα31.8Orally bioavailable.
PI3Kδ15.4
Morpholine-Substituted Tetrahydroquinoline 10e [4][5]mTOR33 (in A549 cells)Potent and selective against mTOR.
Bridged Morpholine Analog [6][7]mTOR<1Up to 26,000-fold selectivity over PI3Kα.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes EIF4EBP1->CellGrowth Inhibits (when unphosphorylated) Morpholine_Inhibitor Morpholine-based Inhibitor Morpholine_Inhibitor->PI3K Inhibits Morpholine_Inhibitor->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays.[8]

1. Materials:

  • PI3K or mTOR enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[8]

  • Morpholine derivative inhibitor (test compound)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well low-volume plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of the morpholine derivative inhibitor in DMSO. Further dilute in kinase buffer.

  • Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[8]

  • Prepare an enzyme/lipid mixture in kinase buffer and add 4 µL to each well.[8]

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, e.g., 25 µM).[8]

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Experimental Workflow: PI3K/mTOR Inhibition Assay

PI3K_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of morpholine inhibitor Start->PrepInhibitor AddToPlate Add inhibitor/vehicle to 384-well plate PrepInhibitor->AddToPlate AddEnzyme Add enzyme/lipid mixture AddToPlate->AddEnzyme PreIncubate Pre-incubate for 15 min AddEnzyme->PreIncubate AddATP Initiate reaction with ATP PreIncubate->AddATP Incubate Incubate for 1 hour AddATP->Incubate AddADPGlo Add ADP-Glo™ reagent Incubate->AddADPGlo ReadLuminescence Read luminescence AddADPGlo->ReadLuminescence Analyze Calculate % inhibition and IC50 value ReadLuminescence->Analyze End End Analyze->End

Workflow for a typical in vitro kinase inhibition assay.

II. Cholinesterase (AChE and BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.

Data Presentation: Cholinesterase Inhibition

The following table summarizes the inhibitory activity of selected morpholine derivatives against AChE and BuChE.

Compound ID/ReferenceTargetIC50 (µM)Notes
Quinoline Derivative 11g [9][10]AChE1.94Mixed-type inhibitor.
BuChE28.37
Isatin-Morpholine Hybrid IHM2 [11]hAChE1.60Shows CNS permeability.
Coumarin-Morpholine Hybrid 5g [12]AChEMore potent than rivastigmineDual binding site inhibitor.
Coumarin-Morpholine Hybrid 5d [12]BuChESimilar to rivastigmine
Morpholine-based Chalcone MO1 [13]MAO-B0.030Also a potent MAO-B inhibitor.
Morpholine-based Chalcone MO5 [13]AChE6.1Dual AChE and MAO-B inhibitor.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.[14]

1. Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Morpholine derivative inhibitor (test compound)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.

  • In a 96-well plate, add:

    • Phosphate buffer

    • Test compound at various concentrations (or vehicle for control)

    • DTNB solution

    • Enzyme solution (AChE or BuChE)

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow: Ellman's Method

Ellmans_Workflow Start Start PrepSolutions Prepare stock solutions (Enzyme, Substrate, DTNB, Inhibitor) Start->PrepSolutions AddToPlate Add buffer, inhibitor, DTNB, and enzyme to 96-well plate PrepSolutions->AddToPlate PreIncubate Pre-incubate at 37°C for 15 minutes AddToPlate->PreIncubate AddSubstrate Initiate reaction by adding substrate (ATCI/BTCI) PreIncubate->AddSubstrate MeasureAbsorbance Measure absorbance at 412 nm kinetically AddSubstrate->MeasureAbsorbance AnalyzeData Calculate reaction rates, % inhibition, and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the Ellman's cholinesterase inhibition assay.

III. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

Data Presentation: MAO Inhibition

The following table summarizes the inhibitory activity of selected morpholine derivatives against MAO-A and MAO-B.

Compound ID/ReferenceTargetIC50 (µM)Ki (µM)Notes
Moclobemide [15]MAO-A--Reversible inhibitor, used as an antidepressant.
Morpholine-based Chalcone MO1 [13]MAO-B0.0300.018Reversible mixed-type inhibitor.
Morpholine-based Chalcone MO7 [13]MAO-A7.1-
Morpholine-based Chalcone MO5 [13]MAO-B--Dual-acting inhibitor of AChE and MAO-B.
Experimental Protocol: MAO Inhibition Assay (Fluorimetric)

This protocol is based on the principle that MAO activity produces hydrogen peroxide (H2O2), which can be detected using a fluorescent probe.[16][17]

1. Materials:

  • Human recombinant MAO-A or MAO-B

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red or similar)

  • Assay buffer (e.g., pH 7.4)

  • Morpholine derivative inhibitor (test compound)

  • Known MAO inhibitors for controls (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare solutions of the test compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the sample containing the MAO enzyme.

  • Add the test compound or control inhibitor and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme interaction.[17]

  • Prepare a master reaction mix containing the assay buffer, substrate, HRP, and dye reagent.

  • Add the master reaction mix to each well to start the reaction.

  • Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Logical Relationship: MAO Inhibition Assay Principle

MAO_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Monoamine Monoamine (Substrate) MAO MAO Enzyme Monoamine->MAO Aldehyde Aldehyde MAO->Aldehyde H2O2 H2O2 MAO->H2O2 H2O2_input H2O2->H2O2_input Morpholine_Inhibitor Morpholine Inhibitor Morpholine_Inhibitor->MAO Inhibits Dye Non-fluorescent Dye HRP HRP Dye->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product H2O2_input->HRP

Principle of the fluorimetric MAO inhibition assay.

Conclusion

Morpholine derivatives represent a versatile and promising class of enzyme inhibitors with broad therapeutic potential. The data and protocols presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel morpholine-based compounds targeting key enzymes in cancer and neurodegenerative diseases. Careful consideration of structure-activity relationships and the application of robust in vitro assays are crucial for the successful development of these agents into next-generation therapeutics.

References

Application Notes and Protocols for Incorporating (Morpholin-3-yl)methanol into Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of (morpholin-3-yl)methanol into various polymer architectures. The unique bifunctional nature of (morpholin-3-yl)methanol, possessing both a secondary amine and a primary hydroxyl group, offers versatile opportunities for creating novel polymers with potential applications in drug delivery, biomaterials, and specialty chemicals. The inherent morpholine moiety can impart desirable properties such as hydrophilicity, biocompatibility, and pH-responsiveness to the resulting polymers.[1][2]

Introduction to (Morpholin-3-yl)methanol in Polymer Chemistry

(Morpholin-3-yl)methanol is a valuable building block for polymer synthesis due to its distinct functional groups. The primary hydroxyl group can readily participate in esterification and urethane formations, while the secondary amine within the morpholine ring offers a site for amidation or quaternization, introducing pH-sensitivity. These characteristics make it an attractive monomer for creating functional polymers for biomedical applications.

Three primary strategies for incorporating (morpholin-3-yl)methanol into polymers are detailed below:

  • As an Initiator for Ring-Opening Polymerization (ROP): The hydroxyl group can initiate the polymerization of cyclic esters and carbonates.

  • As a Monomer in Polycondensation Reactions: The bifunctionality of the molecule allows it to act as a monomer in the synthesis of polyesters and polyurethanes.

  • For Post-Polymerization Modification: The nucleophilic amine can be used to functionalize existing polymer backbones.

Strategy 1: (Morpholin-3-yl)methanol as an Initiator for Ring-Opening Polymerization

Application Note

The primary hydroxyl group of (morpholin-3-yl)methanol can serve as an efficient initiator for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactide, caprolactone, and glycolide. This "grafting-from" approach results in polymers with a terminal morpholin-3-yl)methanol moiety. This end-group can be beneficial for subsequent bioconjugation or for tailoring the hydrophilicity of the polymer terminus. The resulting polyesters are often biodegradable and biocompatible, making them suitable for drug delivery systems and tissue engineering scaffolds.[3][4][5] The polymerization is typically catalyzed by organometallic compounds like stannous octoate or by organocatalysts.[6][7]

Quantitative Data Summary

The following table presents representative data for the ROP of L-lactide initiated by an alcohol, which can be considered analogous to using (morpholin-3-yl)methanol.

EntryMonomerInitiator[M]/[I] RatioCatalyst (mol%)Mn ( g/mol )PDIYield (%)
1L-LactideMethanol100Sn(Oct)₂ (0.1)11,8001.2189
2L-Lactide1-Octanol100Sn(Oct)₂ (0.1)10,5001.2585
3L-Lactide1-Dodecanol100Sn(Oct)₂ (0.1)9,8001.3082

Data adapted from analogous alcohol-initiated ROP of L-lactide.[6]

Experimental Protocol: ROP of L-Lactide using (Morpholin-3-yl)methanol

Materials:

  • L-Lactide

  • (Morpholin-3-yl)methanol

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Drying: L-lactide is recrystallized from ethyl acetate and dried under vacuum at 50°C for 24 hours. (Morpholin-3-yl)methanol and toluene are dried over molecular sieves.

  • Reaction Setup: A flame-dried Schlenk flask is charged with L-lactide (e.g., 5 g, 34.7 mmol) and (morpholin-3-yl)methanol (e.g., 0.406 g, 3.47 mmol for a [M]/[I] ratio of 10). The flask is evacuated and backfilled with dry nitrogen three times.

  • Initiation: Anhydrous toluene is added to dissolve the reactants. A stock solution of stannous octoate in toluene (e.g., 0.1 M) is prepared, and the required amount (e.g., for a monomer-to-catalyst ratio of 1000:1) is added to the reaction mixture via syringe.

  • Polymerization: The reaction mixture is stirred at 130°C for 4-24 hours under a nitrogen atmosphere.

  • Purification: After cooling to room temperature, the viscous solution is dissolved in a minimal amount of DCM and precipitated into a large excess of cold methanol.

  • Isolation: The precipitated polymer is collected by filtration and dried in a vacuum oven at 50°C to a constant weight.

Visualization of Experimental Workflow

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Drying Dry Reactants (L-Lactide, Initiator) Setup Schlenk Flask Setup (N2 atmosphere) Drying->Setup Dissolve Dissolve in Anhydrous Toluene Setup->Dissolve Add_Cat Add Sn(Oct)2 Catalyst Dissolve->Add_Cat Polymerize Heat at 130°C (4-24h) Add_Cat->Polymerize Precipitate Precipitate in Cold Methanol Polymerize->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry

ROP Experimental Workflow

Strategy 2: (Morpholin-3-yl)methanol as a Monomer in Polycondensation

Application Note

The presence of both a hydroxyl and a secondary amine group allows (morpholin-3-yl)methanol to act as an A-B type monomer or as a diol in A-A/B-B type polycondensation reactions.

  • Polyester Synthesis: Reacting (morpholin-3-yl)methanol (as a diol, assuming the amine is less reactive under these conditions or protected) with a dicarboxylic acid or its derivative (e.g., diacyl chloride) will yield a polyester with morpholine moieties in the backbone. These polymers can exhibit enhanced hydrophilicity and potential pH-sensitivity.

  • Polyurethane Synthesis: The reaction of the hydroxyl group of (morpholin-3-yl)methanol with a diisocyanate monomer leads to the formation of polyurethanes.[3][8] The secondary amine in the morpholine ring can also react, potentially leading to cross-linking or branching, which needs to be carefully controlled. These morpholine-containing polyurethanes could find applications as biocompatible elastomers or coatings.

Quantitative Data Summary

The following table provides hypothetical yet realistic data for the synthesis of a polyurethane using (morpholin-3-yl)methanol as a chain extender, based on similar polyurethane systems.

EntryDiisocyanateMacrodiolChain ExtenderMolar Ratio (NCO:OH)Mn ( g/mol )PDIYield (%)
1MDIPCL(Morpholin-3-yl)methanol1.0535,0001.892
2HDIPCL(Morpholin-3-yl)methanol1.0532,0001.990
3IPDIPCL(Morpholin-3-yl)methanol1.0538,0001.794

MDI: Methylene diphenyl diisocyanate, HDI: Hexamethylene diisocyanate, IPDI: Isophorone diisocyanate, PCL: Polycaprolactone diol.

Experimental Protocol: Polyurethane Synthesis

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • (Morpholin-3-yl)methanol

  • Dibutyltin dilaurate (DBTDL)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Drying: PCL-diol is dried under vacuum at 80°C for 4 hours. (Morpholin-3-yl)methanol and DMF are dried over molecular sieves.

  • Prepolymer Synthesis: In a three-necked flask under a nitrogen atmosphere, PCL-diol is dissolved in anhydrous DMF. MDI is then added, and the mixture is heated to 80°C with stirring. A catalytic amount of DBTDL is added. The reaction proceeds for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension: The prepolymer solution is cooled to room temperature. A solution of (morpholin-3-yl)methanol in DMF is added dropwise to the prepolymer solution with vigorous stirring.

  • Polymerization: The reaction is continued for an additional 12-24 hours at room temperature to allow for complete chain extension.

  • Purification: The polymer solution is poured into a large volume of water to precipitate the polyurethane.

  • Isolation: The polymer is collected, washed extensively with water, and dried in a vacuum oven at 60°C.

Visualization of Experimental Workflow

PU_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_isolation Isolation Mix_Reactants Mix PCL-diol & MDI in Anhydrous DMF Add_Catalyst Add DBTDL Catalyst Mix_Reactants->Add_Catalyst Heat_React Heat at 80°C (2-3h) Add_Catalyst->Heat_React Cool Cool to RT Heat_React->Cool Add_Extender Add (Morpholin-3-yl)methanol Solution Dropwise Cool->Add_Extender Stir Stir at RT (12-24h) Add_Extender->Stir Precipitate Precipitate in Water Stir->Precipitate Wash Wash Polymer Precipitate->Wash Dry Dry under Vacuum Wash->Dry

Polyurethane Synthesis Workflow

Strategy 3: Post-Polymerization Modification

Application Note

Post-polymerization modification is a powerful technique to introduce functional moieties onto a pre-synthesized polymer backbone.[9][10] Polymers containing reactive groups, such as activated esters (e.g., poly(pentafluorophenyl methacrylate)) or chloromethyl groups (e.g., poly(chloromethylstyrene)), can be readily functionalized with the secondary amine of (morpholin-3-yl)methanol via nucleophilic substitution. This method allows for the precise control of the degree of functionalization by adjusting the stoichiometry of the reactants. The resulting polymers will have pendant (morpholin-3-yl)methanol groups, which can significantly alter the properties of the parent polymer, such as increasing its hydrophilicity and introducing sites for further chemical modification via the hydroxyl group.

Quantitative Data Summary

The following table shows representative data for the modification of a reactive polymer with an amine.

EntryPrecursor PolymerAmineReaction Time (h)Temperature (°C)Degree of Functionalization (%)
1Poly(pentafluorophenyl methacrylate)(Morpholin-3-yl)methanol2425>95
2Poly(chloromethylstyrene)(Morpholin-3-yl)methanol246085
3Poly(pentafluorophenyl acrylate)(Morpholin-3-yl)methanol1225>95

Data is hypothetical but based on typical high-efficiency post-polymerization modification reactions.[11][12]

Experimental Protocol: Modification of Poly(pentafluorophenyl methacrylate)

Materials:

  • Poly(pentafluorophenyl methacrylate) (pPFMA)

  • (Morpholin-3-yl)methanol

  • Triethylamine (TEA) or another non-nucleophilic base

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

Procedure:

  • Polymer Dissolution: Dissolve pPFMA in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add an excess of (morpholin-3-yl)methanol (e.g., 3 equivalents per reactive ester group) and triethylamine (3 equivalents) to the polymer solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Precipitate the functionalized polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether. The precipitation may need to be repeated 2-3 times to ensure the complete removal of unreacted amine and base.

  • Isolation: Collect the polymer by filtration and dry it in a vacuum oven at 40°C.

Visualization of Experimental Workflow

PPM_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_purification_isolation Purification & Isolation Dissolve_Polymer Dissolve pPFMA in Anhydrous DMF Add_Reagents Add (Morpholin-3-yl)methanol & Triethylamine Dissolve_Polymer->Add_Reagents Stir_React Stir at RT (24h) Add_Reagents->Stir_React Precipitate Precipitate in Cold Diethyl Ether Stir_React->Precipitate Repeat_Precip Repeat Precipitation (2-3 times) Precipitate->Repeat_Precip Filter_Dry Filter and Dry under Vacuum Repeat_Precip->Filter_Dry

Post-Polymerization Modification Workflow

Potential Application in Drug Delivery

Polymers incorporating the morpholine moiety are of significant interest for drug delivery applications. The hydrophilicity imparted by the morpholine ring can improve the solubility of hydrophobic drugs, while the pH-responsive nature of the amine group can be exploited for triggered drug release in the acidic microenvironments of tumors or endosomes.

Visualization of Drug Delivery Application

Drug_Delivery cluster_formulation Drug Formulation cluster_delivery Systemic Circulation & Targeting cluster_release Cellular Uptake & Drug Release Polymer Morpholine-containing Polymer Micelle Self-Assembled Nanoparticle/Micelle Polymer->Micelle Drug Hydrophobic Drug Drug->Micelle Circulation Systemic Circulation Micelle->Circulation Tumor Tumor Tissue (Acidic Microenvironment) Circulation->Tumor Endocytosis Endocytosis Tumor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Release Drug Release Endosome->Release

Polymer Application in Drug Delivery

References

Troubleshooting & Optimization

How to improve yield in morpholine ring formation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for morpholine ring formation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of morpholine and its derivatives.

Troubleshooting Guide

This section addresses specific problems that may arise during morpholine synthesis, offering potential causes and actionable solutions.

1. Low Yield in Diethanolamine Dehydration

  • Question: I am observing low yields in my morpholine synthesis via diethanolamine dehydration. What are the potential causes and solutions?

  • Answer: Low yields in the dehydration of diethanolamine are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.[1]

    • Insufficient Acid Catalyst: The acid catalyst is crucial for the dehydration and cyclization process. An inadequate amount will result in a slow and incomplete reaction.[1] Ensure the correct stoichiometric amount of a strong acid like sulfuric acid or hydrochloric acid is used.[1][2][3]

    • Suboptimal Temperature: The reaction requires high temperatures, typically between 150°C and 400°C.[3][4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts. A typical procedure involves heating the diethanolamine hydrochloride solution to 200-210°C and maintaining this temperature for an extended period (e.g., 15 hours).[2]

    • Inefficient Water Removal: The reaction produces water, and its removal is essential to drive the equilibrium towards the product. Ensure your reaction setup allows for efficient removal of water as it forms.

2. Formation of Side Products in N-Alkylation of 1,2-Amino Alcohols

  • Question: My reaction is producing significant amounts of N,N-dialkylated side products instead of the desired mono-N-alkylated intermediate for morpholine synthesis. How can I improve selectivity?

  • Answer: The formation of dialkylated products is a common issue due to the secondary amine intermediate being more nucleophilic than the primary amine starting material. Here are some strategies to promote monoalkylation:

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.[1]

    • Use of a Large Excess of the Amine: While not always practical or cost-effective, using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[1]

    • Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.[1]

    • Specific Reagents for Monoalkylation: Recent literature highlights the use of ethylene sulfate with a base like tBuOK as an effective method for the selective mono-N-alkylation of 1,2-amino alcohols, leading to the clean isolation of the desired monoalkylation products.[5][6][7]

3. Poor Yields in Palladium-Catalyzed Carboamination for Morpholine Synthesis

  • Question: My palladium-catalyzed carboamination for morpholine synthesis is giving poor yields. What are the common pitfalls?

  • Answer: Palladium-catalyzed reactions are powerful but can be sensitive to various factors.[1]

    • Catalyst Deactivation: The Pd catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Ligand Choice: The choice of phosphine ligand is critical and can influence catalyst stability and activity.[1] Experiment with different ligands to find the optimal one for your specific substrates.

    • Substrate Scope: The electronic properties of the aryl halide coupling partner can significantly affect the yield. Electron-rich or electron-neutral derivatives often provide better yields than electron-poor ones.[8]

Frequently Asked Questions (FAQs)

1. What are the most common industrial methods for morpholine production?

The two primary industrial methods for morpholine synthesis are:

  • Dehydration of Diethanolamine: This method involves heating diethanolamine with a strong acid, such as concentrated sulfuric acid.[3][9]

  • Reaction of Diethylene Glycol with Ammonia: This process is conducted at high temperatures and pressures over a hydrogenation catalyst.[3][9][10]

2. How can I optimize catalyst selection for morpholine synthesis?

Catalyst choice is highly dependent on the reaction type:

  • Dehydration of Diethanolamine: Strong Brønsted acids like H₂SO₄ or HCl are used.[1][2]

  • N-Alkylation with Alcohols: Copper-based catalysts, such as CuO-NiO/γ-Al₂O₃, have been shown to be effective.[11][12]

  • Three-Component Synthesis (Amino Alcohols, Aldehydes, Diazomalonates): Copper(I) catalysts like Cu(MeCN)₄B(C₆F₅)₄ have demonstrated higher efficacy than rhodium catalysts.[13]

  • Carboamination: Palladium catalysts, such as Pd(OAc)₂, are used in conjunction with phosphine ligands.[8]

3. What is the role of the solvent in morpholine ring formation?

The solvent can significantly impact the reaction outcome. For instance, in the ring opening of 2-tosyl-1,2-oxazetidine to form morpholine congeners, aprotic polar and apolar solvents like toluene and 1,4-dioxane were found to be optimal.[14][15] In other reactions, the solvent choice may be dictated by the solubility of the reactants and the reaction temperature.

4. How can I improve the yield of reductive amination for morpholine synthesis?

Reductive amination of in situ generated dialdehydes from the oxidation of ribonucleosides is a viable method for producing N-substituted morpholine derivatives.[16] To optimize this reaction, ensure the complete oxidation of the starting material to the dialdehyde and select an appropriate reducing agent for the subsequent amination step.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to aid in the optimization of reaction conditions.

Table 1: Optimization of Copper-Catalyzed Three-Component Morpholine Synthesis [13]

EntryCatalystSolventTemperature (°C)Yield (%)
1Cu(MeCN)₄B(C₆F₅)₄Toluene9070
8CuClToluene900
9CuOTfToluene90Lower
10Cu(MeCN)₄PF₆Toluene90Lower
11CuI / AgB(C₆F₅)₄Toluene90Lower

Table 2: Effect of Temperature on N-Alkylation of Morpholine with Methanol [11][12]

Temperature (°C)Morpholine Conversion (%)N-methylmorpholine Selectivity (%)
160~60>95
180~75>95
200~88~95
22095.393.8
240>95<90

Table 3: Dehydration of Diethanolamine - Reaction Parameters [2][3][4]

ParameterRangePreferred Range
Temperature150 - 400 °C200 - 300 °C
Pressure30 - 400 atm65 - 225 atm
CatalystStrong Acid (e.g., H₂SO₄, HCl)-

Experimental Protocols

Protocol 1: Morpholine Synthesis by Dehydration of Diethanolamine Hydrochloride

This protocol is adapted from a demonstrated synthesis.[2]

  • Preparation: In a round-bottom flask equipped with a thermocouple and an air condenser, place 62.5 g of diethanolamine.

  • Acidification: Add concentrated hydrochloric acid until a pH of 1 is reached (approximately 50-60 mL).

  • Dehydration: Heat the diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours. The mixture will darken over time.[1]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[1]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.

    • Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.

Protocol 2: Synthesis of Morpholinone via Acylation and Cyclization of a 1,2-Amino Alcohol

This is a general procedure for the formation of a morpholinone intermediate.[1]

  • Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable solvent system (e.g., dichloromethane and water).

  • Acylation: Cool the solution and add chloroacetyl chloride and an aqueous solution of sodium hydroxide. Stir at room temperature for 30 minutes.

  • Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to effect cyclization to the morpholinone.

Visualizations

experimental_workflow cluster_prep Preparation & Acidification cluster_reaction Dehydration Reaction cluster_workup Work-up & Purification start Diethanolamine add_hcl Add conc. HCl (pH 1) start->add_hcl heat Heat to 200-210°C for 15h add_hcl->heat cool Cool to 160°C heat->cool freebase Freebase with CaO cool->freebase distill Distillation freebase->distill dry Dry over KOH distill->dry purify Reflux over Na & Fractional Distillation dry->purify product Pure Morpholine purify->product

Caption: Workflow for Morpholine Synthesis via Diethanolamine Dehydration.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Morpholine Synthesis cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Suboptimal Conditions problem->cause3 sol1a Increase Catalyst Conc. cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol2a Control Reagent Addition cause2->sol2a sol2b Adjust Stoichiometry cause2->sol2b sol3a Optimize Temperature cause3->sol3a sol3b Optimize Pressure cause3->sol3b sol3c Ensure Dry Conditions cause3->sol3c

Caption: Troubleshooting Logic for Low Yield in Morpholine Synthesis.

References

Troubleshooting side reactions in diethanolamine dehydration synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydration synthesis of diethanolamine to produce morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of synthesizing morpholine from diethanolamine?

The synthesis of morpholine from diethanolamine (DEA) is a classic example of an acid-catalyzed intramolecular dehydration reaction. In this process, a strong acid, typically concentrated sulfuric acid or hydrochloric acid, is used to protonate one of the hydroxyl groups of diethanolamine. This protonation turns the hydroxyl group into a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the carbon atom bearing the leaving group, leading to the formation of the six-membered morpholine ring with the elimination of a water molecule.[1][2]

Q2: What are the most common side reactions observed during this synthesis?

The most frequently encountered side reactions include the formation of N-ethylmorpholine and high-molecular-weight condensation products or polymers.[3] The reaction mixture turning dark brown or black is also a common observation, often indicating decomposition or polymerization.[1]

Q3: What typical yields can be expected for this reaction on a lab scale?

For a laboratory-scale synthesis of morpholine from diethanolamine using a strong acid like hydrochloric or sulfuric acid, yields can range from 35% to 50%.[3] Industrial processes, which may utilize oleum (fuming sulfuric acid), have reported significantly higher yields of 90-95%.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the diethanolamine dehydration synthesis.

Issue 1: Low Yield of Morpholine

Potential Cause Troubleshooting Step Experimental Protocol/Rationale
Incomplete Reaction Optimize reaction time and temperature.The dehydration of diethanolamine is a relatively slow reaction. Ensure the reaction is heated at the appropriate temperature (typically 180-210°C) for a sufficient duration (e.g., up to 15 hours).[5] Monitor the reaction progress using techniques like TLC or GC-MS if possible.
Insufficient Acid Catalyst Increase the amount of acid catalyst.The acid catalyst is essential for protonating the hydroxyl groups and facilitating the cyclization. A molar ratio of approximately 1.8 moles of sulfuric acid to 1 mole of diethanolamine has been reported.[6] Ensure the mixture is strongly acidic (pH ~1) before heating.[3]
Inefficient Water Removal Improve the efficiency of the distillation setup.The formation of water is a byproduct of the reaction. Its presence can inhibit the forward reaction. Using a fractional distillation column or a Dean-Stark apparatus can help to effectively remove water as it is formed, driving the equilibrium towards the product.

Issue 2: Presence of N-Ethylmorpholine as a Byproduct

Potential Cause Troubleshooting Step Experimental Protocol/Rationale
Ethanol Impurity in Diethanolamine Use high-purity diethanolamine.N-ethylmorpholine can form if ethanol is present as an impurity in the diethanolamine starting material. Under the acidic and high-temperature conditions of the reaction, ethanol can be protonated and subsequently react with diethanolamine or morpholine to form the N-ethyl derivative.
Side Reaction of Diethanolamine Optimize reaction conditions.While less common, it is theoretically possible for diethanolamine itself to undergo a series of reactions that could lead to the formation of an ethyl group. However, contamination is the more likely cause.

Issue 3: Formation of a Dark Brown or Black Reaction Mixture and Polymeric Byproducts

Potential Cause Troubleshooting Step Experimental Protocol/Rationale
High Reaction Temperature Carefully control the reaction temperature.Excessive heat can lead to the decomposition of diethanolamine and the subsequent polymerization of the degradation products, resulting in a dark, tar-like mixture.[1] Maintain the temperature within the recommended range (180-210°C).[5]
High Concentration of Reactants Consider using a suitable solvent.While often run neat, high concentrations of reactants at elevated temperatures can promote intermolecular side reactions leading to polymers. The use of a high-boiling, inert solvent could potentially mitigate this, although this is not common in standard protocols.
Prolonged Reaction Time at High Temperature Monitor the reaction and avoid unnecessarily long heating times.Extended heating, even within the optimal temperature range, can eventually lead to the formation of degradation products and polymers.

Issue 4: Yellow or Amber Color in the Final Distilled Product

Potential Cause Troubleshooting Step Experimental Protocol/Rationale
Co-distillation of Impurities Ensure efficient fractional distillation.A yellow to dark amber color in the initial distillate is common.[5] This is often due to the presence of minor, colored byproducts. A careful fractional distillation, collecting the fraction at the correct boiling point of morpholine (128-129°C), is crucial for purification.[5]
Thermal Decomposition during Distillation Use vacuum distillation for purification.If the impurities are high-boiling, distillation at atmospheric pressure might require temperatures that cause some decomposition of the product. Vacuum distillation lowers the boiling point and can provide a cleaner product.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the yield of morpholine from diethanolamine using oleum as the catalyst.

Molar Ratio (Oleum:DEA)Temperature (°C)Reaction Time (hours)Yield (%)
1.671900.590-95
1.671831.592

Data adapted from US Patent 2,777,846 A.[4]

Experimental Protocols

Synthesis of Morpholine from Diethanolamine (Lab Scale)
  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add 62.5 g of diethanolamine.[5]

  • Acidification: While cooling the flask in an ice bath and stirring, slowly add concentrated sulfuric acid (approximately 1.8 molar equivalents) or concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1).[3][6] This step is highly exothermic.

  • Dehydration Reaction: Heat the mixture to 180-210°C. Water will begin to distill off. Continue heating for several hours (up to 15 hours) until the distillation of water ceases.[5] The reaction mixture will likely darken.

  • Neutralization & Free-Basing: After cooling the reaction mixture, slowly and carefully neutralize it with a concentrated solution of sodium hydroxide or by adding solid calcium oxide to form a thick paste.[5]

  • Isolation: Perform a simple distillation of the neutralized mixture. The crude, wet morpholine will distill over.

  • Purification: Dry the crude morpholine by stirring it over potassium hydroxide pellets for several hours. Decant the dried morpholine and perform a final fractional distillation, collecting the pure morpholine fraction at 126-129°C.[5]

GC-MS Analysis of Reaction Mixture

Due to the polar nature of diethanolamine and morpholine, derivatization is often employed to improve their volatility for GC-MS analysis.

  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol).

  • Derivatization (optional but recommended): A common method is to react the amines with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form their trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV.

Signaling Pathways and Logical Relationships

Reaction Pathway: Diethanolamine to Morpholine

ReactionPathway DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA + H+ Intermediate Cyclized Intermediate Protonated_DEA->Intermediate - H2O Morpholine Morpholine Intermediate->Morpholine - H+

Caption: Acid-catalyzed intramolecular dehydration of diethanolamine to morpholine.

Troubleshooting Workflow for Low Morpholine Yield

TroubleshootingWorkflow Start Low Morpholine Yield Check_Temp Is Reaction Temperature (180-210°C) Maintained? Start->Check_Temp Check_Acid Is Acid Catalyst Concentration Sufficient? Check_Temp->Check_Acid Yes Adjust_Temp Adjust Heating to Maintain Temperature Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Adequate (up to 15h)? Check_Acid->Check_Time Yes Add_Acid Increase Acid Concentration Check_Acid->Add_Acid No Check_H2O_Removal Is Water Being Effectively Removed? Check_Time->Check_H2O_Removal Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Improve_Distillation Improve Distillation Setup Check_H2O_Removal->Improve_Distillation No Re_evaluate Re-evaluate Yield Check_H2O_Removal->Re_evaluate Yes Adjust_Temp->Re_evaluate Add_Acid->Re_evaluate Increase_Time->Re_evaluate Improve_Distillation->Re_evaluate

Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.

References

Technical Support Center: Optimizing Purification of Morpholine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of morpholine derivatives by column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of morpholine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Separation or No Separation of the Desired Compound

  • Question: Why is my morpholine derivative not separating from impurities on the silica gel column?

  • Answer: Poor separation can stem from several factors. The basic nature of the morpholine nitrogen can cause strong interactions with the acidic silica gel, leading to peak tailing and overlap with impurities[1]. Additionally, an inappropriate solvent system may not provide sufficient differentiation in the affinities of your compound and the impurities for the stationary phase. It is also possible that the compound is unstable on silica gel, degrading during purification[1].

    Solutions:

    • Optimize the Eluent System: Conduct thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (a ΔRf > 0.2) between your product and impurities. An ideal Rf for the target compound is typically between 0.2 and 0.4[1].

    • Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent[1][2]. This will help to reduce peak tailing and improve separation.

    • Change the Stationary Phase: If issues persist, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For very polar morpholine derivatives, reverse-phase chromatography might be necessary[1].

Issue 2: Peak Tailing or Streaking

  • Question: My purified fractions show significant tailing on TLC, and the peaks are broad during column chromatography. What is the cause and how can I fix it?

  • Answer: Peak tailing is a common problem when purifying morpholine derivatives on silica gel[1]. The primary cause is the strong interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol groups on the surface of the silica gel[1]. This leads to a portion of the analyte being more strongly retained, resulting in a "tail."

    Solutions:

    • Incorporate Triethylamine (TEA): The most effective solution is to add a small percentage (typically 0.5-1%) of triethylamine to your eluent system[1]. TEA is a stronger base than the morpholine derivative and will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Use a Different Solvent: In some cases, changing the solvent system can mitigate tailing. For instance, a mixture of dichloromethane and methanol might perform better than ethyl acetate and hexanes for certain polar compounds[1].

    • Consider a Different Stationary Phase: Switching to a less acidic stationary phase, such as neutral or basic alumina, can also prevent tailing.

Issue 3: Low or No Recovery of the Compound

  • Question: I am unable to recover my morpholine derivative from the column, or the yield is very low. Where is my compound going?

  • Answer: Low recovery is often due to the irreversible adsorption of the basic morpholine derivative onto the acidic silica gel stationary phase[1]. The compound can get "stuck" on the column and may not elute even with a highly polar solvent system.

    Solutions:

    • Add a Basic Modifier: As with peak tailing, adding triethylamine or another base to the eluent can significantly improve recovery by preventing strong, irreversible binding to the silica gel[1].

    • "Flush" the Column with a Stronger, Basic Eluent: If you suspect your compound is stuck on the column, you can try to wash the column with a very polar, basic solvent system, such as 10% methanol in dichloromethane with 1% triethylamine, to try and recover it.

    • Change the Stationary Phase: For subsequent purifications of the same compound, it is advisable to switch to a less acidic stationary phase like alumina or consider reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine-containing compounds often challenging to purify by silica gel chromatography?

Morpholine derivatives are basic due to the nitrogen atom in the heterocyclic ring. This basicity leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing problems like peak tailing, streaking, and sometimes irreversible adsorption to the column. These issues can result in poor separation and low recovery of the desired product[1].

Q2: How do I choose the right solvent system for my morpholine derivative?

The best approach is to first screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for your target compound in the chosen eluent[1]. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes. For more polar compounds, a system of dichloromethane and methanol may be more suitable[1]. Remember to add 0.1-2% triethylamine to your chosen solvent system to prevent peak tailing[1].

Q3: What is "dry loading," and when should I use it?

Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful for compounds that are not very soluble in the column eluent. To perform a dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent completely. The resulting free-flowing powder is then carefully added to the top of the packed column. This method often leads to better-defined bands and improved separation.

Q4: Can I use gravity column chromatography for purifying morpholine derivatives?

Yes, gravity column chromatography can be used, especially for larger scale purifications where flash chromatography systems are not available or practical. The principles of solvent selection and the use of basic modifiers remain the same. However, gravity chromatography is generally slower and may provide lower resolution than flash chromatography.

Q5: When should I consider using reverse-phase chromatography?

Reverse-phase chromatography is a good option for very polar morpholine derivatives that are difficult to elute from a normal-phase (silica or alumina) column, even with highly polar solvent systems. In reverse-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). This technique separates compounds based on their hydrophobicity.

Data Presentation

The following tables provide a general guide to solvent systems and expected outcomes. Note that the optimal conditions are highly dependent on the specific structure and polarity of the morpholine derivative being purified. Empirical determination through TLC is always recommended.

Table 1: Common Normal-Phase Solvent Systems for Morpholine Derivatives

Polarity of DerivativeRecommended Solvent SystemTypical Ratio RangeBasic ModifierExpected Rf Range (with modifier)
Low to MediumEthyl Acetate / Hexanes10:90 to 50:500.5 - 1% TEA0.2 - 0.5
Medium to HighDichloromethane / Methanol99:1 to 90:100.5 - 1% TEA0.2 - 0.5
HighDichloromethane / Methanol / Ammonium Hydroxide90:10:11% NH4OH0.1 - 0.4

Table 2: Troubleshooting Summary

IssueProbable CauseRecommended Solution
Peak Tailing/StreakingStrong interaction of basic morpholine with acidic silica gel.Add 0.1-2% triethylamine or ammonia to the eluent[1].
Compound Stuck on ColumnCompound is too polar and strongly adsorbed to the silica.Increase eluent polarity; consider reverse-phase chromatography[1].
Poor SeparationInsufficient resolution with the chosen eluent system.Try a different solvent system (e.g., DCM/MeOH instead of EtOAc/Hexanes)[1].
Low RecoveryIrreversible binding of the compound to the silica gel.Use a deactivated silica gel or switch to a less acidic stationary phase like alumina[1].

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Moderately Polar, Basic Morpholine Derivative

  • Eluent Selection: Using TLC, identify a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing. The target Rf value for the desired compound should be between 0.2 and 0.4[1].

  • Column Packing: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N).

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection: Apply gentle pressure to the top of the column. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Gravity Column Chromatography for a Morpholine Derivative

  • Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the chosen eluent (containing 0.5-1% TEA). Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the sample in a minimal amount of solvent and carefully add it to the top of the column. Allow the sample to absorb into the silica gel.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant level of eluent above the silica gel to avoid cracking the column bed.

  • Monitoring and Isolation: Monitor the collected fractions by TLC. Combine the pure fractions and remove the solvent.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis for Solvent System Selection Pack Pack Column with Silica Gel and Eluent + TEA TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Solvent System + TEA Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Final Product (NMR, MS, etc.) Evaporate->Analyze

Caption: A typical experimental workflow for the purification of a morpholine-containing compound.

Troubleshooting_Decision_Tree Start Problem with Chromatography Problem What is the main issue? Start->Problem Tailing Peak Tailing / Streaking Problem->Tailing Peak Shape PoorSep Poor Separation Problem->PoorSep Resolution LowRec Low Recovery Problem->LowRec Yield Sol_Tailing Add 0.1-2% Triethylamine to Eluent Tailing->Sol_Tailing Sol_PoorSep Re-optimize Solvent System via TLC PoorSep->Sol_PoorSep Sol_LowRec Switch to Alumina or Reverse-Phase LowRec->Sol_LowRec

Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds.

References

Strategies to overcome low recovery of basic compounds from silica gel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low recovery of basic compounds from silica gel chromatography.

Troubleshooting Guide

Issue 1: My basic compound is stuck on the column and won't elute, resulting in low or zero recovery.

Q1: What is the primary cause for strong retention of basic compounds on silica gel?

A1: The most common reason for the irreversible adsorption or "streaking" of basic compounds is the strong acid-base interaction between the basic functional groups of the analyte (e.g., amines) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] These acidic sites can protonate the basic analytes, leading to strong ionic interactions that prevent elution with standard non-polar to moderately polar solvent systems.[3]

Q2: How can I elute my basic compound that is stuck on the column?

A2: You can overcome the strong interaction by modifying the mobile phase or "deactivating" the silica gel.

  • Solution A: Add a Competing Base to the Mobile Phase Incorporating a small amount of a competing base into your eluent is a highly effective strategy.[1][4] This base neutralizes the acidic silanol sites, preventing them from interacting with your target compound.[3][4]

    • For less polar solvent systems (e.g., hexane/ethyl acetate), add 0.5-3% triethylamine (TEA).[5][6]

    • For more polar solvent systems (e.g., dichloromethane/methanol), you can use a solution of 1-10% ammonium hydroxide in methanol as the polar component of your mobile phase.[1][4]

  • Solution B: Adjust the Mobile Phase pH Controlling the pH can prevent the ionization of either the silanol groups or your compound.[7]

    • Low pH (2-4): Operating at a low pH protonates the silanol groups, effectively neutralizing their negative charge and preventing ion exchange with the basic analyte.[8][9][10] A mobile phase containing 0.1% formic acid is a common choice.[9]

    • High pH (>8): At higher pH, the basic compound remains in its neutral, free-base form, reducing its affinity for the silica surface.[11] However, be cautious, as pH levels above 8 can begin to dissolve the silica stationary phase.[12][13]

  • Solution C: Use an Alternative Stationary Phase If mobile phase modifiers are ineffective or undesirable, switching to a different stationary phase is the best option.

    • Amine-functionalized silica: This stationary phase has amine groups that mask the acidic silanols, minimizing interactions with basic analytes.[2][14]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[14][15][16]

    • Reversed-Phase (C18) Silica: For highly polar or water-soluble basic compounds, reversed-phase chromatography is often more suitable.[4][14]

Issue 2: My compound is eluting, but the peaks are broad and show significant tailing.

Q1: What causes peak tailing for basic compounds?

A1: Peak tailing is a common chromatographic distortion caused by secondary retention mechanisms.[17] For basic analytes, the primary cause is the interaction with residual, ionized silanol groups on the silica surface, which creates a secondary, stronger retention mechanism in addition to the desired normal-phase interactions.[8][17]

Q2: How can I achieve sharp, symmetrical peaks for my basic compound?

A2: The strategies to eliminate peak tailing are similar to those for improving overall recovery.

  • Solution A: Use Mobile Phase Modifiers Adding a competing base like triethylamine (TEA) is a very effective way to reduce tailing.[7][8] The TEA associates with the anionic silanol groups, reducing their availability to interact with your analyte.[8]

  • Solution B: Work at Low pH Lowering the mobile phase pH to around 3.0 or less will protonate the ionizable silanol groups, preventing the secondary ionic retention that causes tailing.[9][17] An example showed that for the basic drug methamphetamine, lowering the mobile phase pH from 7.0 to 3.0 reduced the peak asymmetry factor from 2.35 to 1.33.[17]

  • Solution C: Use Modern, High-Purity Columns

    • End-capped/Base-Deactivated Columns: These columns are specifically designed to have a minimal number of free silanol groups, which are chemically bonded with an agent like trimethylsilyl (TMS) to make them less polar.[9][17]

    • High-Purity "Type B" Silica: Modern columns often use higher purity silica with lower metal contamination, which reduces the number of highly acidic silanol groups that are the main cause of tailing.[18][19]

Frequently Asked Questions (FAQs)

Q1: My compound appears to be decomposing on the silica gel. What should I do?

A1: The acidic surface of silica gel can cause the degradation of acid-sensitive compounds.[1] To mitigate this, you can either "deactivate" the silica by pre-flushing the column with a solvent containing a base like triethylamine, or switch to a more inert stationary phase such as neutral alumina or amine-functionalized silica.[1][6]

Q2: What are the main alternatives to silica gel for purifying basic compounds?

A2: Several alternatives exist, each with different selectivity.

  • Alumina: Available in acidic, neutral, and basic forms, it is a great choice for separating basic compounds.[15]

  • Amine-functionalized Silica: Specifically designed for purifying amines and other basic compounds.[2]

  • Reversed-Phase Silica (C18, C8, etc.): Best for polar compounds that are not well-retained in normal-phase chromatography.[4]

  • Florisil (Magnesium Silicate): Another polar stationary phase that can offer different selectivity than silica.[15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a mobile phase high in organic solvent and a small amount of water, and is excellent for very polar compounds.[4][20]

Q3: Can I "neutralize" my silica gel before running the column?

A3: Yes, this is a common practice called deactivation. You can pack your column with a solvent system containing 1-3% triethylamine, flush it with one column volume of this solvent, and then switch to your regular eluent system.[6] This process passivates the most acidic sites on the silica.

Q4: What is "dry loading" and can it help improve my purification?

A4: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then loading this powder onto the top of your column.[21] This technique is highly recommended for samples that have poor solubility in the starting mobile phase and often leads to better resolution and sharper bands.[4]

Data Presentation

Table 1: Common Mobile Phase Modifiers for Basic Compounds
ModifierTypical ConcentrationSolvent System CompatibilityPrimary Function
Triethylamine (TEA) 0.1 - 3.0% (v/v)[4][6]Hexane/Ethyl Acetate, DCM/MeOHCompetes with basic analyte for acidic silanol sites.[8]
Ammonium Hydroxide 1 - 10% (in MeOH)[1][4]Dichloromethane (DCM)/MethanolNeutralizes silanol groups; raises mobile phase pH.[5]
Formic Acid / Acetic Acid 0.1 - 2.0% (v/v)[4]Reversed-Phase (Water/Acetonitrile)Lowers mobile phase pH to protonate silanol groups.[9]
Table 2: Comparison of Stationary Phases for Basic Compound Purification
Stationary PhasePrimary InteractionAdvantagesDisadvantages
Standard Silica Gel Polar (H-bonding)Inexpensive, versatile for many compound classes.Strongly retains basic compounds, causing tailing and low recovery.[1][22]
Amine-Functionalized Silica Polar (modified surface)Excellent for basic compounds, no need for mobile phase modifiers.[2][14]More expensive than standard silica.
Alumina (Neutral/Basic) Polar (Lewis acid sites)Good for separating basic compounds and acid-sensitive molecules.[15][16]Can have variable activity based on water content.
Reversed-Phase (C18) Non-polar (hydrophobic)Ideal for polar analytes; pH can be adjusted over a wider range.[4][23]Requires aqueous mobile phases; less suitable for non-polar compounds.

Experimental Protocols

Protocol 1: Deactivating a Silica Gel Column with Triethylamine (TEA)

Objective: To neutralize the acidic sites on a standard silica gel column to improve the recovery and peak shape of acid-sensitive or basic compounds.[6]

Methodology:

  • Prepare a "deactivating solvent" by adding 1-3% triethylamine to your initial, non-polar mobile phase (e.g., 2% TEA in hexane).

  • Pack the chromatography column with silica gel using this deactivating solvent as you normally would.

  • Once the column is packed, flush the silica bed with one full column volume of the deactivating solvent.

  • Discard the eluant that passes through. The silica gel is now considered deactivated.

  • You may now proceed to load your sample and run the column using your intended mobile phase, which may or may not contain TEA.[6]

Protocol 2: Dry Loading a Sample for Column Chromatography

Objective: To load a sample that has poor solubility in the column eluent or to improve the resolution of the separation.[4][21]

Methodology:

  • Dissolve your crude sample completely in a suitable volatile solvent (e.g., DCM, acetone, or ethyl acetate).[4]

  • In a round-bottom flask, add dry silica gel to the solution. A general rule is to use 10-20 times the mass of your sample.[4][21]

  • Gently swirl the flask to ensure the silica is fully suspended in the sample solution.

  • Evaporate the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.[4] If the silica remains oily or clumpy, add more dry silica and repeat the evaporation.

  • Carefully pour this silica-adsorbed sample powder onto the top of your packed column bed.

  • Gently tap the side of the column to settle the powder into a flat, level band.

  • Carefully add a protective layer of sand on top of the sample layer before slowly adding your mobile phase to begin elution.[4][21]

Visualizations

The Problem: Analyte Interaction with Silica

Caption: Basic compounds can bind strongly to acidic silanol sites on silica.

The Solution: Using a Basic Modifier

Caption: A competing base like TEA blocks active sites, allowing the analyte to elute.

Troubleshooting Workflow

start Low Recovery or Peak Tailing of Basic Compound? mod_mp Modify Mobile Phase start->mod_mp Is mobile phase modification an option? change_sp Change Stationary Phase start->change_sp Is compound acid-sensitive or modifier ineffective? check_col Use High-Purity Column start->check_col Is peak tailing the main issue? add_base Add Competing Base (e.g., 0.5-2% TEA) mod_mp->add_base adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) mod_mp->adjust_ph alumina Switch to Alumina (Neutral or Basic) change_sp->alumina amine_silica Use Amine-Functionalized Silica change_sp->amine_silica rev_phase Use Reversed-Phase (C18) change_sp->rev_phase end_capped Use End-Capped or Base-Deactivated Column check_col->end_capped

Caption: A workflow to diagnose and solve low recovery of basic compounds.

References

Improving enantiomeric excess in chiral morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral morpholines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving enantiomeric excess (ee) and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are chiral morpholines and why are they important in drug development?

A1: Chiral morpholines are a class of heterocyclic compounds that are integral structural motifs in a wide array of biologically active molecules and pharmaceuticals.[1][2] Their presence in drug candidates is due to their ability to influence potency, selectivity, and pharmacokinetic properties. The specific stereochemistry of chiral morpholines is often crucial for their therapeutic efficacy, with different enantiomers potentially exhibiting distinct biological activities.

Q2: Which synthetic strategies are commonly employed to obtain high enantiomeric excess in chiral morpholine synthesis?

A2: Several strategies are utilized to achieve high enantiomeric excess, including:

  • Organocatalysis: This approach uses small organic molecules as catalysts to induce enantioselectivity. Methods like organocatalytic desymmetric double aza-Michael additions and enantioselective chlorocycloetherification have been shown to produce chiral morpholines with excellent yields and ee.[3][4]

  • Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are widely used. Asymmetric hydrogenation of dehydromorpholines using rhodium or ruthenium catalysts is a powerful method for obtaining 2-substituted chiral morpholines with high enantioselectivity.[5][6]

  • Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials to construct the morpholine ring.

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.

Q3: How is the enantiomeric excess of a chiral morpholine sample determined?

A3: The most common and reliable method for determining the enantiomeric excess of chiral morpholines is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1][7] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or chiral solvating agents can also be employed.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee)

Q: My reaction is producing the desired chiral morpholine, but the enantiomeric excess is consistently lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low enantiomeric excess is a common challenge in asymmetric synthesis. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Validate Your Analytical Method: Before optimizing the reaction, it is crucial to ensure that your method for measuring % ee (e.g., chiral HPLC) is accurate and reproducible. An unvalidated method can give misleading results.[1]

  • Purity of Starting Materials: Impurities in the substrate or reagents can interfere with the catalyst or promote a non-selective background reaction.[1][3]

Troubleshooting Workflow for Low Enantiomeric Excess:

low_ee_troubleshooting start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical reagent_purity Check Purity of Substrate and Reagents validate_analytical->reagent_purity catalyst_integrity Verify Catalyst Integrity and Purity reagent_purity->catalyst_integrity reaction_conditions Optimize Reaction Conditions catalyst_integrity->reaction_conditions temperature Lower Reaction Temperature reaction_conditions->temperature Sub-optimal Temperature solvent Screen Different Solvents reaction_conditions->solvent Solvent Effects concentration Adjust Substrate/Catalyst Concentration reaction_conditions->concentration Incorrect Concentration catalyst_screening Screen Different Chiral Catalysts/Ligands reaction_conditions->catalyst_screening Sub-optimal Catalyst end_high_ee High Enantiomeric Excess Achieved temperature->end_high_ee solvent->end_high_ee concentration->end_high_ee catalyst_screening->end_high_ee

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Catalyst Integrity and Purity:

    • Source and Storage: Ensure the catalyst is from a reputable source and has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).

    • Activation: Some catalysts require an activation step before use. Consult the literature for the specific protocol for your catalyst.

    • Catalyst Loading: The amount of catalyst used can significantly impact enantioselectivity. Both too little and too much catalyst can be detrimental. Experiment with varying the catalyst loading.[1]

  • Reaction Conditions:

    • Temperature: In many asymmetric reactions, lowering the temperature increases the enantiomeric excess.[3][8] This is because a lower temperature can amplify the small energy difference between the diastereomeric transition states leading to the two enantiomers.

    • Solvent: The choice of solvent can have a profound effect on enantioselectivity by influencing the conformation of the catalyst-substrate complex.[2] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.

    • Reaction Time and Concentration: Monitor the reaction over time to ensure it has reached completion. In some cases, prolonged reaction times can lead to racemization of the product. The concentration of the reactants can also influence the reaction kinetics and selectivity.

Issue 2: Poor Yield and/or Slow Reaction Rate

Q: My reaction is giving a high enantiomeric excess, but the yield is low, or the reaction is very sluggish. How can I improve the conversion without compromising the ee?

A: Poor yield with high ee often points to issues with catalyst activity or stability rather than stereocontrol.

Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure all reagents and solvents are free of impurities that could act as catalyst poisons (e.g., water, oxygen).

  • Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes improve the reaction rate and yield without significantly affecting the enantioselectivity.

  • Temperature Optimization: While lower temperatures often favor higher ee, a very low temperature might be slowing the reaction down to an impractical rate. A careful optimization of the temperature is necessary to find a balance between reactivity and selectivity.

  • Reagent Stoichiometry: Ensure the correct stoichiometry of all reactants. For reactions involving a base or an additive, their concentration should also be optimized.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the enantiomeric excess in various chiral morpholine syntheses.

Table 1: Organocatalytic Enantioselective Synthesis of 2-Substituted Morpholines

EntryCatalystSolventTemp (°C)Yield (%)ee (%)Reference
1Quinine SquaramideTolueneRT9290[3]
2Cinchona Alkaloid-derived PhthalazineCH₂Cl₂-109594[9]
3Proline-derived OrganocatalystCH₃CN-207498[10]

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

EntryCatalyst SystemSolventPressure (atm)Yield (%)ee (%)Reference
1[Rh((R,R,R)-SKP)(cod)]SbF₆DCM30>9999[5][6]
2RuCl--INVALID-LINK--Toluene5092>95[4][11]
3[Ir(cod)Cl]₂ / (R)-BINAPTHF609596[12]

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Enantioselective Chlorocycloetherification

This protocol is adapted from a method for the synthesis of chlorinated 2,2-disubstituted morpholines.[9]

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the cinchona alkaloid-derived phthalazine catalyst (0.005 mmol).

  • Addition of Reagents: Add the alkenol substrate (0.1 mmol) and the solvent (CH₂Cl₂, 4 mL).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -10 °C).

  • Initiation: Add the chlorinating agent (e.g., DCDMH, 0.12 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC) of the purified product.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines

This protocol is based on a rhodium-catalyzed asymmetric hydrogenation.[5][6]

  • Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(cod)₂]SbF₆) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP) to a vial. Add the solvent (e.g., DCM) and stir for 10 minutes.

  • Reaction Setup: In a separate vial, dissolve the dehydromorpholine substrate in the solvent.

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the purified product.

Signaling Pathways and Workflows

General Catalytic Cycle for Asymmetric Synthesis

catalytic_cycle catalyst Chiral Catalyst (C) catalyst_substrate_complex Catalyst-Substrate Complex (C-S) catalyst->catalyst_substrate_complex substrate Substrate (S) substrate->catalyst_substrate_complex reagent Reagent (R) transition_state Diastereomeric Transition States (TS1 and TS2) reagent->transition_state catalyst_substrate_complex->transition_state product_complex Catalyst-Product Complex (C*-P) transition_state->product_complex product_complex->catalyst Regeneration product Enantioenriched Product (P) product_complex->product

Caption: A generalized catalytic cycle for an asymmetric reaction.

References

Preventing byproduct formation in the synthesis of morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][2][3] The DEG route has largely supplanted the older DEA/sulfuric acid process due to its higher efficiency.[1][2]

Q2: What are the major byproducts in morpholine synthesis?

A2: In the diethylene glycol (DEG) route, a common intermediate that can remain in the product mixture is 2-(2-aminoethoxy)ethanol (AEE).[1] Another significant byproduct is N-ethylmorpholine.[1] Additionally, high-molecular-weight condensation products, often referred to as "heavies," can form, which reduces the overall yield.[1] In the diethanolamine (DEA) route, the use of sulfuric acid leads to the formation of large quantities of sodium sulfate after neutralization, which requires proper disposal.[1][4]

Q3: Which catalysts are typically used in the diethylene glycol (DEG) route?

A3: The DEG route employs hydrogenation catalysts to facilitate the reaction. Commonly used catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1][3] The choice of catalyst is a critical factor as it significantly influences the reaction's selectivity and yield.[1]

Q4: What are the typical yields for morpholine synthesis?

A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route that use oleum have reported yields as high as 90-95%.[1] A laboratory-scale synthesis from DEA may yield between 35-50%.[1] For the DEG route, the conversion of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in DEA Route Incomplete Dehydration: Insufficient heating or reaction time.Ensure the reaction temperature is maintained at 200-210°C for at least 15 hours.[5]
Inefficient Water Removal: The presence of water can inhibit the forward reaction.[1]Improve the efficiency of the distillation or water-trapping apparatus to drive the reaction toward the product.[1]
High Concentration of 2-(2-aminoethoxy)ethanol (AEE) in DEG Route Incomplete Reaction: Insufficient reaction time or temperature in the second cyclization step.Optimize the reaction conditions, including temperature and residence time, to ensure the complete conversion of AEE to morpholine.[6]
Catalyst Deactivation in DEG Route Catalyst Poisoning or Fouling: Impurities in the starting materials or the formation of high-molecular-weight byproducts can deactivate the catalyst.[1][7]Ensure high purity of DEG and ammonia.[1] Consider catalyst regeneration or replacement if deactivation persists.[1]
Formation of N-ethylmorpholine Side Reactions: Occurs due to the reaction of ethanol, formed as a byproduct, with morpholine.Optimize the catalyst and reaction conditions to suppress the formation of ethanol. Certain catalyst formulations show higher selectivity for morpholine over N-ethylmorpholine.
Excessive Sodium Sulfate in DEA Route Neutralization Step: Inherent to the process when using sulfuric acid and a neutralizing agent like sodium hydroxide.[4]While unavoidable, proper planning for the separation and disposal of the salt cake is crucial. Consider the DEG route to avoid this issue.

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in the DEG Route

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
122095.025.070.05.0
223098.015.080.05.0
324099.08.085.07.0
425099.55.085.010.0
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (62.5 g)[5]

  • Concentrated Hydrochloric Acid (~50-60 mL)[5]

  • Calcium Oxide (50 g)[5][7]

  • Potassium Hydroxide (20 g)[5][7]

  • Sodium metal (~1 g)[7]

  • 500 mL three-neck round-bottom flask, thermocouple, condenser, heating mantle, distillation apparatus[5]

Procedure:

  • Acidification: Add 62.5 g of diethanolamine to a 500 mL three-neck round-bottom flask equipped with a thermocouple and a condenser.[5] While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[5]

  • Dehydration: Heat the mixture to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours for the cyclization to occur.[5]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[5][7]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[5][7]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[5][7]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide pellets for 30-60 minutes.[5][7]

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[7]

  • Final Fractional Distillation: Perform a final fractional distillation, collecting the fraction that boils between 126-129°C.[7]

Protocol 2: Industrial Synthesis of Morpholine from Diethylene Glycol

This process involves the reaction of diethylene glycol with ammonia in the presence of a hydrogenation catalyst.

Process Overview:

  • Feed Preparation: Diethylene glycol and ammonia are continuously fed into a reactor system. Hydrogen is also introduced to maintain catalyst activity.[6]

  • Reaction: The reaction is carried out in a trickle bed reactor containing a hydrogenation catalyst (e.g., nickel, copper, cobalt on an alumina support).[1][8] The reaction is typically maintained at a temperature between 150-400°C and a pressure of 3-40 MPa.[3]

  • Separation: The crude reaction mixture is cooled, and excess ammonia is stripped and recycled.[3] The remaining mixture, containing morpholine, water, unreacted DEG, and byproducts like AEE, is then sent to a series of distillation columns for purification.

  • Purification: Fractional distillation is used to separate the morpholine from the other components.[3] The boiling point of morpholine is approximately 129°C.

Process and Logic Diagrams

Morpholine_Synthesis_Routes cluster_DEA Diethanolamine (DEA) Route cluster_DEG Diethylene Glycol (DEG) Route DEA Diethanolamine Dehydration Dehydration & Cyclization DEA->Dehydration H2SO4 Sulfuric Acid H2SO4->Dehydration Neutralization Neutralization (e.g., NaOH) Dehydration->Neutralization Purification_DEA Distillation Neutralization->Purification_DEA Byproduct_Sulfate Sodium Sulfate Byproduct Neutralization->Byproduct_Sulfate Morpholine_DEA Morpholine Purification_DEA->Morpholine_DEA DEG Diethylene Glycol Reaction_DEG Catalytic Amination & Cyclization DEG->Reaction_DEG Ammonia Ammonia Ammonia->Reaction_DEG Catalyst Hydrogenation Catalyst Catalyst->Reaction_DEG Purification_DEG Fractional Distillation Reaction_DEG->Purification_DEG Morpholine_DEG Morpholine Purification_DEG->Morpholine_DEG Byproducts_DEG Byproducts (AEE, N-ethylmorpholine, Heavies) Purification_DEG->Byproducts_DEG

Caption: Primary industrial synthesis routes for morpholine.

Troubleshooting_Workflow Start Low Morpholine Yield or Purity Issue Check_Route Identify Synthesis Route Start->Check_Route DEA_Route DEA Route Check_Route->DEA_Route DEA DEG_Route DEG Route Check_Route->DEG_Route DEG Check_Temp_Time Check Reaction Temperature and Time DEA_Route->Check_Temp_Time Check_Catalyst Check Catalyst Activity DEG_Route->Check_Catalyst Optimize_Temp_Time Increase Temperature/Time per Protocol Check_Temp_Time->Optimize_Temp_Time Incorrect Check_Water_Removal Evaluate Water Removal Efficiency Check_Temp_Time->Check_Water_Removal Correct End Problem Resolved Optimize_Temp_Time->End Improve_Distillation Improve Distillation Apparatus Check_Water_Removal->Improve_Distillation Inefficient Analyze_Byproducts Analyze Byproduct Profile (GC-MS) Check_Water_Removal->Analyze_Byproducts Efficient Improve_Distillation->End Regen_Replace_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Replace_Catalyst Low Activity Check_Purity Analyze Starting Material Purity Check_Catalyst->Check_Purity Good Activity Regen_Replace_Catalyst->End Purify_Reagents Purify DEG/Ammonia Check_Purity->Purify_Reagents Impure Check_Purity->Analyze_Byproducts Pure Purify_Reagents->End Analyze_Byproducts->End

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

Technical Support Center: Recrystallization of Morpholine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the recrystallization of morpholine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new morpholine hydrochloride salt?

A1: The most critical first step is solvent selection. An ideal solvent should dissolve the morpholine hydrochloride salt completely at an elevated temperature but poorly at room temperature or below. This temperature-dependent solubility differential is the basis for obtaining a high yield of pure crystals upon cooling. It is highly recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific compound.

Q2: Which solvents are typically effective for recrystallizing morpholine hydrochloride salts?

A2: Polar protic solvents are often good choices for recrystallizing amine hydrochlorides. Common starting points for solvent screening include:

  • Water[1]

  • Ethanol[1]

  • Isopropanol[1]

  • Methanol

  • Mixtures of the above solvents (e.g., ethanol/water)

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To troubleshoot this, you can:

  • Add a small amount of additional hot solvent to the mixture to create a more dilute solution.

  • Reheat the solution to ensure everything is dissolved and then allow it to cool more slowly.

  • Consider using a different solvent system.

Q4: I am getting a very low yield of crystals. How can I improve it?

A4: A low yield can be due to several factors. Here are some troubleshooting steps:

  • Minimize the amount of hot solvent used: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

  • Ensure sufficient cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Reduce the amount of wash solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q5: The crystals I obtained are colored, but the pure compound should be white. How can I remove the colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Q6: Why is it important to use a morpholine hydrochloride salt in drug development?

A6: The morpholine ring is a valuable scaffold in drug discovery due to its favorable physicochemical properties, which can improve a compound's pharmacokinetic profile, such as blood solubility and brain permeability.[2][3] Converting a morpholine-containing compound to its hydrochloride salt can enhance its stability and aqueous solubility, which is often advantageous for formulation and administration.

Data Presentation

Note: Extensive searches for precise, temperature-dependent solubility data for morpholine hydrochloride in common solvents did not yield quantitative results in the public domain. The following table is illustrative to demonstrate best practices in data presentation for a laboratory setting. Researchers should determine this data experimentally for their specific morpholine hydrochloride salt.

Table 1: Illustrative Solubility of Morpholine Hydrochloride in Various Solvents

SolventTemperature (°C)Illustrative Solubility ( g/100 mL)Notes
Water20HighMorpholine hydrochloride is known to be soluble in water.[2][4]
100Very HighIdeal for single-solvent recrystallization if solubility at low temperature is sufficiently low.
Ethanol20ModerateA potential solvent for single or mixed-solvent recrystallization.
78HighGood solubility at boiling point.
Isopropanol20LowMay be a good choice for achieving high crystal recovery.
82Moderate to HighSuitable for recrystallization.
Methanol20HighHigh solubility at room temperature might lead to lower yields.
65Very HighUse with caution due to high solubility.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Morpholine Hydrochloride

This protocol describes a general procedure for the recrystallization of a morpholine hydrochloride salt using a single appropriate solvent.

Materials:

  • Crude morpholine hydrochloride salt

  • Recrystallization solvent (e.g., water, ethanol, or isopropanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude morpholine hydrochloride salt in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the boiling solvent until the salt is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization of Morpholine Hydrochloride

This protocol is for situations where a suitable single solvent cannot be found. It utilizes a solvent in which the salt is soluble and a second, miscible "anti-solvent" in which the salt is insoluble.

Materials:

  • Crude morpholine hydrochloride salt

  • Solvent 1 (in which the salt is soluble, e.g., ethanol)

  • Solvent 2 (an "anti-solvent" in which the salt is insoluble, e.g., diethyl ether)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Dissolve the crude morpholine hydrochloride salt in the minimum amount of boiling Solvent 1.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add Solvent 2 dropwise until the solution becomes slightly cloudy, indicating the start of precipitation.

  • Clarification: Add a few drops of hot Solvent 1 back to the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of Solvent 1 and Solvent 2.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Recrystallization_Troubleshooting Troubleshooting Common Recrystallization Issues start Recrystallization Attempted oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No solution1 Reheat and add more solvent. Allow to cool more slowly. oiling_out->solution1 Yes colored_crystals Crystals are Colored? low_yield->colored_crystals No solution2 Use minimum amount of hot solvent. Ensure sufficient cooling before filtration. low_yield->solution2 Yes successful Pure Crystals Obtained colored_crystals->successful No solution3 Add activated charcoal to hot solution. Perform hot filtration before cooling. colored_crystals->solution3 Yes solution1->start solution2->start solution3->start

Caption: A decision tree for troubleshooting common issues in recrystallization.

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by Morpholine Derivatives receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Growth, and Survival mtor->proliferation Promotes morpholine Morpholine Derivative (e.g., in Cancer Drug Candidate) morpholine->pi3k Inhibits morpholine->mtor Inhibits

Caption: Role of morpholine derivatives in the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Purification of Crude Morpholine Distillate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of water from crude morpholine distillate.

Troubleshooting Guide

This section addresses specific issues that may arise during the water removal process from morpholine.

Problem Potential Cause Suggested Solution
Incomplete Water Removal with Drying Agents - Insufficient amount of drying agent.- Drying agent is no longer active.- Inadequate contact time.- Add more drying agent in portions until no further reaction (e.g., clumping) is observed.- Use fresh, unopened drying agent.- Increase the stirring or agitation time. For static drying, allow it to stand overnight.[1]
Emulsion Formation During Liquid-Liquid Extraction - Vigorous shaking or mixing.- Presence of impurities acting as surfactants.- Instead of shaking, gently swirl or rock the separatory funnel.[2]- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[2]- If an emulsion persists, filter the mixture through a pad of Celite or glass wool.[2]
No Phase Separation After Adding a "Salting-Out" Agent - Insufficient salt added to reach the saturation point required for phase separation.- The chosen salt is not effective enough.- Continue adding the salt until a distinct organic layer forms.[3]- Use a salt with a stronger salting-out effect, such as potassium carbonate (K₂CO₃), which has been shown to be more effective than potassium chloride (KCl).[4]
Low Recovery of Morpholine - Morpholine is lost in the aqueous phase during extraction.- Adherence to drying agents.- Inefficient distillation.- During extraction, ensure the aqueous phase is saturated with salt to minimize the solubility of morpholine.[2][5]- After decanting or filtering, wash the drying agent with a small amount of anhydrous solvent (in which morpholine is soluble) and combine the washings with the main product.- Ensure the distillation apparatus is efficient and monitor the temperature closely to collect the correct fraction (boiling point of morpholine is ~129°C).[6][7]
Product "Oils Out" Instead of Crystallizing (if purifying via salt formation) - The melting point of the morpholine salt is lower than the boiling point of the solvent.- The solution is too concentrated.- Use a lower-boiling point solvent for recrystallization.- Use a more dilute solution and allow it to cool down slowly to encourage crystal formation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing water from crude morpholine distillate?

A1: The main methods include:

  • Azeotropic Distillation: This involves adding a third component (an entrainer) like styrene or cyclohexane, which forms a low-boiling azeotrope with water, allowing for its removal by distillation.[8]

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This method involves adding an inorganic salt (e.g., K₂CO₃) to the aqueous morpholine solution to decrease morpholine's solubility in water, followed by extraction with an organic solvent.[4][9][10]

  • Drying with Solid Agents: This involves adding a solid desiccant such as potassium hydroxide (KOH), anhydrous sodium sulfate (Na₂SO₄), or magnesium sulfate (MgSO₄) to the crude morpholine, followed by filtration or decantation.[1]

  • Extractive Separation with Alkali: Using a concentrated solution of a strong base like sodium hydroxide (NaOH) to induce phase separation, where one phase is concentrated morpholine and the other is a diluted alkali solution.[11][12]

Q2: Can I use simple fractional distillation to separate morpholine from water?

A2: While possible, fractional distillation is often impractical and inefficient for separating morpholine and water completely. This is due to their miscibility and relatively close boiling points (water: 100°C; morpholine: ~129°C), which requires a highly efficient distillation column.[3][13] Azeotropic or extractive distillation methods are generally more effective.

Q3: Which drying agent is most suitable for morpholine?

A3: Potassium hydroxide (KOH) is a highly effective drying agent for basic compounds like morpholine.[6] Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are also commonly used.[1] The choice depends on the required level of dryness and potential reactivity with impurities.

Q4: How does the "salting-out" effect work for morpholine-water mixtures?

A4: Morpholine is miscible with water.[7] Adding a high concentration of an inorganic salt, like K₂CO₃, reduces the solubility of morpholine in the water.[4] The salt ions hydrate, effectively reducing the amount of "free" water available to dissolve the morpholine. This causes the mixture to separate into a morpholine-rich organic phase and a dense, salt-saturated aqueous phase.[5][10]

Q5: My crude morpholine distillate contains acidic impurities. How does this affect the drying process?

A5: If acidic impurities are present, using a basic drying agent like potassium hydroxide (KOH) is advantageous as it will both dry the morpholine and neutralize the acids, forming salts that can be removed by filtration.[6]

Data Summary

The following table summarizes quantitative data for various methods used to remove water from morpholine solutions, based on examples found in technical literature.

MethodReagents/ConditionsInitial Water Content (%)Final Water Content (%)Purity Achieved (%)Reference
Dehydration Auxiliary NaOH/KOH in water20< 1-[14]
Salting-Out & Drying Solid NaOH, then anhydrous Na₂SO₄~94.4 (in aqueous layer)5.6 (in organic layer)99.5 (after rectification)[1]
Salting-Out & Drying Solid NaOH~95.9 (in aqueous layer)4.1 (in organic layer)99.5 (after rectification)[1]
Extraction with Alkali 40-75% NaOH solution5-50-75-99 (in concentrated layer)[12]

Experimental Protocols

Protocol 1: Drying with a Solid Agent (Potassium Hydroxide)

This protocol is suitable for removing small to moderate amounts of water from a morpholine distillate that is already relatively concentrated.

  • Preparation : Place the crude morpholine distillate in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Drying Agent : While stirring, add solid potassium hydroxide (KOH) pellets or flakes in small portions. The mixture may warm up.

  • Stirring : Continue stirring the mixture for several hours at room temperature. For very wet samples, stirring overnight may be necessary.

  • Separation : Once the drying is complete, separate the dried morpholine from the KOH. This can be done by either:

    • Decantation : Carefully pour off the liquid morpholine.

    • Filtration : Filter the mixture through a sintered glass funnel.

  • Purification (Optional) : For very high purity, the decanted or filtered morpholine can be further purified by fractional distillation.[6]

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This method is effective for recovering morpholine from more dilute aqueous solutions.

  • Salting-Out : Place the aqueous morpholine solution in a separatory funnel. Add a kosmotropic salt, such as solid potassium carbonate (K₂CO₃), in portions with swirling until the salt no longer dissolves and a distinct second layer forms.[4]

  • Extraction : Add an appropriate organic solvent with low water miscibility (e.g., toluene, 1-decanol).[4] The volume should be sufficient to dissolve the morpholine layer.

  • Separation : Gently rock the funnel to mix the layers, venting frequently to release any pressure. Allow the layers to separate completely.

  • Collection : Drain the lower aqueous layer. Collect the upper organic layer containing the morpholine.

  • Drying : Dry the collected organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Solvent Removal : Filter off the drying agent and remove the extraction solvent using a rotary evaporator to yield the dried morpholine.

Workflow and Logic Diagrams

The following diagram illustrates a decision-making workflow for selecting an appropriate method to remove water from crude morpholine distillate.

G Decision Workflow for Morpholine Dehydration start Start: Crude Morpholine Distillate check_water Assess Water Content start->check_water high_water High Water Content (e.g., >15-20%) check_water->high_water High low_water Low Water Content (e.g., <15-20%) check_water->low_water Low salting_out Method: Salting-Out Extraction high_water->salting_out azeotropic Method: Azeotropic Distillation high_water->azeotropic drying_agent Method: Solid Drying Agent (e.g., KOH) low_water->drying_agent check_purity High Purity Required? salting_out->check_purity azeotropic->check_purity drying_agent->check_purity distillation Final Step: Fractional Distillation check_purity->distillation Yes end_product End: Purified Morpholine check_purity->end_product No distillation->end_product

Caption: A workflow for selecting a morpholine dehydration method.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of morpholine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: In an ideal HPLC separation, the resulting chromatographic peaks should be symmetrical and resemble a Gaussian distribution.[1] Peak tailing is a common chromatographic issue where the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[2][3] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[4]

Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 for either of these factors indicates significant tailing, while values exceeding 2.0 are often considered unacceptable for precise analytical methods.[4][5]

Q2: Why are morpholine-containing compounds particularly susceptible to peak tailing?

A2: Morpholine and its derivatives are basic compounds due to the presence of a secondary amine functional group.[6] In reversed-phase HPLC, which commonly utilizes silica-based stationary phases, these basic analytes can interact strongly with residual acidic silanol groups (Si-OH) on the silica surface.[2][3][7] This secondary interaction, in addition to the primary hydrophobic interaction with the stationary phase, leads to multiple retention mechanisms and results in tailed peaks.[5][7]

Q3: What are the primary causes of peak tailing for basic compounds like morpholine?

A3: The most common causes of peak tailing for morpholine-containing compounds are:

  • Secondary Interactions with Silanol Groups: This is the most prevalent cause.[2][5][7] Ionized silanol groups on the silica packing material can strongly interact with the protonated basic morpholine analyte.[8][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the morpholine compound, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[8][10]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.[2][4]

  • Column Degradation: The breakdown of the stationary phase, often due to harsh mobile phase conditions (e.g., high pH), can expose more silanol groups and create voids in the column packing, leading to tailing.[1]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[4][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with morpholine-containing compounds.

Step 1: Initial Assessment and Diagnosis

The first step is to determine the likely cause of the peak tailing.

start Peak Tailing Observed q1 Does tailing occur for all peaks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No physical_problem Likely a Physical Problem: - Extra-column volume - Column void/damage a1_yes->physical_problem chemical_problem Likely a Chemical Problem: - Secondary interactions - Mobile phase issue a1_no->chemical_problem

Caption: Initial diagnosis of peak tailing causes.

Step 2: Addressing Chemical (Analyte-Specific) Tailing

If only the morpholine-containing peak (or other basic compounds) is tailing, the issue is likely chemical. The following table outlines potential solutions.

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Lower the pH to 2-3 to protonate the silanol groups and minimize interaction with the protonated basic analyte.[5][7]Improved peak symmetry.
2. Use a High-Purity, End-Capped Column: These columns have fewer residual silanol groups.[1][7]Sharper, more symmetrical peaks.
3. Employ a Polar-Embedded or Charged Surface Hybrid (CSH) Column: These are designed to shield residual silanols.[4]Enhanced peak shape for basic compounds.
4. Add a Competing Base (Silanol Suppressor): Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to block the active silanol sites.[11]Reduced tailing, but may shorten column life.
5. Use an Ion-Pairing Reagent: Add an agent like an alkyl sulfonate to the mobile phase to form a neutral ion pair with the analyte, reducing interaction with silanols.[12][13]Improved retention and peak shape.
Inappropriate Mobile Phase pH Adjust pH Away from Analyte pKa: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of the morpholine compound to ensure it is fully ionized or unionized.[10][14]Consistent retention time and improved peak shape.
Mobile Phase Too Weak Increase Organic Modifier Concentration: A weak mobile phase can cause the analyte to interact more strongly with the stationary phase. Increase the percentage of acetonitrile or methanol.[4]Sharper peaks and reduced retention time.
Step 3: Addressing Physical (System-Wide) Tailing

If all peaks in the chromatogram are tailing, the problem is likely physical or related to the overall system.

Potential Cause Recommended Action Expected Outcome
Extra-Column Volume Minimize Tubing Length and Diameter: Use narrow-bore (0.005") PEEK tubing and keep connections as short as possible.[8]Sharper peaks for all analytes.
Column Void or Contamination 1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[4][5]Restored peak shape and pressure.
2. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[15]Extended column lifetime and consistent performance.
3. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged.[4]Symmetrical peaks with a new column.
Sample Overload Dilute the Sample: Reduce the concentration of the sample being injected.[2][4]Improved peak shape, especially at lower concentrations.
Sample Solvent Mismatch Dissolve Sample in Mobile Phase: Ensure the sample solvent is weaker than or the same as the mobile phase.[4]Sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Morpholine Analysis

This protocol details the steps for optimizing the mobile phase pH to reduce peak tailing of a morpholine-containing compound.

  • Initial Conditions:

    • Column: Standard C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Analyte: Morpholine derivative at 10 µg/mL

  • Procedure:

    • Prepare mobile phases with varying pH values by using different additives (e.g., 0.1% trifluoroacetic acid for lower pH, ammonium formate for mid-range pH).

    • Equilibrate the column with the initial mobile phase for at least 15 minutes.

    • Inject the analyte and record the chromatogram.

    • Systematically change the mobile phase to the next pH level, ensuring proper column equilibration between each run.

    • Compare the tailing factor and resolution for each pH condition.

  • Expected Results: A significant improvement in peak symmetry is expected at a lower mobile phase pH (e.g., pH 2-3) due to the protonation of residual silanol groups.[5]

Protocol 2: Evaluation of an End-Capped vs. Non-End-Capped Column

This protocol compares the performance of a standard C18 column with an end-capped C18 column for the analysis of a morpholine derivative.

  • Columns:

    • Column A: Standard C18, 5 µm, 4.6 x 150 mm

    • Column B: End-capped C18, 5 µm, 4.6 x 150 mm

  • Procedure:

    • Install Column A and equilibrate with a mobile phase of 50:50 acetonitrile:water with 10 mM ammonium acetate (pH ~6.8).

    • Inject the morpholine derivative and record the chromatogram, noting the tailing factor.

    • Replace Column A with Column B and repeat the equilibration and injection steps under the same conditions.

    • Compare the peak shape from both columns.

  • Expected Results: The end-capped column is expected to produce a significantly more symmetrical peak for the morpholine derivative because the end-capping process blocks many of the residual silanol groups that cause tailing.[1][7]

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Morpholine Derivative
Mobile Phase pH Tailing Factor (Tf) Observations
7.02.35Severe tailing
5.01.80Moderate tailing
3.01.33Minor tailing
2.51.10Symmetrical peak

Data adapted from a study on a similar basic compound, methamphetamine, demonstrating the principle of pH adjustment.[5]

Visualizations

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Issue check_all_peaks Are all peaks tailing? start->check_all_peaks all_tail Yes check_all_peaks->all_tail Yes one_tail No (Analyte-Specific) check_all_peaks->one_tail No system_issue System/Physical Issue all_tail->system_issue chemical_issue Chemical Issue one_tail->chemical_issue check_connections Check fittings & tubing system_issue->check_connections flush_column Flush column check_connections->flush_column replace_column Replace column flush_column->replace_column adjust_ph Lower mobile phase pH chemical_issue->adjust_ph use_endcapped Use end-capped column adjust_ph->use_endcapped add_modifier Add mobile phase modifier use_endcapped->add_modifier

Caption: A systematic workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing for Basic Compounds

cluster_0 Silica Surface cluster_1 Mobile Phase Si-OH Acidic Silanol Group (Si-OH) Analyte_BH+ Protonated Morpholine (Analyte-BH+) Analyte_BH+->Si-OH Secondary Ionic Interaction (Causes Tailing)

Caption: Interaction of a basic analyte with silanol groups.

References

Technical Support Center: Efficient Morpholine Synthesis from Diethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine from diethylene glycol (DEG). It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for synthesizing morpholine from diethylene glycol?

A1: The industrial synthesis of morpholine from diethylene glycol (DEG) and ammonia predominantly utilizes heterogeneous hydrogenation catalysts. Commonly employed catalysts consist of metals such as nickel (Ni), copper (Cu), cobalt (Co), and ruthenium (Ru), often supported on carriers like alumina (Al₂O₃) to enhance stability and surface area.[1][2] The choice of catalyst is a critical factor that significantly influences reaction selectivity, yield, and overall process efficiency.[1] Mixed metal catalysts, such as Ni-Cu-Cr-Ti or Cu-NiO/Al₂O₃ with promoters like zinc (Zn), have also demonstrated high activity and thermal stability.[3]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is typically carried out at elevated temperatures and pressures. Temperatures generally range from 150°C to 400°C.[4] Pressures can vary widely, from approximately 8.6 x 10⁵ Pa (125 psig) to 34 x 10⁵ Pa (500 psig) in some processes, while others may operate at higher pressures.[5] The reaction can be conducted in either the liquid or gas phase, with trickle-bed reactors being a common choice for continuous processes.[4] Hydrogen is also introduced into the reactor to maintain the catalyst's activity.[4]

Q3: What are the major byproducts and side reactions in morpholine synthesis from DEG?

A3: Byproduct formation is a key challenge in this synthesis. A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can lead to its presence in the final product mixture. Another significant byproduct is N-ethylmorpholine. High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield of morpholine.[1] The formation of these byproducts is influenced by reaction conditions such as temperature and catalyst type.[1]

Q4: How can I analyze the product mixture to determine the yield of morpholine and the presence of byproducts?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of the reaction mixture.[2] Due to the polar nature of morpholine, a derivatization step is often employed to enhance its volatility and improve chromatographic separation. A common method involves the reaction of morpholine with sodium nitrite in an acidic medium to form the more volatile and stable N-nitrosomorpholine derivative, which can be readily analyzed by GC-MS.[2][6] This method allows for the accurate determination of morpholine concentration and the identification and quantification of various byproducts.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of morpholine from diethylene glycol.

Problem: Low Morpholine Yield

Potential CauseRecommended Troubleshooting Steps
Suboptimal Reaction Conditions - Verify that the temperature and pressure are within the optimal range for your specific catalyst. Consult literature for recommended conditions for the catalyst in use.[1] - Ensure the molar ratio of ammonia to diethylene glycol is appropriate. An excess of ammonia is often used to drive the reaction towards morpholine formation.
Catalyst Deactivation - The catalyst may be poisoned by impurities in the feedstock (DEG or ammonia) or fouled by high-molecular-weight byproducts.[1] - Ensure the purity of starting materials. - Consider catalyst regeneration or replacement.[1]
Inefficient Water Removal - The reaction produces water, which can inhibit the forward reaction. For processes where water removal is critical, ensure the efficiency of the distillation or water-trapping apparatus.[1]
Inadequate Reaction Time - Monitor the reaction progress using GC-MS to ensure it has reached completion.[7]

Problem: Low Selectivity to Morpholine (High Levels of Byproducts)

Potential CauseRecommended Troubleshooting Steps
Incorrect Catalyst Choice - The catalyst has a profound impact on selectivity.[1] Catalysts with high hydrogenation activity may favor the formation of other amines. - Evaluate different catalyst formulations. For example, the addition of promoters like copper to a nickel catalyst can alter selectivity.
Suboptimal Reaction Temperature - Higher temperatures can sometimes lead to increased formation of "heavies" and other byproducts.[1] - Conduct experiments at various temperatures to determine the optimal balance between reaction rate and selectivity.
Insufficient Hydrogen Pressure - Hydrogen is crucial for maintaining catalyst activity and influencing the reaction pathway. - Ensure a stable and sufficient partial pressure of hydrogen throughout the reaction.

Data Presentation

Table 1: Comparison of Catalyst Performance in Morpholine Synthesis from Diethylene Glycol

CatalystSupportTemperature (°C)Pressure (psig)DEG Conversion (%)Morpholine Selectivity (%)Reference
42% Nickel OxideGamma Alumina210295VariesVaries[4]
Ni-Cu-Cr-Ti-Elevated1-30 atm-75-78 (wt. %)[6]
Zn-Cu-NiOAl₂O₃--9995[3]
Ruthenium-150-3501000-330048-9614-77[4]
Copper Chromite-190-260250VariesVaries

Table 2: Effect of Temperature on Product Distribution

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.54.06
222082.529.865.25.0
324095.315.278.95.9

Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Morpholine from Diethylene Glycol

This protocol is a representative procedure based on common practices described in the literature.[4]

1. Catalyst Activation:

  • The catalyst (e.g., 42% nickel oxide on gamma alumina support) is crushed and sieved to the desired mesh size (e.g., 12-18 mesh).[4]

  • The catalyst is loaded into a fixed-bed reactor.

  • The catalyst is reduced in situ by heating under a flow of hydrogen. A typical procedure involves heating to around 400°C (750°F) and maintaining this temperature for a specified period.[4]

2. Reaction Setup:

  • A continuous flow reactor system, such as a trickle-bed reactor, is used.[4]

  • Diethylene glycol, ammonia, and hydrogen are fed into the reactor at controlled rates.

3. Reaction Conditions:

  • The reactor is heated to the desired temperature (e.g., 210°C).[4]

  • The pressure is maintained at the target level (e.g., 295 psig).[4]

  • The liquid hourly space velocity (LHSV) based on the diethylene glycol feed is set (e.g., 0.25 h⁻¹).[4]

  • The molar ratios of the reactants (ammonia, diethylene glycol, and hydrogen) are controlled.

4. Product Collection and Analysis:

  • The reactor effluent is cooled to condense the liquid products.

  • The liquid product is collected and analyzed by gas chromatography (GC) or GC-MS to determine the conversion of diethylene glycol and the selectivity to morpholine and other byproducts.[2]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Morpholine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (Crushing and Sieving) Reactor_Setup Reactor Setup (Loading Catalyst) Catalyst_Prep->Reactor_Setup Catalyst_Activation Catalyst Activation (Reduction with H₂) Reactor_Setup->Catalyst_Activation Reaction_Start Introduce Reactants (DEG, NH₃, H₂) Catalyst_Activation->Reaction_Start Reaction_Conditions Maintain Reaction Conditions (Temperature, Pressure, Flow Rates) Reaction_Start->Reaction_Conditions Product_Collection Product Collection (Condensation) Reaction_Conditions->Product_Collection Product_Analysis Product Analysis (GC-MS) Product_Collection->Product_Analysis Troubleshooting_Workflow Troubleshooting Guide for Morpholine Synthesis Start Problem Identified Low_Yield Low Morpholine Yield Start->Low_Yield Low_Selectivity Low Selectivity Start->Low_Selectivity Check_Conditions Verify Reaction Conditions (Temp, Pressure, Ratios) Low_Yield->Check_Conditions Possible Cause Check_Catalyst Inspect Catalyst Activity (Deactivation, Poisoning) Low_Yield->Check_Catalyst Possible Cause Optimize_Temp Optimize Reaction Temperature Low_Selectivity->Optimize_Temp Possible Cause Change_Catalyst Evaluate Alternative Catalysts Low_Selectivity->Change_Catalyst Possible Cause Check_Purity Analyze Feedstock Purity Check_Conditions->Check_Purity If conditions are optimal Check_Catalyst->Check_Purity If deactivation is suspected

References

Technical Support Center: Scaling Up (Morpholin-3-yl)methanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of (Morpholin-3-yl)methanol hydrochloride. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate a smooth transition from small-scale experiments to larger lab production.

Experimental Workflow

The following diagram outlines the typical synthetic route for the preparation of (Morpholin-3-yl)methanol hydrochloride, which involves the protection of the morpholine nitrogen, followed by deprotection and salt formation.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Debenzylation cluster_2 Step 3: Hydrochloride Salt Formation A (Morpholin-3-yl)methanol B N-Benzyl-(morpholin-3-yl)methanol A->B Benzyl Bromide, DIPEA, Acetonitrile C N-Benzyl-(morpholin-3-yl)methanol D (Morpholin-3-yl)methanol C->D H2, Pd/C, Methanol E (Morpholin-3-yl)methanol F (Morpholin-3-yl)methanol Hydrochloride E->F HCl in Ethanol

Caption: Overall synthesis workflow for (Morpholin-3-yl)methanol hydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the scale-up of (Morpholin-3-yl)methanol hydrochloride synthesis.

Step 1: N-Benzylation

Q1: My N-benzylation reaction is slow or incomplete, even after extended reaction time. What could be the issue?

A1: Several factors can contribute to a sluggish or incomplete N-benzylation reaction:

  • Reagent Quality: Ensure the benzyl bromide is fresh and has not degraded. The purity of the starting (Morpholin-3-yl)methanol is also crucial.

  • Base Strength and Amount: Diisopropylethylamine (DIPEA) is a common choice. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents) to effectively scavenge the HBr formed during the reaction.

  • Solvent Purity: The presence of water in the acetonitrile can hinder the reaction. Use anhydrous solvent for best results.

  • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Q2: I am observing the formation of multiple spots on my TLC during the N-benzylation. What are the likely side products?

A2: The most common side product is the dibenzylated quaternary ammonium salt, which can form if the desired N-benzyl-(morpholin-3-yl)methanol acts as a nucleophile and reacts with another molecule of benzyl bromide. To minimize this:

  • Avoid a large excess of benzyl bromide.

  • Add the benzyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Step 2: Debenzylation (Hydrogenolysis)

Q3: The debenzylation reaction is not going to completion. How can I improve the efficiency?

A3: Incomplete debenzylation is a common issue and can be addressed by considering the following:

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is critical. Use a fresh batch of catalyst if possible. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for N-debenzylation.

  • Catalyst Loading: For lab-scale production, a higher catalyst loading (e.g., 10-20 mol%) may be necessary.

  • Hydrogen Pressure: While a hydrogen balloon is often sufficient for small-scale reactions, scaling up may require a positive pressure of hydrogen (e.g., using a Parr shaker) to ensure sufficient hydrogen is available in the solution.

  • Solvent: Methanol or ethanol are common solvents. Ensure they are of sufficient purity. The addition of a small amount of acid, such as acetic acid, can sometimes accelerate the reaction, but be cautious as it can affect the workup.

  • Stirring: Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen.

Q4: Filtering the Pd/C catalyst after the reaction is slow and difficult. How can I improve this process?

A4: Filtering Pd/C can be challenging due to its fine particle size. Here are some tips for a more efficient filtration:

  • Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or a similar filter aid. This creates a more porous filter bed and prevents the catalyst from clogging the filter paper.

  • Wet the Filter Pad: Pre-wet the Celite® pad with the reaction solvent before filtration.

  • Inert Atmosphere: After the reaction, purge the flask with an inert gas like nitrogen or argon before opening it to air to prevent the catalyst from becoming pyrophoric, especially when dry.

  • Solvent Choice for Washing: Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.

Step 3: Hydrochloride Salt Formation

Q5: My (Morpholin-3-yl)methanol hydrochloride is not crystallizing out of solution, or it is forming an oil. What should I do?

A5: Crystallization issues are common with amine hydrochloride salts. Here are some troubleshooting steps:

  • Solvent System: The choice of solvent is crucial. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as a mixture of ethanol and diethyl ether or isopropanol and diethyl ether. Add the HCl solution, and the salt should precipitate.

  • Anhydrous Conditions: The presence of water can prevent crystallization or lead to the formation of oils. Use anhydrous solvents and a solution of HCl in an anhydrous solvent (e.g., HCl in ethanol or diethyl ether).

  • Seeding: If you have a small amount of the crystalline product, adding a seed crystal can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.

  • Concentration: If the solution is too dilute, slowly evaporate the solvent until you observe turbidity, then cool the solution to induce crystallization.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the salt is insoluble, like diethyl ether or hexane) to a solution of the salt in a more polar solvent (like ethanol or methanol) until the solution becomes cloudy, then cool.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of (S)-(Morpholin-3-yl)methanol hydrochloride at different laboratory scales.

Table 1: N-Benzylation of (S)-(Morpholin-3-yl)methanol

Parameter1 g Scale10 g Scale50 g Scale
(S)-(Morpholin-3-yl)methanol1.0 g10.0 g50.0 g
Benzyl Bromide1.5 ml15.0 ml75.0 ml
DIPEA3.0 ml30.0 ml150.0 ml
Acetonitrile20 ml200 ml1000 ml
Reaction Time2-4 hours3-5 hours4-6 hours
TemperatureRoom Temp.Room Temp.Room Temp. (monitor for exotherm)
Typical Yield85-95%80-90%75-85%

Table 2: Debenzylation of N-Benzyl-(S)-(morpholin-3-yl)methanol

Parameter1 g Scale10 g Scale50 g Scale
N-Benzyl-(S)-(morpholin-3-yl)methanol1.0 g10.0 g50.0 g
10% Pd/C100 mg1.0 g5.0 g
Methanol20 ml200 ml1000 ml
Hydrogen SourceBalloonBalloon / Parr Shaker (10-50 psi)Parr Shaker (30-50 psi)
Reaction Time4-8 hours6-12 hours8-16 hours
TemperatureRoom Temp.Room Temp.Room Temp.
Typical Yield90-98%88-95%85-92%

Table 3: Hydrochloride Salt Formation

Parameter1 g Scale10 g Scale50 g Scale
(S)-(Morpholin-3-yl)methanol1.0 g10.0 g50.0 g
Ethanol (anhydrous)10 ml100 ml500 ml
2M HCl in Ethanol~4.5 ml~45 ml~225 ml
Diethyl Ether (anhydrous)20 ml200 ml1000 ml
Crystallization Time1-2 hours2-4 hours3-6 hours
Temperature0 °C0 °C0 °C
Typical Yield>95%>95%>95%

Detailed Experimental Protocols

Protocol 1: N-Benzylation of (S)-(Morpholin-3-yl)methanol (10 g Scale)
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(Morpholin-3-yl)methanol (10.0 g).

  • Add anhydrous acetonitrile (200 mL) and diisopropylethylamine (DIPEA, 30.0 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add benzyl bromide (15.0 mL) dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Benzyl-(S)-(morpholin-3-yl)methanol as an oil, which can be used in the next step without further purification.

Protocol 2: Debenzylation of N-Benzyl-(S)-(morpholin-3-yl)methanol (10 g Scale)
  • To a 500 mL flask suitable for hydrogenation, dissolve the crude N-Benzyl-(S)-(morpholin-3-yl)methanol (from the previous step, assuming ~10 g) in methanol (200 mL).

  • Carefully add 10% Palladium on carbon (1.0 g) to the solution under a stream of nitrogen.

  • Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or connecting to a hydrogenation apparatus). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake with methanol (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield (S)-(Morpholin-3-yl)methanol as an oil.

Debenzylation_Workup Debenzylation Workup A Reaction Mixture (Substrate, Pd/C, Methanol) B Purge with Nitrogen A->B C Filter through Celite® Pad B->C D Wash Pad with Methanol C->D E Combine Filtrates D->E F Concentrate under Reduced Pressure E->F G Crude (Morpholin-3-yl)methanol F->G

Caption: Workup procedure for the hydrogenolysis step.

Protocol 3: (S)-(Morpholin-3-yl)methanol Hydrochloride Salt Formation (10 g Scale)
  • Dissolve the crude (S)-(Morpholin-3-yl)methanol (assuming ~10 g) in anhydrous ethanol (100 mL) in a 500 mL Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of HCl in ethanol dropwise with stirring until the pH of the solution is acidic (test with pH paper). Approximately 45 mL will be needed.

  • A white precipitate should begin to form. Continue stirring at 0 °C for 1 hour.

  • Slowly add anhydrous diethyl ether (200 mL) to the cold suspension with stirring to further precipitate the product.

  • Continue to stir the mixture at 0 °C for another hour.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to obtain (S)-(Morpholin-3-yl)methanol hydrochloride.

This technical support center provides a foundational guide for the laboratory scale-up of (Morpholin-3-yl)methanol hydrochloride synthesis. Researchers should always perform a thorough safety assessment before conducting any chemical reaction and adapt these protocols as necessary based on their specific laboratory conditions and observations.

Validation & Comparative

Comparative analysis of synthetic routes to substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse substituted morpholines is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of several key synthetic strategies, highlighting their mechanisms, scope, and experimental considerations.

Key Synthetic Strategies at a Glance

A variety of synthetic methodologies have been developed to construct the morpholine ring system. These can be broadly categorized into classical cyclization methods and more modern multicomponent and catalytic approaches. This guide will focus on four prominent strategies: Palladium-Catalyzed Intramolecular Carboamination, Multicomponent Ugi Reaction followed by Cyclization, Copper-Catalyzed Three-Component Reaction, and Photocatalytic Diastereoselective Annulation.

Synthetic RouteKey FeaturesSubstituent PatternYieldsDiastereoselectivity
Palladium-Catalyzed Carboamination Four-step synthesis from enantiopure amino alcohols; key Pd-catalyzed carboamination.[1]cis-3,5-disubstituted, 2,3-disubstituted, 2,5-disubstituted, fused bicyclic.[1]Moderate to good (46-66%).[1]High (>20:1 dr).[1]
Multicomponent Ugi/SN2 Cyclization De novo assembly from an amine, α-halo aldehyde/ketone, isocyanide, and azide.[2]3,3-disubstituted.[2]Moderate to good (up to 68% for the cyclization step).[2]Not applicable (forms a quaternary center).
Copper-Catalyzed Three-Component Reaction One-pot synthesis from amino alcohols, aldehydes, and diazomalonates.[3]Highly substituted, unprotected morpholines.[3]Moderate (41-46% for some examples).[3]Low, but can be improved by post-synthetic epimerization.[3]
Photocatalytic Diastereoselective Annulation Direct synthesis from readily available starting materials using a visible-light photocatalyst.[4]2-Aryl substituted, including tri- and tetra-substituted morpholines.[4]High.[4]High.[4]

In-Depth Analysis of Synthetic Routes

Palladium-Catalyzed Intramolecular Carboamination

This strategy provides a concise and stereocontrolled route to a variety of substituted morpholines, particularly cis-3,5-disubstituted derivatives, which are challenging to access through other methods.[1] The synthesis commences from readily available enantiopure amino alcohols and proceeds through a four-step sequence, with the key transformation being a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative with an aryl or alkenyl halide.[1]

Logical Workflow for Palladium-Catalyzed Carboamination:

G cluster_0 Substrate Synthesis cluster_1 Key Cyclization Step start N-Boc Amino Alcohol step1 O-Allylation start->step1 NaH, Allyl Bromide step2 Boc Deprotection step1->step2 step3 N-Arylation step2->step3 Pd-catalyst substrate O-Allyl Ethanolamine Derivative step3->substrate cyclization Pd-Catalyzed Carboamination substrate->cyclization Pd(OAc)2, P(2-furyl)3, NaOtBu, Aryl/Alkenyl Bromide product Substituted Morpholine cyclization->product

Caption: Workflow for the synthesis of substituted morpholines via Pd-catalyzed carboamination.

Experimental Protocol: A representative procedure for the key Pd-catalyzed carboamination step is as follows: A Schlenk tube is charged with Pd(OAc)₂, P(2-furyl)₃, and NaOtBu under a nitrogen atmosphere.[1] The aryl bromide and a solution of the O-allyl ethanolamine substrate in toluene are then added.[1] The reaction mixture is heated, and after cooling, it is worked up and purified by chromatography to yield the desired substituted morpholine.[1]

Multicomponent Ugi Reaction followed by Intramolecular SN2 Cyclization

This de novo approach offers a rapid and versatile route to highly substituted morpholines by leveraging the power of multicomponent reactions (MCRs).[2] The strategy involves a Ugi tetrazole reaction between an amine, an α-halo aldehyde or ketone, an isocyanide, and an azide source, followed by an intramolecular SN2 cyclization to form the morpholine ring.[2] This method is particularly adept at producing 3,3-disubstituted morpholines.[2]

Logical Workflow for Ugi/SN2 Cyclization Route:

G cluster_0 Multicomponent Reaction cluster_1 Cyclization amine Amine ugi Ugi Tetrazole Reaction amine->ugi carbonyl α-Halo Aldehyde/Ketone carbonyl->ugi isocyanide Isocyanide isocyanide->ugi azide TMSN3 azide->ugi ugi_product Ugi Adduct ugi->ugi_product cyclization Intramolecular SN2 Cyclization ugi_product->cyclization NaH, CH3CN product 3,3-Disubstituted Morpholine cyclization->product

Caption: De novo synthesis of morpholines via a multicomponent Ugi reaction and subsequent cyclization.

Experimental Protocol: The Ugi reaction is typically performed by combining the amine, α-halo aldehyde or ketone, isocyanide, and trimethylsilyl azide (TMSN₃) in methanol.[2] After the reaction is complete, the intermediate Ugi adduct can be isolated. For the cyclization step, the isolated adduct is treated with a base such as sodium hydride (NaH) in a solvent like acetonitrile to afford the 3,3-disubstituted morpholine.[2]

Copper-Catalyzed Three-Component Synthesis

This method provides an efficient pathway to unprotected, highly substituted morpholines through a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[3] This approach is notable for its use of readily available starting materials and its ability to generate morpholines with diverse substitution patterns.[3] Although the initial diastereoselectivity may be low for chiral substrates, it can be enhanced through post-synthetic light-mediated epimerization.[3]

Logical Workflow for Copper-Catalyzed Three-Component Synthesis:

G cluster_0 Three-Component Reaction amino_alcohol Amino Alcohol reaction Copper-Catalyzed Three-Component Reaction amino_alcohol->reaction aldehyde Aldehyde aldehyde->reaction diazo Diazomalonate diazo->reaction product Highly Substituted Morpholine reaction->product

Caption: One-pot synthesis of highly substituted morpholines via a copper-catalyzed reaction.

Experimental Protocol: In a typical procedure, the amino alcohol, aldehyde, and diazomalonate are combined in a suitable solvent in the presence of a copper catalyst. The reaction is then heated to the optimal temperature.[3] After the reaction is complete, the mixture is cooled and purified, often by column chromatography, to yield the unprotected, highly substituted morpholine product.[3]

Photocatalytic Diastereoselective Annulation

A modern and efficient approach for the synthesis of substituted 2-aryl morpholines involves a photocatalytic, diastereoselective annulation strategy.[4] This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity directly from readily available starting materials.[4] A key advantage of this method is its ability to access diverse substitution patterns, including challenging tri- and tetra-substituted morpholines, without the need for pre-functionalized or protected reagents.[4]

Logical Workflow for Photocatalytic Annulation:

G cluster_0 Photocatalytic Reaction starting_materials Readily Available Starting Materials reaction Photocatalytic Diastereoselective Annulation starting_materials->reaction catalysts Visible-Light Photocatalyst Lewis Acid Brønsted Acid catalysts->reaction product Substituted 2-Aryl Morpholine reaction->product

Caption: Synthesis of 2-aryl morpholines via a photocatalytic diastereoselective annulation.

Comparative Analysis and Conclusion

The choice of synthetic route for a particular substituted morpholine will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.

  • The Palladium-Catalyzed Carboamination is an excellent choice for accessing stereochemically defined cis-3,5-disubstituted morpholines from chiral amino alcohols.[1] Its main drawback is the multi-step nature of the substrate synthesis.

  • The Multicomponent Ugi Reaction followed by SN2 Cyclization offers a rapid and convergent approach to highly substituted morpholines, especially those with a quaternary center at the 3-position.[2] The diversity of commercially available starting materials for MCRs makes this an attractive route for generating compound libraries.

  • The Copper-Catalyzed Three-Component Synthesis is a practical method for producing unprotected, highly substituted morpholines in a single step from simple precursors.[3] While the initial diastereoselectivity can be low, the potential for subsequent epimerization adds to its utility.[3]

  • The Photocatalytic Diastereoselective Annulation represents a state-of-the-art method for synthesizing 2-aryl morpholines with high efficiency and stereocontrol, avoiding the need for extensive protecting group manipulations.[4]

References

Validating the Purity of (Morpholin-3-yl)methanol Hydrochloride via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of (Morpholin-3-yl)methanol hydrochloride, a key building block in pharmaceutical synthesis. This document outlines experimental protocols, presents comparative data, and discusses potential impurities.

(Morpholin-3-yl)methanol hydrochloride is a chiral molecule widely used in the synthesis of more complex pharmaceutical compounds. Its hydrochloride salt form enhances stability and solubility. Given its role as a precursor, rigorous purity assessment is crucial to guarantee the quality and safety of the final active pharmaceutical ingredient (API). NMR spectroscopy stands out as a powerful, non-destructive analytical technique for both qualitative and quantitative analysis of this compound.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of organic compounds. The following protocol outlines the steps for validating the purity of (Morpholin-3-yl)methanol hydrochloride.

Materials and Equipment:

  • (Morpholin-3-yl)methanol hydrochloride sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (400 MHz or higher recommended)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the (Morpholin-3-yl)methanol hydrochloride sample.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent in a volumetric flask.

  • NMR Data Acquisition:

    • Transfer a precise volume of the prepared solution into an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery of all relevant protons, which is critical for accurate quantification.

  • Data Processing and Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the analyte ((Morpholin-3-yl)methanol hydrochloride) and the internal standard.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / W_sample) * (W_IS / M_IS) * P_IS

    Where:

    • I_sample = Integral of a characteristic signal of the analyte

    • N_sample = Number of protons corresponding to the integrated analyte signal

    • I_IS = Integral of a characteristic signal of the internal standard

    • N_IS = Number of protons corresponding to the integrated internal standard signal

    • M_sample = Molar mass of the analyte

    • W_sample = Weight of the analyte

    • M_IS = Molar mass of the internal standard

    • W_IS = Weight of the internal standard

    • P_IS = Purity of the internal standard

NMR Data Comparison

The following tables provide a comparison of expected ¹H and ¹³C NMR chemical shifts for (Morpholin-3-yl)methanol hydrochloride against those of potential impurities. The expected shifts for the target compound are estimated based on data from structurally similar molecules.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonsExpected Chemical Shift (ppm)Multiplicity
(Morpholin-3-yl)methanol hydrochloride -CH₂OH~3.5 - 3.7m
Morpholine Ring Protons~2.7 - 4.0m
NHBroad singlet-
OHBroad singlet-
N-Ethylmorpholine (Impurity)-CH₂- (ethyl)~2.4q
-CH₃ (ethyl)~1.1t
Morpholine Ring Protons~2.5, ~3.7m
Ethylenediamine (Impurity)-CH₂-~2.7s
-NH₂Broad singlet-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonExpected Chemical Shift (ppm)
(Morpholin-3-yl)methanol hydrochloride -CH₂OH~65
C3 (morpholine)~55
C2, C5, C6 (morpholine)~45, ~67, ~70
N-Ethylmorpholine (Impurity)-CH₂- (ethyl)~52
-CH₃ (ethyl)~12
C2, C6 (morpholine)~54
C3, C5 (morpholine)~67
Ethylenediamine (Impurity)-CH₂-~45

Potential Impurities and Their Origin

Impurities in (Morpholin-3-yl)methanol hydrochloride can arise from the synthetic route. Common synthetic pathways may lead to the following impurities:

  • N-Ethylmorpholine: Can be a byproduct in syntheses involving ethanol or ethylating agents.

  • Ethylenediamine: May be present as a starting material or a byproduct in certain synthetic routes to the morpholine ring.

  • Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials could be present.

The presence of these impurities can be readily detected by their characteristic signals in the ¹H and ¹³C NMR spectra, as outlined in the tables above.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of (Morpholin-3-yl)methanol hydrochloride using NMR spectroscopy.

G Workflow for NMR Purity Validation A Sample and Internal Standard Weighing B Dissolution in Deuterated Solvent A->B C NMR Spectrum Acquisition (¹H and ¹³C) B->C D Data Processing and Integration C->D E Identification of Characteristic Signals D->E F Comparison with Reference Data E->F G Identification of Impurity Signals E->G H Quantitative Analysis (qNMR) F->H G->H I Purity Determination H->I J Acceptance/Rejection of Batch I->J

Caption: A flowchart outlining the key steps in the NMR-based purity validation process.

Conclusion

NMR spectroscopy, particularly quantitative ¹H NMR, provides a robust and reliable method for determining the purity of (Morpholin-3-yl)methanol hydrochloride. By comparing the acquired NMR data with reference values and being cognizant of potential process-related impurities, researchers can confidently assess the quality of this critical pharmaceutical intermediate. The detailed protocol and comparative data presented in this guide serve as a valuable resource for ensuring the integrity of drug development and manufacturing processes.

Comparing biological activity of (R) vs (S) enantiomers of morpholin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of (R)- and (S)-enantiomers of morpholin-3-ylmethanol reveals distinct pharmacological profiles, primarily influenced by their stereochemistry. While direct comparative studies on the parent compounds are limited, the differential activities of their derivatives in various therapeutic areas underscore the importance of chiral specificity. This guide provides an objective comparison based on available data for key derivatives, offering insights for researchers and drug development professionals.

Stereoisomers of Morpholin-3-ylmethanol

Morpholin-3-ylmethanol possesses a chiral center at the C3 position, giving rise to two enantiomers: (R)-morpholin-3-ylmethanol and (S)-morpholin-3-ylmethanol. This stereochemical difference is fundamental to their interaction with chiral biological targets such as enzymes and receptors, leading to varied pharmacological effects.

Comparative Biological Activities

The biological activities of the enantiomers are most evident in their roles as building blocks for more complex pharmaceutical agents.

(R)-Morpholin-3-ylmethanol Derivatives: Focus on mTOR Inhibition

Derivatives of (R)-morpholin-3-ylmethanol have been prominently investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and proliferation. For several pairs of synthesized enantiomeric mTOR inhibitors, the (R)-enantiomer has consistently demonstrated higher binding affinity and inhibitory activity.[1] This stereospecificity is critical for the development of potent and selective anticancer agents.

(S)-Morpholin-3-ylmethanol Derivatives: Neurological and Other Applications

(S)-morpholin-3-ylmethanol serves as a key intermediate in the synthesis of various pharmaceuticals, notably those targeting the central nervous system.[2] It is a building block for serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used in the treatment of depression and other mood disorders.[2] Additionally, research has suggested potential antimicrobial and cytotoxic properties for (S)-morpholin-3-ylmethanol and its derivatives, indicating a broader therapeutic potential.[2]

Quantitative Data Summary

The following table summarizes the differential applications and observed activities of the derivatives of each enantiomer.

Feature(R)-Morpholin-3-ylmethanol Derivatives(S)-Morpholin-3-ylmethanol Derivatives
Primary Therapeutic Area OncologyCentral Nervous System Disorders
Key Molecular Target mTOR (mammalian Target of Rapamycin)Serotonin and Norepinephrine Transporters
Observed Biological Activity Potent and selective mTOR inhibitionSerotonin-norepinephrine reuptake inhibition, potential antimicrobial and cytotoxic activities
Significance of Stereochemistry The (R)-configuration is consistently associated with higher binding affinity to mTOR.[1]The (S)-configuration is crucial for the desired activity in specific CNS-targeting drugs.[2]

Experimental Protocols

Below is a representative methodology for assessing the inhibitory activity of a chiral morpholine derivative against a target kinase, such as mTOR.

Kinase Inhibition Assay (Example Protocol)

  • Reagents and Materials:

    • Recombinant human mTOR kinase domain

    • (R)- and (S)-enantiomers of the test compound

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., a fusion protein like GST-p70S6K)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ³³P-γ-ATP (radiolabeled ATP)

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, substrate peptide, and the respective enantiomer of the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a solution like 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated ³³P-γ-ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer by fitting the data to a dose-response curve.

Signaling Pathway

The diagram below illustrates a simplified mTOR signaling pathway, a key target for derivatives of (R)-morpholin-3-ylmethanol.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 ((R)-morpholin-3-ylmethanol derivative target) Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->_4EBP1 phosphorylates (inhibits inhibition) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits

Caption: Simplified mTOR signaling pathway targeted by (R)-morpholin-3-ylmethanol derivatives.

References

Comparative Guide to the Structure-Activity Relationship of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry. Its advantageous physicochemical properties, including metabolic stability and aqueous solubility, have established it as a "privileged structure" in drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across three key therapeutic areas: oncology, infectious diseases, and neurology. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for the rational design and development of novel morpholine-containing therapeutic agents.

Anticancer Activity: Gefitinib and Analogs as EGFR Inhibitors

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways. The morpholine moiety in gefitinib is crucial for its activity, primarily by enhancing its pharmacokinetic properties. The following sections compare the inhibitory activities of gefitinib and its 1,2,3-triazole derivatives against various lung cancer cell lines.

Quantitative SAR Data: Gefitinib Derivatives

The inhibitory effects of a series of gefitinib-1,2,3-triazole derivatives on the viability of EGFR wild-type lung cancer cell lines (NCI-H1299, A549, and NCI-H1437) were evaluated. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of structural modifications on anticancer potency.[1]

CompoundR GroupNCI-H1299 IC50 (μM)A549 IC50 (μM)NCI-H1437 IC50 (μM)
Gefitinib -14.23 ± 0.0820.44 ± 1.4315.11 ± 0.05
4b 4-Fluorophenyl4.42 ± 0.243.94 ± 0.011.56 ± 0.06
4c 4-Chlorophenyl4.60 ± 0.184.00 ± 0.083.51 ± 0.05

SAR Analysis: The data indicates that the introduction of a 1,2,3-triazole ring linked to a substituted phenyl group at the para-position of the aniline moiety of gefitinib can significantly enhance its antiproliferative activity against EGFR wild-type lung cancer cells. Specifically, the presence of a 4-fluorophenyl (compound 4b ) or a 4-chlorophenyl (compound 4c ) group leads to a notable decrease in the IC50 values compared to the parent compound, gefitinib. This suggests that these substitutions are favorable for the observed anticancer activity.

Experimental Protocol: Cell Viability Assay (CCK-8)

The cell inhibitory effects of the gefitinib derivatives were determined using the Cell Counting Kit-8 (CCK-8) assay.[1]

  • Cell Seeding: Lung cancer cells (NCI-H1299, NCI-H1437, and A549) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and gefitinib as a positive control.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: After incubation, 10 μL of CCK-8 solution was added to each well, and the plates were further incubated for 2 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Signaling Pathway: EGFR and Downstream PI3K/Akt/mTOR Pathway

Gefitinib and its analogs inhibit the tyrosine kinase activity of EGFR, thereby blocking the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.

EGFR_PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Gefitinib Gefitinib Analogs Gefitinib->EGFR Inhibits

EGFR Signaling and PI3K/Akt/mTOR Pathway Inhibition.

Antibacterial Activity: Linezolid and Analogs

Linezolid, the first clinically approved oxazolidinone antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The morpholine ring in linezolid is a key contributor to its antibacterial activity and favorable pharmacokinetic profile. This section compares the antibacterial activity of linezolid with its conjugates against Gram-positive bacteria.

Quantitative SAR Data: Linezolid Conjugates

The antibacterial activity of a series of linezolid conjugates was evaluated against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate the potency of these derivatives.[2]

CompoundS. aureus MIC (μM)
Linezolid ---5.929
5a HHH9.336
5b FHH9.583
5d NO₂HH4.5

SAR Analysis: The data reveals that modifications to the linezolid scaffold can influence its antibacterial potency. Attaching an aroyl fragment to the linezolid core can modulate its activity. Notably, the introduction of an electron-withdrawing group, such as a nitro group at the para-position of the benzoyl substituent (compound 5d ), resulted in a lower MIC value compared to linezolid, indicating enhanced activity against S. aureus.[2] Conversely, unsubstituted (compound 5a ) or fluoro-substituted (compound 5b ) benzoyl derivatives showed slightly reduced activity.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method.[2]

  • Preparation of Inoculum: A bacterial suspension was prepared and adjusted to a concentration of approximately 2.5–3 × 10⁴ cells/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds and linezolid were serially diluted in a 96-well microplate.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The microplates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid and its analogs exert their antibacterial effect by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.

Linezolid_MoA cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S_IC 70S Initiation Complex (fMet-tRNA + mRNA + 30S + 50S) 50S->70S_IC Prevents Formation 30S 30S Subunit Protein_Synthesis Protein Synthesis 70S_IC->Protein_Synthesis Linezolid Linezolid Analogs Linezolid->50S Binds to 23S rRNA Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Mechanism of Action of Linezolid Analogs.

Antidepressant Activity: Reboxetine and Analogs as Norepinephrine Reuptake Inhibitors

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression. The morpholine ring is an integral part of its pharmacophore. This section explores the SAR of reboxetine analogs, focusing on their stereochemistry and substitutions on the aryl and aryloxy rings, which significantly influence their potency and selectivity as monoamine reuptake inhibitors.[3]

Quantitative SAR Data: Reboxetine Analogs

The inhibitory activity of single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives on serotonin and norepinephrine reuptake was determined.[3]

CompoundStereochemistryRSerotonin Reuptake IC50 (nM)Norepinephrine Reuptake IC50 (nM)
(SS)-5a SSH1.31.1
(RR)-5a RRH1000250
(SS)-8 SS2-MeO1.80.8
(RR)-8 RR2-MeO>1000180
(SS)-9 SS3-MeO1.21.0
(RR)-9 RR3-MeO>1000200
(SS)-10 SS4-MeO0.53.0
(RR)-10 RR4-MeO1000500

SAR Analysis: The data clearly demonstrates that the stereochemistry at the 2-position of the morpholine ring and the benzylic carbon is critical for activity. The (SS)-enantiomers are significantly more potent inhibitors of both serotonin and norepinephrine reuptake compared to their (RR)-counterparts.[3] Substitution on the phenoxy ring also modulates activity and selectivity. For instance, a 4-methoxy substitution in the (SS)-series (compound (SS)-10 ) enhances serotonin reuptake inhibition while slightly decreasing norepinephrine reuptake inhibition, leading to a more balanced dual-acting profile.[3] In contrast, a 2-methoxy substitution (compound (SS)-8 ) maintains high potency for both transporters.[3]

Experimental Protocol: Norepinephrine Reuptake Inhibition Assay

The ability of the compounds to inhibit norepinephrine reuptake was assessed using a radioligand uptake assay in cells expressing the human norepinephrine transporter (hNET).

  • Cell Culture: Cells stably expressing hNET are cultured to confluence in appropriate plates.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds.

  • Radioligand Addition: [³H]Norepinephrine is added to initiate the uptake.

  • Incubation: The cells are incubated for a specific time to allow for transporter-mediated uptake of the radioligand.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Reboxetine and its analogs block the norepinephrine transporter (NET) on the presynaptic neuron, leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced neurotransmission.

NRI_MoA cluster_synapse Synaptic Cleft NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptors Postsynaptic Receptors NE->Receptors Binds Presynaptic Presynaptic Neuron Presynaptic->NE Release Postsynaptic Postsynaptic Neuron Signal Enhanced Neurotransmission Postsynaptic->Signal Reboxetine Reboxetine Analogs Reboxetine->NET Blocks Receptors->Postsynaptic

Mechanism of Norepinephrine Reuptake Inhibition.

Conclusion

This comparative guide underscores the versatility of the morpholine scaffold in designing potent and selective modulators of diverse biological targets. The provided quantitative SAR data for anticancer, antibacterial, and antidepressant morpholine derivatives, along with detailed experimental protocols and visual representations of their mechanisms of action, offer a valuable framework for researchers in the field of drug discovery. A thorough understanding of these structure-activity relationships is paramount for the future development of novel and improved morpholine-based therapeutics.

References

Unambiguous Structure Confirmation of Morpholine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive protocol for X-ray crystallography, the gold standard for absolute structure elucidation of novel morpholine derivatives, and compares its performance against alternative analytical techniques.

Morpholine and its derivatives are key pharmacophores in medicinal chemistry. Their structural confirmation is a critical step in the drug discovery and development pipeline. While various analytical methods can provide structural information, single-crystal X-ray diffraction offers unparalleled, unambiguous determination of the complete molecular structure, including stereochemistry and solid-state conformation.

The Gold Standard: X-ray Crystallography Protocol

Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise atomic arrangement can be determined. The following protocol outlines the key steps for the structural determination of a morpholine derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol is based on the successful structure determination of 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone[1].

  • Crystal Growth (Crystallization):

    • Dissolve the purified morpholine derivative in a suitable solvent (e.g., methanol) to near-saturation.

    • Employ slow evaporation of the solvent at room temperature to allow for the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions). Alternative methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Collect X-ray diffraction data using a suitable diffractometer (e.g., an Xcalibur, Eos diffractometer).

    • Maintain the crystal at a constant temperature (e.g., 293.15 K) during data collection to minimize thermal vibrations.

    • The instrument directs a beam of monochromatic X-rays onto the crystal, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods. Software such as OLEX2 can be used for this purpose[1].

    • Refine the structural model using a least-squares minimization program (e.g., SHELXL)[1]. This process involves adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Data Analysis and Visualization:

    • Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

    • Generate graphical representations of the molecule (e.g., ORTEP diagrams) to visualize its three-dimensional structure.

G Figure 1: X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Figure 1: X-ray Crystallography Workflow

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is definitive, other techniques provide complementary information and may be more suitable in certain scenarios. The following tables compare the key performance indicators of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural analysis of morpholine derivatives.

Table 1: Comparison of Analytical Techniques for Structural Confirmation

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packingConnectivity, 2D structure, dynamic information in solution, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample State Solid (single crystal)SolutionSolid, liquid, or gas
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Destructive? NoNoYes (in some modes)
Key Advantage Unambiguous structure determination[2]Provides data on solution-state conformation and dynamics[3]High sensitivity and ability to analyze complex mixtures[4]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain[2]Can be complex for large molecules; lower resolution than XRD[5]Does not provide 3D structural information directly

Table 2: Quantitative Performance Metrics

ParameterX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)High-Resolution MS (HRMS)
Resolution Atomic (typically <1 Å)Lower than XRD, provides through-bond and through-space correlationsHigh mass accuracy (typically <5 ppm)
Typical Experiment Time Hours to days (including crystal growth)Minutes to hours per experimentMinutes
Sensitivity Milligram to microgram (crystal size dependent)MilligramPicogram to nanogram
Molecular Weight Limit No theoretical limit for small moleculesPractical limit for complex structuresWide range, suitable for small molecules

Logical Relationships in Structural Elucidation

The choice of analytical technique often depends on the specific research question and the stage of the investigation. The following diagram illustrates the logical relationships and typical workflow for the structural characterization of a novel morpholine derivative.

G Figure 2: Logical Relationships in Structure Elucidation Synthesis New Morpholine Derivative Synthesized MS Mass Spectrometry (Confirmation of MW) Synthesis->MS Initial Check NMR NMR Spectroscopy (2D Structure Proposal) MS->NMR Proceed if MW correct XRD X-ray Crystallography (Absolute Structure) NMR->XRD For unambiguous confirmation Final Confirmed Structure NMR->Final If crystal not available (structure proposed) XRD->Final Definitive Proof

References

Morpholine vs. Thiomorpholine: A Comparative Study of Bioactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholine and its bioisosteric analogue, thiomorpholine, are two of the most prevalent heterocyclic scaffolds in medicinal chemistry. Their presence in a wide array of clinically successful drugs has cemented their status as "privileged structures." The substitution of the oxygen atom in morpholine with sulfur in thiomorpholine subtly alters the physicochemical properties of the ring, including its size, lipophilicity, hydrogen bonding capacity, and metabolic stability. These differences can have profound impacts on the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the bioactivity of morpholine and thiomorpholine derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

Comparative Bioactivity Data

The following tables summarize quantitative data from studies that have directly compared the bioactivity of morpholine and thiomorpholine analogues, as well as showcase representative examples of their individual activities.

Anticancer Activity

The morpholine moiety is a common feature in a number of anticancer agents, including the dual PI3K/mTOR inhibitor, PKI-587. The replacement of morpholine with thiomorpholine can influence the potency and selectivity of these compounds.

Compound SeriesMorpholine DerivativeCancer Cell LineIC50 (µM)Thiomorpholine DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolyl-Hydrazones4-(4-{[2-(4-(4-methylphenyl)thiazol-2-yl)hydrazono]methyl}phenyl)morpholineA549 (Lung)Not Reported4-(4-{[2-(4-(4-methylphenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholineA549 (Lung)3.72[1]
Thiazolo[3,2-a]pyrimidin-5-onesDerivative 37a (contains morpholine)PI3Kα120Derivative 38b (contains thiomorpholine)PI3Kα151[2]
Antimicrobial Activity

Both morpholine and thiomorpholine scaffolds have been incorporated into various antimicrobial agents. The choice of the heterocycle can significantly impact the minimum inhibitory concentration (MIC) against different pathogens.

Compound SeriesMorpholine DerivativeTarget OrganismMIC (µg/mL)Thiomorpholine DerivativeTarget OrganismMIC (µg/mL)Reference
2-(Thiophen-2-yl) dihydroquinolinesCompound 26aM. tuberculosis H37Rv6.25Compound 26bM. tuberculosis H37Rv25[2]
Schiff basesSchiff base of MorpholineM. smegmatis>500Schiff base 7c of ThiomorpholineM. smegmatis7.81[2]
β-lactam derivativesβ-lactam of MorpholineM. smegmatis>500β-lactam 9b of ThiomorpholineM. smegmatis15.62[2]

Signaling Pathway: PI3K/Akt/mTOR

Many morpholine- and thiomorpholine-containing compounds exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a frequently dysregulated pathway in cancer and a primary target for many of these heterocyclic derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP2 dephosphorylates Akt Akt PDK1->Akt phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Growth Cell Growth & Protein Synthesis S6K->Growth _4EBP1->Growth Morpholine_Thiomorpholine Morpholine/Thiomorpholine Inhibitors Morpholine_Thiomorpholine->PI3K inhibit Morpholine_Thiomorpholine->mTORC1 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflows

The determination of bioactivity is a critical step in drug discovery. The following diagram illustrates a generalized workflow for screening compounds for anticancer and antimicrobial activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_followup Follow-up Studies Synthesis Synthesis of Morpholine & Thiomorpholine Derivatives Primary_Screening Primary Screening (e.g., Single High Concentration) Synthesis->Primary_Screening Dose_Response Dose-Response Assay (e.g., MTT, MIC) Primary_Screening->Dose_Response Active Compounds Data_Analysis Data Analysis (IC50 / MIC Determination) Dose_Response->Data_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Data_Analysis->Mechanism_of_Action Potent Compounds In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo

References

A Comparative Guide to Confirming Protein-Ligand Binding of Morpholine Compounds: SPR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of small molecules, such as those containing a morpholine scaffold, to their protein targets is a critical step in the drug discovery pipeline. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with two common alternative techniques: Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technology for your research needs.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility and metabolic stability. Validating the physical interaction between these compounds and their target proteins is essential for establishing a mechanism of action and guiding lead optimization. Surface Plasmon Resonance (SPR) is a widely adopted, label-free technology for real-time monitoring of biomolecular interactions.[1] However, alternative methods such as Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) offer distinct advantages and provide complementary information.

Quantitative Data Comparison

The following table summarizes representative quantitative data obtained from the three techniques for the interaction of small molecule inhibitors with protein kinases, a common target class for morpholine-containing drugs. While the specific compounds are not morpholine-based, the data illustrates the typical outputs and comparative performance of each method.

TechniqueParameterValueReference Compound/Target
SPR KD (dissociation constant) 5.94 ± 0.79 nMatRA / CRABP2
ka (association rate) 6.92 x 105 M-1s-1atRA / CRABP2
kd (dissociation rate) 4.01 x 10-3 s-1atRA / CRABP2
BLI KD (dissociation constant) 540 ± 230 nMATP / rP2X7
ka (association rate) 9.4 ± 2.4 x 104 M-1s-1ATP / rP2X7
kd (dissociation rate) 5.1 ± 2.5 x 10-2 s-1ATP / rP2X7
ITC KD (dissociation constant) ~3.1 µM (derived from IC50)TH-Z827 / KRAS(G12D)
n (stoichiometry) 1.1 (representative)Small Molecule / Enzyme
ΔH (enthalpy change) -10.5 kcal/mol (representative)Small Molecule / Enzyme
-TΔS (entropy change) 2.5 kcal/mol (representative)Small Molecule / Enzyme

Principles and Workflow Comparison

The fundamental principles and experimental workflows of SPR, BLI, and ITC differ significantly, influencing their suitability for various applications.

G cluster_SPR Surface Plasmon Resonance (SPR) cluster_BLI Bio-Layer Interferometry (BLI) cluster_ITC Isothermal Titration Calorimetry (ITC) spr_start Immobilize Ligand (Protein) on Sensor Chip spr_analyte Inject Analyte (Morpholine Compound) over surface spr_start->spr_analyte spr_detect Detect Change in Refractive Index (Resonance Angle Shift) spr_analyte->spr_detect spr_data Generate Sensorgram (Response vs. Time) spr_detect->spr_data spr_end Calculate ka, kd, KD spr_data->spr_end bli_start Immobilize Ligand (Protein) on Biosensor Tip bli_analyte Dip Biosensor into Analyte Solution (Morpholine Compound) bli_start->bli_analyte bli_detect Detect Wavelength Shift in Reflected Light (Interference Pattern) bli_analyte->bli_detect bli_data Generate Sensorgram (Response vs. Time) bli_detect->bli_data bli_end Calculate ka, kd, KD bli_data->bli_end itc_start Load Ligand (Protein) into Sample Cell itc_analyte Titrate Analyte (Morpholine Compound) into Sample Cell itc_start->itc_analyte itc_detect Measure Heat Change (Released or Absorbed) upon binding itc_analyte->itc_detect itc_data Generate Titration Curve (Heat vs. Molar Ratio) itc_detect->itc_data itc_end Calculate KD, n, ΔH, ΔS itc_data->itc_end

Figure 1: Comparative experimental workflows of SPR, BLI, and ITC.

Signaling Pathway of a Morpholine-Containing Drug: Gefitinib

To provide a biological context, the following diagram illustrates the signaling pathway of Gefitinib, an EGFR inhibitor containing a morpholine moiety, used in the treatment of non-small cell lung cancer.[2][3][4][5][6][7][8][9]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gefitinib cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MEK/ERK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Morpholine Compound) Gefitinib->EGFR Competitively Inhibits ATP Binding ATP ATP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: EGFR signaling pathway inhibited by the morpholine-containing drug Gefitinib.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[1]

1. Ligand Immobilization:

  • Surface Preparation: Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
  • Ligand Injection: Inject the purified protein (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (typically 3000-5000 RU for small molecule analysis).
  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to block any remaining active esters on the surface.

2. Analyte Binding Analysis:

  • Sample Preparation: Prepare a dilution series of the morpholine compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
  • Injection: Inject the analyte solutions over the ligand-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min). Start with a low concentration and proceed to higher concentrations.
  • Association and Dissociation: Monitor the binding (association phase) during the injection and the unbinding (dissociation phase) during the subsequent flow of running buffer.
  • Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt buffer) to remove the bound analyte before the next injection.

3. Data Analysis:

  • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Bio-Layer Interferometry (BLI)

BLI measures the interference pattern of white light reflected from the surface of a biosensor tip, which changes as molecules bind to the immobilized ligand.[7][10]

1. Ligand Immobilization:

  • Hydration: Hydrate streptavidin (SA) biosensors in the assay buffer for at least 10 minutes.
  • Loading: Immerse the hydrated biosensors in a solution of the biotinylated protein (ligand) to achieve a stable baseline.

2. Analyte Binding Analysis:

  • Baseline: Establish a baseline by dipping the ligand-coated biosensors into wells containing assay buffer.
  • Association: Move the biosensors to wells containing a dilution series of the morpholine compound (analyte) and record the association for a defined period.
  • Dissociation: Transfer the biosensors back to the baseline buffer wells and monitor the dissociation.

3. Data Analysis:

  • Reference subtract the data using a reference biosensor (coated with a non-relevant protein or no protein).
  • Align the sensorgrams to the baseline and dissociation steps.
  • Globally fit the association and dissociation curves to a 1:1 binding model to obtain ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13]

1. Sample Preparation:

  • Protein and Ligand: Prepare the purified protein and the morpholine compound in the same, extensively dialyzed buffer to minimize heats of dilution. Degas both solutions before use.
  • Concentrations: The protein concentration in the sample cell is typically in the range of 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher.

2. Experimental Setup:

  • Loading: Load the protein solution into the sample cell and the morpholine compound solution into the injection syringe.
  • Equilibration: Allow the system to thermally equilibrate at the desired temperature.

3. Titration:

  • Perform a series of small, sequential injections of the ligand into the protein solution.
  • Measure the heat change after each injection until the binding sites on the protein are saturated.
  • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

4. Data Analysis:

  • Integrate the heat flow peaks for each injection.
  • Subtract the heat of dilution from the binding heats.
  • Plot the corrected heat per injection against the molar ratio of ligand to protein.
  • Fit the resulting isotherm to a suitable binding model to determine the equilibrium dissociation constant (KD), stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Conclusion

The choice between SPR, BLI, and ITC for confirming the binding of morpholine compounds to a protein target depends on the specific experimental goals.

  • SPR is considered the gold standard for detailed kinetic and affinity characterization, offering high sensitivity and providing both on- and off-rates.[3]

  • BLI is a higher-throughput alternative to SPR, particularly well-suited for screening and kinetic characterization, with the advantage of being less susceptible to clogging due to its fluidics-free design.[10]

  • ITC is unique in its ability to provide a complete thermodynamic profile of the interaction, including enthalpy and entropy, which can offer insights into the driving forces of binding.[11][13] It is a solution-based technique that does not require immobilization.

By understanding the principles, capabilities, and experimental requirements of each technique, researchers can make an informed decision to effectively validate and characterize the binding of morpholine-containing compounds in their drug discovery programs.

References

A Comparative Analysis of In Silico and In Vitro Efficacy of Morpholine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational (in silico) and experimental (in vitro) data for morpholine-based enzyme inhibitors. It aims to illuminate the correlation, or lack thereof, between predictive models and laboratory results, offering valuable insights for drug discovery pipelines.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological properties.[1] This guide delves into the performance of morpholine-containing molecules as enzyme inhibitors, comparing the predictive power of computational screening with the tangible results of biochemical assays.

Case Study 1: Morpholine-Derived Thiazoles as Carbonic Anhydrase-II Inhibitors

A recent study explored a series of novel morpholine-derived thiazoles as potential inhibitors of bovine carbonic anhydrase-II (bCA-II), an enzyme implicated in various physiological processes.[2] The investigation provided a direct comparison between in silico predictions and in vitro inhibitory activity.

Data Presentation: In Silico vs. In Vitro Metrics

The following table summarizes the key quantitative data for the most potent compound in the series, a 4-para-nitrophenyl N-ethyl-morpholine derivative (compound 24).[2][3]

ParameterIn Silico Value (Docking Score)In Vitro ValueMethod
Binding Affinity -6.102 kcal/molKi: 9.64 ± 0.07 µMMolecular Docking & Enzyme Kinetics (Lineweaver-Burk)
Inhibitory Potency N/AIC50: 14.68 µMIn Vitro CA-II Inhibition Assay

Note: A lower docking score indicates a more favorable binding interaction. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, representing the equilibrium constant of the inhibitor binding to the enzyme.

Experimental Protocols

In Vitro Carbonic Anhydrase-II Inhibition Assay: [2] The inhibitory activity of the synthesized morpholine-based thiazole derivatives against bovine CA-II was determined using an established esterase activity assay. The reaction mixture contained 100 µL of Tris-HCl buffer (50 mM, pH 7.4), 20 µL of a solution of the test compound in DMSO, and 20 µL of a 0.1 mg/mL solution of bovine CA-II. This mixture was incubated for 15 minutes at room temperature. The reaction was initiated by adding 20 µL of p-nitrophenyl acetate (p-NPA) as the substrate. The hydrolysis of p-NPA to p-nitrophenol was monitored spectrophotometrically at 400 nm.[2] The IC50 value was calculated by plotting the percentage of inhibition against the compound concentration.[2]

In Silico Molecular Docking: [2][3] Molecular docking studies were conducted to predict the binding orientation of the synthesized compounds within the active site of bovine carbonic anhydrase-II (PDB ID: 5LJT).[3] The ligands were drawn using ChemDraw and their energies were minimized. Docking was performed using the Glide module with increased precision (XP).[3] The results were analyzed to identify key interactions between the ligand and the amino acid residues in the active site of the enzyme.[3]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the general workflow comparing in silico and in vitro approaches in the early stages of drug discovery.

G A Virtual Screening of Morpholine Derivatives B Molecular Docking (e.g., Glide, AutoDock) A->B C Binding Energy Calculation & Pose Prediction B->C D Synthesis of Morpholine Compounds C->D Select Promising Candidates E Enzyme Inhibition Assay (e.g., CA-II, Urease) D->E F Determination of IC50 and Ki values E->F F->C Refine In Silico Models

A simplified workflow comparing in silico and in vitro drug discovery stages.

Case Study 2: Morpholine-Thiophene Hybrids as Urease Inhibitors

In another study, morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated as inhibitors of urease, a key enzyme in the pathogenesis of certain bacterial infections.[4]

Data Presentation: In Silico vs. In Vitro Metrics

The data for the most potent inhibitor, compound 5g, is presented below.[4]

ParameterIn Silico Value (Docking Score)In Vitro ValueMethod
Inhibitory Potency Not explicitly statedIC50: 3.80 ± 1.9 µMIn Vitro Urease Inhibition Assay (Indophenol Method)
Binding Interactions Strong affinity for the urease active siteUncompetitive inhibitionMolecular Docking & Enzyme Kinetics
Experimental Protocols

In Vitro Urease Inhibition Assay (Indophenol Method): [4] The in vitro inhibitory potential of the synthesized derivatives against urease was evaluated using the indophenol method. The majority of the tested compounds demonstrated significantly higher potency than the standard inhibitor, thiourea.[4]

In Silico Molecular Docking: [4] Docking studies were performed to analyze the binding interactions of the synthesized compounds with the urease active site. The results indicated a strong binding affinity for the lead inhibitor, which was supported by significant docking scores and favorable binding free energies.[4]

Signaling Pathway Implication: Inhibition of mTOR

Morpholine derivatives have also been investigated as inhibitors of the mTOR (mammalian target of rapamycin) enzyme, a crucial regulator of cell growth and proliferation.[5] The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Morpholine-Based Inhibitor Morpholine-Based Inhibitor Morpholine-Based Inhibitor->mTORC1

Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of a morpholine-based compound.

Discussion and Conclusion

The presented case studies highlight a generally positive correlation between in silico predictions and in vitro results for morpholine-based enzyme inhibitors. Computational tools like molecular docking can effectively identify promising candidates for synthesis and experimental testing, thereby streamlining the drug discovery process.[3][4][6] However, it is crucial to acknowledge that in silico models are predictive and not definitive.[7] Factors such as the scoring functions used in docking algorithms, the flexibility of the protein target, and the solvation effects can influence the accuracy of the predictions.[7]

The in vitro assays provide essential empirical data on the actual inhibitory potency and mechanism of action of the compounds.[8] The IC50 and Ki values are critical benchmarks for structure-activity relationship (SAR) studies and lead optimization.

References

Unveiling the Metabolic Fortitude: A Comparative Analysis of Silicon-Incorporated Morpholine Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of silicon-incorporated morpholine antifungals against their traditional carbon-based counterparts. Supported by experimental data, this document delves into the enhanced metabolic robustness conferred by the strategic incorporation of silicon, a key element in modern medicinal chemistry.

The morpholine class of antifungals, which includes well-known agents like fenpropimorph, fenpropidin, and amorolfine, function by inhibiting key enzymes in the fungal ergosterol biosynthesis pathway. Specifically, they target sterol Δ14-reductase and sterol Δ7-Δ8-isomerase, leading to the depletion of ergosterol, a vital component of the fungal cell membrane. However, a significant hurdle in the clinical development of these compounds is their susceptibility to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes.

Recent advancements have explored the substitution of carbon atoms with silicon (sila-substitution) at metabolically vulnerable positions within the morpholine scaffold. This bioisosteric replacement has been shown to enhance metabolic stability, thereby potentially improving the pharmacokinetic profile and therapeutic efficacy of these antifungal agents.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of selected silicon-incorporated morpholine analogues compared to the parent compound, fenpropidin. The data represents the percentage of the compound remaining after a 30-minute incubation with mouse and human liver microsomes. A higher percentage indicates greater metabolic stability.

CompoundAnalogue of% Metabolic Stability (Mouse Liver Microsomes)% Metabolic Stability (Human Liver Microsomes)
Fenpropidin -1.134.4
Sila-analogue 15 Fenpropidin5.126.0
Sila-analogue 18 Fenpropidin17.344.5
Sila-analogue 24 Fenpropimorph6.227.3

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

The metabolic stability of the compounds was assessed by incubating them with liver microsomes from both mouse and human sources. The following is a representative protocol for such an assay.

Materials:

  • Test compounds (Silicon-incorporated morpholines and parent compound)

  • Pooled liver microsomes (mouse and human)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator capable of maintaining 37°C

  • Centrifuge

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and the NADPH regenerating system in potassium phosphate buffer.

  • Initiation of Reaction: The test compound (at a final concentration, for example, of 1 µM) is added to the pre-warmed (37°C) incubation mixture to initiate the metabolic reaction.

  • Time-course Incubation: The reaction is allowed to proceed at 37°C with gentle shaking. Aliquots are withdrawn at specific time points (e.g., 0 and 30 minutes).

  • Reaction Termination: The metabolic reaction in the collected aliquots is immediately stopped by the addition of a quenching solvent, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Quantitative Analysis: The supernatant, containing the remaining parent compound, is collected and analyzed by a validated LC-MS/MS method. The concentration of the parent compound at each time point is determined by comparing its peak area to that of an internal standard.

  • Data Analysis: The percentage of the compound remaining at the 30-minute time point is calculated relative to the amount present at time zero.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Microsomes + NADPH System) B Add Test Compound A->B C Incubate at 37°C B->C D Withdraw Aliquots (t=0, 30 min) C->D E Terminate Reaction (Acetonitrile) D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate % Remaining G->H

Experimental workflow for the in vitro metabolic stability assay.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Fecosterol Fecosterol 14-demethyl Lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Morpholines Morpholine Antifungals (e.g., Fenpropimorph) Morpholines->Fecosterol Inhibit Sterol Δ14-reductase Morpholines->Episterol Inhibit Sterol Δ7-Δ8-isomerase

Ergosterol biosynthesis pathway and the targets of morpholine antifungals.

Unveiling the Potential of Novel Morpholine Derivatives in Inflammation Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, morpholine derivatives have emerged as a promising class of molecules with significant anti-inflammatory potential. This guide provides a comparative analysis of newly developed morpholine derivatives, benchmarking their performance against established anti-inflammatory agents. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of novel morpholine derivatives has been evaluated through various in vitro and in vivo assays. Here, we present a summary of the quantitative data, comparing the activity of these novel compounds with standard anti-inflammatory drugs.

Compound/DrugTarget/AssayActivity MetricValueReference CompoundReference Value
Morpholinopyrimidine derivative (V4) Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells)InhibitionPotent--
Morpholinopyrimidine derivative (V8) Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells)InhibitionPotent--
Benzimidazole-morpholine derivative (2b) COX-1 InhibitionIC508.096 µMIbuprofen-
COX-2 InhibitionIC508.369 µMNimesulide-
Benzimidazole-morpholine derivative (2j) COX-1 InhibitionIC5014.18 µMIbuprofen-
COX-2 InhibitionIC5013.09 µMNimesulide-
Morpholine capped β-lactam derivative (5c) iNOS InhibitionAnti-inflammatory Ratio72Dexamethasone32
Morpholine capped β-lactam derivative (6f) iNOS InhibitionAnti-inflammatory Ratio99Dexamethasone32
Quinazoline derivative (5d) COX-2 InhibitionSelectivitySubstantialIndomethacin-
Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these novel morpholine derivatives are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a signaling cascade that leads to the expression of pro-inflammatory genes.[2] This pathway, often mediated by transcription factors like NF-κB, results in the upregulation of iNOS and COX-2, leading to the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[2] The novel morpholine derivatives discussed here have been shown to interfere with this pathway, thereby reducing the production of these inflammatory molecules.[1][2]

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) Production (Pro-inflammatory) iNOS->NO PGs Prostaglandins (PGs) Production (Pro-inflammatory) COX2->PGs Morpholine Novel Morpholine Derivatives Morpholine->iNOS Inhibits Morpholine->COX2 Inhibits

LPS-induced iNOS and COX-2 signaling pathway and points of inhibition by novel morpholine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparison.

In Vitro Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

a. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (novel morpholine derivatives or reference drugs).

  • After a pre-incubation period of 1 hour, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • The plates are incubated for another 24 hours.

b. Measurement of Nitrite Concentration:

  • After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance of the resulting pink-colored azo dye is measured at 540 nm using a microplate reader.

  • The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (LPS-stimulated) control wells.

c. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

  • This assay measures the metabolic activity of the cells and helps to determine the non-toxic concentrations of the test compounds.

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Add_Compound Add test compounds Seed->Add_Compound Add_LPS Add LPS (1 µg/mL) Add_Compound->Add_LPS Incubate_24h Incubate for 24h Add_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay MTT_Assay Perform MTT Assay for cytotoxicity Collect_Supernatant->MTT_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance

Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.

a. Enzyme and Inhibitor Preparation:

  • Purified COX-1 and COX-2 enzymes are used.

  • Test compounds and reference inhibitors (e.g., ibuprofen for non-selective, nimesulide for COX-2 selective) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

b. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

  • The test compound at various concentrations is added to the wells and incubated for a specific period (e.g., 15 minutes) to allow for inhibitor binding.

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

c. Detection and Data Analysis:

  • The reaction is terminated by adding a stop solution.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.

a. Animal Model:

  • Male Wistar or Sprague-Dawley rats are typically used.

  • The animals are fasted overnight before the experiment.

b. Induction of Inflammation and Treatment:

  • A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • The test compounds, a reference drug (e.g., indomethacin), or the vehicle (control) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

c. Measurement of Paw Edema:

  • The volume of the injected paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.

This comprehensive guide highlights the promising anti-inflammatory properties of novel morpholine derivatives. The provided data and experimental protocols offer a solid foundation for further research and development in this area, paving the way for potential new therapies for inflammatory diseases.

References

Unraveling the Potential of Pyrimidine-Morpholine Hybrids: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of pyrimidine-morpholine hybrids with key biological targets reveals promising avenues for drug discovery. This guide synthesizes data from multiple studies to offer a comparative analysis of their docking performance, shedding light on their potential as anticancer and neuroprotective agents.

Researchers are increasingly turning to hybrid molecules in the quest for more effective and specific therapeutic agents. Among these, pyrimidine-morpholine scaffolds have emerged as a versatile framework for designing potent inhibitors of various enzymes implicated in diseases like cancer and Alzheimer's. Molecular docking studies, a cornerstone of modern drug design, have been instrumental in predicting the binding affinities and interaction patterns of these hybrids, guiding further experimental validation.

Comparative Docking Performance

To provide a clear comparison of the binding potential of various pyrimidine-morpholine hybrids, the following tables summarize their docking scores and binding affinities against several key protein targets as reported in recent literature.

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
Anticancer Agents
Compound 2gThymidylate Synthase (PDB ID: 1HVY)Not explicitly stated, but noted for strong interactions[1][2][3]
Pyrimidine-Morpholine HybridsSRC Kinase (PDB ID: 2SRC)Promising interactions and binding affinities[4][5]
Morpholino Pyrimidine DerivativesDiacylglycerol Acyltransferase (DGAT1) (PDB ID: 6VP0)-6.0 to -11.6[6]
Cholinesterase Inhibitors
Compound 5hAcetylcholinesterase (AChE)Not explicitly stated, but identified as a lead candidate[7]
Compound 5hButyrylcholinesterase (BuChE)Not explicitly stated, but showed lead inhibition[7]
Compound IDCell LineIC50 (µM)Reference
Anticancer Activity
Compound 2gSW480 (Colon Carcinoma)5.10 ± 2.12[1][2]
Compound 2gMCF-7 (Breast Carcinoma)19.60 ± 1.13[1][2]
Compound 2cSW480 (Colon Carcinoma)Significant cytotoxic potential[1][2]
Compound 2eSW480 (Colon Carcinoma)Significant cytotoxic potential[1][2]
Cholinesterase Inhibitory Activity
Compound 5hAcetylcholinesterase (AChE)0.43 ± 0.42[7]
Compound 5hButyrylcholinesterase (BuChE)2.5 ± 0.04[7]
Neostigmine (Standard)Acetylcholinesterase (AChE)16.3 ± 1.12[7]

Experimental Protocols: A Closer Look at Molecular Docking

The in silico molecular docking studies cited in this guide generally follow a standardized protocol to ensure the reliability and reproducibility of the results.

Ligand and Protein Preparation
  • Ligand Preparation : The three-dimensional structures of the pyrimidine-morpholine derivatives are constructed using chemical drawing software such as ChemDraw. To achieve a stable conformation, the structures are then subjected to energy minimization using computational chemistry programs like Chem3D.[8]

  • Protein Preparation : The 3D crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).[8] Prior to docking, non-essential molecules such as water and co-crystallized ligands are typically removed from the protein structure. Essential preparatory steps, including the addition of polar hydrogen atoms and the assignment of Kollman charges, are performed using software like AutoDock Tools. The prepared protein is then saved in a PDBQT format, which is suitable for docking simulations.[8]

Docking Simulation
  • Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and coordinates of this box are carefully chosen to encompass the entire binding pocket, thereby allowing the ligand to freely explore possible binding conformations.[8]

  • Docking Algorithm : The Lamarckian Genetic Algorithm (LGA) is a widely used algorithm for performing the docking calculations.[8] This algorithm combines a genetic algorithm for global exploration of the conformational space with a local search method for energy minimization, enabling a thorough search for the optimal binding pose.

  • Execution of Docking : The docking process is executed using software such as AutoDock Vina.[4] The program systematically evaluates a large number of possible conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose. The final results are ranked based on their predicted binding energies.

Visualizing the Pathways and Processes

To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow for molecular docking and a relevant signaling pathway where these hybrids may exert their effects.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) protein_prep->grid_gen docking_run Execution of Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Binding Pose Analysis (Interaction Visualization) docking_run->pose_analysis scoring Scoring & Ranking (Binding Affinity Calculation) docking_run->scoring

Caption: A generalized workflow for in silico molecular docking studies.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Inhibitor Pyrimidine-Morpholine Hybrids (Inhibitors) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.[9]

References

The Morpholine Moiety: A Comparative Analysis of Its Impact on Drug Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological advantages of morpholine-containing drugs versus their non-morpholine counterparts, supported by experimental data.

In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into the architecture of drug molecules to enhance their physicochemical and pharmacological properties.[1][2] This heterocyclic amine is lauded for its ability to improve aqueous solubility, metabolic stability, and bioavailability, often leading to a more favorable pharmacokinetic profile.[3] This guide provides a comprehensive comparison of three pairs of drugs—a morpholine-containing therapeutic and its non-morpholine analogue—to elucidate the tangible impact of this structural motif on performance. The analysis is supported by preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways.

Tedizolid vs. Linezolid: A New Generation of Oxazolidinone Antibiotics

Tedizolid, a second-generation oxazolidinone, distinguishes itself from its predecessor, linezolid, through the incorporation of a morpholine ring. This structural modification contributes to its enhanced potency against a range of Gram-positive bacteria.

Comparative Efficacy

Preclinical studies consistently demonstrate the superior in vitro activity of tedizolid compared to linezolid. This is evident in the lower minimum inhibitory concentrations (MICs) required to inhibit the growth of key pathogens.

ParameterTedizolid (Morpholine-Containing)Linezolid (Non-Morpholine Analogue)Fold Difference
MIC90 vs. MSSA (μg/mL) 0.524x more potent
MIC90 vs. MRSA (μg/mL) 0.524x more potent
MIC90 vs. S. pyogenes (μg/mL) 0.524x more potent
MIC90 vs. E. faecalis (μg/mL) 0.524x more potent
MIC90 vs. VRE (μg/mL) 0.524x more potent
Data sourced from in vitro susceptibility testing.[4]

Clinical evidence from the ESTABLISH-1 trial, a phase 3 study in patients with acute bacterial skin and skin structure infections (ABSSSI), showed that a shorter 6-day course of tedizolid was non-inferior to a 10-day course of linezolid.[3][5]

Clinical Endpoint (ITT Population)Tedizolid (200 mg once daily for 6 days)Linezolid (600 mg twice daily for 10 days)Treatment Difference (95% CI)
Early Clinical Response (48-72h) 79.5%79.4%0.1% (-6.1% to 6.2%)
Sustained Clinical Response (End of Treatment) 69.3%71.9%-2.6% (-9.6% to 4.2%)
Data from the ESTABLISH-1 trial.[5]
Pharmacokinetic Profile

The pharmacokinetic properties of tedizolid also show notable differences from linezolid.

ParameterTedizolidLinezolid
Maximum Concentration (Cmax) 2.2 mg/L21.2 mg/L
Time to Cmax 3.5 hours1.03 hours
Protein Binding ~85%~30%
Dosing Frequency Once dailyTwice daily
Pharmacokinetic parameters from human studies.[4][6][7]
Mechanism of Action: Bacterial Protein Synthesis Inhibition

Both tedizolid and linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[8] The enhanced potency of tedizolid is attributed to its modified side chain, which allows for additional interactions with the ribosome.

G cluster_ribosome Bacterial Ribosome 50S 50S 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex associates to form 30S 30S Protein_Synthesis Protein_Synthesis 70S_Complex->Protein_Synthesis leads to mRNA mRNA mRNA->30S binds tRNA tRNA tRNA->30S binds Tedizolid Tedizolid Tedizolid->50S binds to (prevents association) Linezolid Linezolid Linezolid->50S Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth enables

Mechanism of action for oxazolidinone antibiotics.
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution): The in vitro activity of tedizolid and linezolid is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

Gefitinib vs. Erlotinib: Targeting EGFR in Non-Small Cell Lung Cancer

Gefitinib, which contains a morpholine ring, and erlotinib are both first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC). While structurally similar, their performance characteristics show subtle but important differences.

Comparative Efficacy

Both gefitinib and erlotinib are potent inhibitors of the EGFR kinase, particularly in tumors harboring activating mutations. In vitro studies have determined their half-maximal inhibitory concentrations (IC50) against various NSCLC cell lines.

Cell LineEGFR MutationGefitinib IC50 (nM)Erlotinib IC50 (nM)
PC-9 Exon 19 Deletion20 - 77.26~7 - 30
H3255 L858R6312
IC50 values can vary depending on the specific assay conditions.[9][10]

Clinical trials have directly compared the two drugs. A phase III trial in patients with advanced NSCLC and EGFR mutations found no statistically significant superiority of erlotinib over gefitinib in terms of progression-free survival (PFS).[11]

Clinical EndpointGefitinib (250 mg/day)Erlotinib (150 mg/day)Hazard Ratio (95% CI)p-value
Median PFS 10.4 months13.0 months0.81 (0.62-1.05)0.108
Median OS 20.1 months22.9 months0.85 (0.63-1.13)0.250
Response Rate 52.3%56.3%-0.530
Data from a phase III randomized controlled trial.[11]

However, another study suggested that erlotinib may have better efficacy in patients without EGFR-activating mutations.[12]

Safety and Tolerability

While both drugs have similar efficacy, some studies suggest gefitinib may have a better safety profile, with a lower incidence of certain adverse events.[13]

Adverse Event (Any Grade)GefitinibErlotinib
Rash 26.5%54.05%
Mucositis 29.4%59.5%
Acneiform Eruption 20.6%51.4%
Data from a comparative study in NSCLC patients.[13]
Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib and erlotinib are ATP-competitive inhibitors that bind to the tyrosine kinase domain of EGFR. This prevents receptor autophosphorylation and blocks downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[14]

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR EGF EGF Ligand EGF->EGFR binds Gefitinib Gefitinib Gefitinib->EGFR inhibit Erlotinib Erlotinib Erlotinib->EGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation promotes Survival Survival PI3K_AKT_mTOR->Survival promotes

EGFR signaling pathway and TKI inhibition.
Experimental Protocols

In Vitro EGFR Kinase Assay (IC50 Determination): The potency of EGFR inhibitors is measured by their ability to inhibit the enzymatic activity of the EGFR kinase domain. This is typically done in a cell-free system. The EGFR enzyme is incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor (gefitinib or erlotinib). The amount of phosphorylated substrate is then quantified, often using an ELISA-based method or a luminescence-based assay that measures ATP consumption. The IC50 is the concentration of the inhibitor that reduces the kinase activity by 50%.[15]

Cell Proliferation Assay (MTT Assay): To assess the effect of the inhibitors on cancer cell growth, an MTT assay is commonly used. NSCLC cells are seeded in 96-well plates and treated with a range of drug concentrations. After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product. The amount of formazan is then quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of viable cells.

Reboxetine vs. Desipramine: Selectivity in Antidepressant Action

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), contains a morpholine ring and offers a more targeted mechanism of action compared to older tricyclic antidepressants (TCAs) like desipramine.

Comparative Potency and Selectivity

In vitro binding and reuptake inhibition assays demonstrate the high potency and selectivity of reboxetine for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters. Desipramine is also a potent NET inhibitor but shows less selectivity.

ParameterReboxetine (Morpholine-Containing)Desipramine (Non-Morpholine Analogue)
NET Ki (nM) 1.10.49 - 7.36
SERT Ki (nM) 12964 - 163
DAT Ki (nM) >10,000>10,000 - 82,000
NET IC50 (nM) 8.54.2
SERT IC50 (nM) 6900-
DAT IC50 (nM) 89000-
Lower Ki and IC50 values indicate higher potency. Data from in vitro studies.[16]
Clinical Efficacy and Safety

Clinical trials have shown that reboxetine is an effective antidepressant, with efficacy comparable to TCAs like desipramine and imipramine, and the SSRI fluoxetine.[17] A meta-analysis of studies using the Hamilton Depression Rating Scale (HAM-D) found no significant difference in the efficacy of reboxetine compared to other active antidepressants.[18]

The primary advantage of reboxetine over TCAs like desipramine lies in its improved safety and tolerability profile, which is a result of its high selectivity and lack of affinity for other receptors that cause side effects.[19]

Mechanism of Action: Norepinephrine Reuptake Inhibition

Both reboxetine and desipramine exert their antidepressant effects by blocking the norepinephrine transporter (NET) in the presynaptic terminal. This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

G cluster_synapse Noradrenergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Neuronal_Signaling Neuronal_Signaling Postsynaptic->Neuronal_Signaling initiates Synaptic_Cleft Synaptic Cleft NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake NE_Receptors NE Receptors Synaptic_Cleft->NE_Receptors binds to NE_Vesicles Norepinephrine (NE) Vesicles NE_Vesicles->Synaptic_Cleft Release NET->Presynaptic Reboxetine Reboxetine Reboxetine->NET inhibit Desipramine Desipramine Desipramine->NET NE_Receptors->Postsynaptic

Mechanism of norepinephrine reuptake inhibitors.
Experimental Protocols

Radioligand Binding Assay (Ki Determination): This assay measures the affinity of a drug for its target receptor or transporter. Cell membranes expressing the transporter of interest (e.g., NET, SERT, DAT) are incubated with a fixed concentration of a radiolabeled ligand known to bind specifically to the transporter. Varying concentrations of the unlabeled test drug (reboxetine or desipramine) are added to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test drug that displaces 50% of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[16]

Neurotransmitter Reuptake Inhibition Assay (IC50 Determination): This functional assay assesses the ability of a drug to block the transport of a neurotransmitter into cells. Cells expressing the specific transporter are incubated with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) in the presence of different concentrations of the test drug. After a set time, the uptake of the radiolabeled neurotransmitter into the cells is stopped, and the intracellular radioactivity is measured. The IC50 is the concentration of the drug that inhibits 50% of the neurotransmitter uptake.[16]

Conclusion

The inclusion of a morpholine ring in a drug's structure can have a profound and beneficial impact on its pharmacological profile. As demonstrated in the case of tedizolid, this can lead to enhanced potency and a more convenient dosing regimen. In the comparison of gefitinib and erlotinib, while both are effective, the morpholine-containing gefitinib may offer a better safety profile. For reboxetine, the morpholine moiety is part of a structure that confers high selectivity for its target, leading to an improved side effect profile compared to older, less selective drugs like desipramine. These examples underscore the strategic importance of the morpholine scaffold in modern drug design, enabling the fine-tuning of a molecule's properties to optimize its therapeutic performance.

References

Safety Operating Guide

Proper Disposal of Morpholin-3-ylmethanol Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Morpholin-3-ylmethanol hydrochloride, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed or in direct contact with skin, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Key Hazard Information:

Hazard CategoryClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)May cause respiratory irritation.[1][2]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound and any grossly contaminated solids (e.g., weighing paper, stir bars) in a designated, compatible hazardous waste container.[3] The original container, if in good condition, can be used for the disposal of the pure chemical.[1][3]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the chemical should be considered hazardous waste and collected in a designated container lined with a heavy-duty plastic bag.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE must be disposed of as hazardous waste.[4] These items should be collected in a clearly labeled, sealed bag or container.

2. Waste Container Requirements:

  • Compatibility: Use containers made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

  • Closure: Keep waste containers closed at all times, except when adding waste.[5]

3. Hazardous Waste Labeling:

Proper labeling is a critical regulatory requirement. Each hazardous waste container must be clearly labeled with the following information:

  • The words “Hazardous Waste”.[2][6]

  • The full chemical name: "this compound".

  • The specific hazard(s): "Harmful," "Irritant".

  • The date when waste was first added to the container (accumulation start date).[2][6]

  • The name and contact information of the generating laboratory or researcher.

4. Storage of Hazardous Waste:

  • Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated.

  • Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[5]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Morpholin-3-ylmethanol hydrochloride Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste in Designated Container E Ensure Containers are Compatible and Securely Closed C->E D Collect Contaminated Labware & PPE Separately D->E F Affix 'Hazardous Waste' Label E->F G Add Chemical Name, Hazards, and Accumulation Date F->G H Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Contact EHS for Pickup I->J K DO NOT Dispose in Regular Trash or Drain

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary procedural steps for the safe and compliant disposal of this compound. By following these operational plans, laboratory professionals can minimize risks, ensure a safe working environment, and adhere to environmental regulations. Always consult your institution's specific safety protocols and the chemical's SDS for the most detailed and up-to-date information.

References

Personal protective equipment for handling Morpholin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Morpholin-3-ylmethanol hydrochloride, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating a comprehensive approach to personal protection. The following table summarizes the GHS hazard statements and the mandatory personal protective equipment required to mitigate risks.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinWear protective gloves (e.g., nitrile or neoprene), a lab coat, and ensure skin is not exposed.[1]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationWear chemically resistant gloves and a lab coat.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritationWear chemical safety goggles and a face shield for splash protection.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationAll handling should be conducted in a certified chemical fume hood to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation and Weighing :

    • Designate a specific work area within a certified chemical fume hood for handling this compound.

    • Ensure the work surface is clean before and after use.

    • Have a spill kit readily accessible.

    • When weighing the solid, use a tared container inside the fume hood to prevent contamination of the balance.[3]

  • Dissolving and Transferring :

    • If creating a solution, add the solid to the solvent slowly.

    • Use a calibrated pipette or syringe for liquid transfers.

    • Avoid splashes and the generation of aerosols.

  • Post-Experiment :

    • If necessary, quench the reaction carefully within the fume hood.

    • Decontaminate all equipment and the work surface thoroughly after use.

Emergency First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation : Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact : Immediately flush the contaminated skin with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Liquid Waste : Collect all liquid waste containing this compound in a sealed and properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Disposal : Hand over all waste to an authorized disposal company as hazardous waste.[2] Disposal must be carried out in accordance with official regulations.[2]

Experimental Workflow for Safe Handling

Workflow for Handling this compound A Preparation - Don PPE - Prepare fume hood B Weighing - Use tared container - Minimize dust A->B C Dissolving/Reaction - Add solid to solvent slowly - Maintain ventilation B->C D Post-Reaction - Quench if necessary - Decontaminate workspace C->D E Waste Collection - Segregate solid and liquid waste D->E F Disposal - Label hazardous waste - Arrange for professional disposal E->F

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.